12-Oxocalanolide A
Description
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Structure
3D Structure
Properties
IUPAC Name |
(16R,17R)-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaene-4,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12H,6-7H2,1-5H3/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVBDUZROQMWRN-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(=O)C(C(O4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(=O)[C@@H]([C@H](O4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70171519 | |
| Record name | (+)-12-Oxocalanolide A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70171519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161753-49-7, 183904-55-4 | |
| Record name | 12-Oxocalanolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161753497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-12-Oxocalanolide A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183904554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-12-Oxocalanolide A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70171519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Emergence of 12-Oxocalanolide A: A Potent Non-Nucleoside Reverse Transcriptase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global fight against Human Immunodeficiency Virus (HIV) has been significantly bolstered by the development of antiretroviral therapies. Among the various classes of anti-HIV drugs, non-nucleoside reverse transcriptase inhibitors (NNRTIs) play a crucial role in combination antiretroviral therapy (cART).[1] These agents are characterized by their high potency and specificity for the HIV-1 reverse transcriptase (RT), a key enzyme in the viral replication cycle.[1][2] Calanolide (B8761490) A, a natural product isolated from the tree Calophyllum lanigerum, was one of the early discoveries in this class, showing promising anti-HIV-1 activity.[3][4][5] Subsequent structure-activity relationship (SAR) studies led to the synthesis of numerous analogs, including 12-Oxocalanolide A, a chromanone derivative designed to explore and enhance the antiviral properties of the calanolide scaffold.[3][6] This technical guide provides an in-depth overview of the discovery, mechanism of action, and biological evaluation of this compound as a novel NNRTI.
Mechanism of Action: Targeting HIV-1 Reverse Transcriptase
Non-nucleoside reverse transcriptase inhibitors function by binding to a hydrophobic, allosteric pocket on the p66 subunit of the HIV-1 RT, located approximately 10 Å from the enzyme's active site.[7] This binding induces a conformational change in the enzyme, thereby inhibiting the conversion of viral RNA into DNA and halting the viral replication process.[2] this compound, as an NNRTI, follows this mechanism.[6] The unique structural features of calanolides and their derivatives may allow for distinct interactions within this binding pocket, potentially offering advantages against viral strains that have developed resistance to other NNRTIs.[3][8]
Figure 1: Mechanism of Action of this compound.
Quantitative Biological Data
The following tables summarize the key quantitative data for this compound and its parent compound, (+)-Calanolide A, from in vitro studies.
Table 1: In Vitro Anti-HIV-1 Activity
| Compound | Virus Strain | Cell Line | EC₅₀ (µM) | Reference |
| This compound | HIV-1 (SK1) | CEM-SS T-cells | 12 | [9] |
| (+)-2 (an Oxocalanolide) | HIV-1 (SK1) | CCRF-CEM | 0.62 | [9] |
| (+)-Calanolide A | Various HIV-1 Strains | - | 0.10 - 0.17 | [4] |
EC₅₀ (50% Effective Concentration): The concentration of the drug that inhibits viral replication by 50%.
Table 2: HIV-1 Reverse Transcriptase Inhibition
| Compound | IC₅₀ (µM) | Reference |
| This compound | 2.8 | [9] |
IC₅₀ (50% Inhibitory Concentration): The concentration of the drug that inhibits the enzymatic activity of HIV-1 Reverse Transcriptase by 50%.
Table 3: Cytotoxicity and Selectivity Index
| Compound | Cell Line | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
| (+)-Calanolide A | Various | ~10-100 | 100 - 200 | [8] |
| 11-demethyl-12-oxo calanolide A | - | >90 | 818 | [10] |
| 10-bromomethyl-11-demethyl-12-oxo calanolide A | - | >30 | >10,526 | [10] |
CC₅₀ (50% Cytotoxic Concentration): The concentration of the drug that reduces the viability of uninfected cells by 50%. A higher Selectivity Index indicates a more favorable therapeutic window.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard protocols used to evaluate the biological activity of this compound.
Anti-HIV Activity Assay (Cell-Based)
This assay determines the concentration of the compound required to inhibit HIV-1 replication in a cell culture system.
-
Cell Preparation: A suitable human T-cell line, such as CEM-SS or CCRF-CEM, is cultured under standard conditions (37°C, 5% CO₂).[9][11] The cells are seeded into a 96-well microtiter plate at a predetermined density (e.g., 1x10⁴ cells/well).[11]
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations in the cell culture medium.[11]
-
Infection and Treatment: The cells are infected with a known amount of HIV-1. Simultaneously, the diluted compound is added to the wells. Control wells include uninfected cells, infected untreated cells, and cells treated with a known antiretroviral drug.
-
Incubation: The plate is incubated for a period that allows for multiple rounds of viral replication (typically 4-7 days).
-
Quantification of Viral Replication: The extent of viral replication is measured. A common method is the p24 antigen capture ELISA, which quantifies the amount of the viral core protein p24 in the culture supernatant. Alternatively, cell viability can be measured using an MTT assay, where a reduction in cell death due to viral cytopathic effects indicates antiviral activity.[11]
-
Data Analysis: The results are used to calculate the EC₅₀ value by plotting the percentage of inhibition against the drug concentration.
Figure 2: Experimental Workflow for Anti-HIV Activity Assay.
Reverse Transcriptase (RT) Inhibition Assay (Enzymatic)
This cell-free assay directly measures the inhibitory effect of the compound on the enzymatic activity of purified HIV-1 RT.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, a template-primer (e.g., poly(A)•oligo(dT)), and labeled deoxynucleotide triphosphates (e.g., ³H-dTTP or a non-radioactive labeled nucleotide).[12][13]
-
Inhibitor Addition: Serial dilutions of this compound are added to the reaction wells.
-
Enzyme Addition: A known amount of purified recombinant HIV-1 RT is added to initiate the reaction.
-
Incubation: The reaction is incubated at 37°C for a specific time (e.g., 60 minutes) to allow for DNA synthesis.
-
Termination and Detection: The reaction is stopped, and the newly synthesized, labeled DNA is separated from the unincorporated nucleotides. The amount of incorporated label is quantified using a scintillation counter (for radioactivity) or a colorimetric/fluorometric plate reader.
-
Data Analysis: The percentage of RT inhibition is calculated for each compound concentration, and the data are used to determine the IC₅₀ value.
Figure 3: Experimental Workflow for RT Inhibition Assay.
Cytotoxicity Assay
This assay is essential to determine the therapeutic window of the compound by measuring its toxicity to host cells.
-
Cell Seeding: Uninfected cells (the same line used in the antiviral assay) are seeded in a 96-well plate.
-
Compound Treatment: The cells are treated with the same serial dilutions of this compound as used in the antiviral assay.
-
Incubation: The plate is incubated for the same duration as the antiviral assay.
-
Viability Measurement: Cell viability is assessed using a colorimetric assay such as MTT, XTT, or neutral red uptake.[14] These assays measure metabolic activity, which correlates with the number of viable cells.[11]
-
Data Analysis: The concentration that reduces cell viability by 50% is calculated as the CC₅₀. The Selectivity Index (SI), the ratio of CC₅₀ to EC₅₀, is then determined to assess the compound's therapeutic potential.
Conclusion
The discovery and evaluation of this compound represent a logical progression in the development of calanolide-based NNRTIs. As a synthetic analog of Calanolide A, it demonstrates potent inhibitory activity against HIV-1 reverse transcriptase.[9] Notably, calanolide analogs have shown activity against NNRTI-resistant strains of HIV-1, a significant advantage in the face of growing drug resistance.[3][6] The data presented in this guide underscore the potential of this compound and related compounds as valuable leads in the ongoing search for more effective and resilient anti-HIV therapeutics. Further research, including pharmacokinetic and in vivo efficacy studies, is warranted to fully elucidate the clinical potential of this novel NNRTI.
References
- 1. Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 3. Naturally Occurring Calanolides: Occurrence, Biosynthesis, and Pharmacological Properties Including Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral activity and mechanism of action of calanolide A against the human immunodeficiency virus type-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calanolide A - Wikipedia [en.wikipedia.org]
- 6. In vitro anti-human immunodeficiency virus (HIV) activity of the chromanone derivative, this compound, a novel NNRTI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Based Discovery and Characterization of a Preclinical Drug Candidate for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and Pharmacokinetics of Single Doses of (+)-Calanolide A, a Novel, Naturally Occurring Nonnucleoside Reverse Transcriptase Inhibitor, in Healthy, Human Immunodeficiency Virus-Negative Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Use of a standardized cell culture assay to assess activities of nucleoside analogs against hepatitis B virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
12-Oxocalanolide A: A Deep Dive into its Anti-HIV-1 Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of 12-Oxocalanolide A, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of the Human Immunodeficiency Virus Type 1 (HIV-1). This document details its biochemical activity, cellular effects, and the experimental methodologies used to elucidate its function.
Introduction
This compound is a structural analog of Calanolide A, a natural product isolated from the tree Calophyllum lanigerum. It belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs are not incorporated into the growing viral DNA chain. Instead, they bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function. This guide will explore the specific molecular interactions and the resulting antiviral effect of this compound.
Core Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase
The primary target of this compound is the HIV-1 reverse transcriptase (RT), a crucial enzyme responsible for converting the viral RNA genome into double-stranded DNA, a necessary step for the integration of the viral genome into the host cell's DNA. This compound is a potent inhibitor of this enzyme.[1]
As a non-nucleoside inhibitor, this compound binds to a hydrophobic pocket on the p66 subunit of the HIV-1 RT, located approximately 10 Å from the polymerase active site. This binding is allosteric, meaning it does not directly compete with the binding of deoxynucleoside triphosphates (dNTPs). Instead, the binding of this compound induces a conformational change in the enzyme, which distorts the active site and severely impairs its ability to catalyze the polymerization of viral DNA.
The following diagram illustrates the inhibition of HIV-1 replication by this compound:
Quantitative Efficacy
The antiviral potency of this compound has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) represents the concentration of the compound required to inhibit the activity of the isolated HIV-1 RT enzyme by 50%. The half-maximal effective concentration (EC50) is the concentration required to inhibit viral replication in cell culture by 50%.
| Compound | Assay Type | Value | Cell Line | HIV-1 Strain | Reference |
| This compound | IC50 (RT Inhibition) | 2.8 µM | - | - | [1] |
| EC50 (Antiviral) | 12 µM | - | - | [1] | |
| (+/-)-11-demethyl-calanolide A | IC50 (RT Inhibition) | 3.028 ± 2.514 µM | - | - | [2] |
| EC50 (Antiviral) | 1.081 ± 0.337 µM | MT-4 | IIIB | [2] | |
| (+/-)-calanolide A | IC50 (RT Inhibition) | 3.965 ± 5.235 µM | - | - | |
| EC50 (Antiviral) | 1.297 ± 0.076 µM | MT-4 | IIIB |
Activity Against Resistant Strains and Combination Therapy
A significant challenge in HIV-1 therapy is the emergence of drug-resistant viral strains. Calanolide A and its analogs, including this compound, have demonstrated activity against certain NNRTI-resistant strains of HIV-1. Studies have shown that calanolides can exhibit synergistic antiviral effects when used in combination with other classes of antiretroviral drugs, such as nucleoside reverse transcriptase inhibitors (NRTIs) and protease inhibitors (PIs). This suggests a potential role for this compound in combination therapies to combat drug resistance and improve treatment outcomes.
Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Poly(rA)-oligo(dT) template-primer
-
Deoxynucleoside triphosphates (dNTPs), including radiolabeled or biotinylated dNTPs
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (this compound)
-
Control inhibitors (e.g., Nevirapine)
-
Trichloroacetic acid (TCA) for precipitation (if using radiolabeled dNTPs)
-
Scintillation fluid and counter or appropriate detection system for biotinylated dNTPs
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors.
-
In a reaction plate, combine the assay buffer, poly(rA)-oligo(dT) template-primer, and the test compound or control.
-
Initiate the reaction by adding the recombinant HIV-1 RT and dNTPs.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a strong acid or EDTA).
-
Quantify the amount of newly synthesized DNA. If using radiolabeled dNTPs, this involves precipitating the DNA with TCA, collecting it on filters, and measuring radioactivity using a scintillation counter. For biotinylated dNTPs, an ELISA-based detection method is typically used.
-
Calculate the percentage of RT inhibition for each compound concentration relative to the no-drug control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Antiviral Activity Assay (EC50 Determination) in Cell Culture (General Protocol)
This assay determines the concentration of a compound required to inhibit HIV-1 replication in a cell-based system.
Materials:
-
HIV-1 susceptible cell line (e.g., CEM-SS, MT-4)
-
HIV-1 viral stock
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Control antiviral drugs
-
Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit, reverse transcriptase activity assay kit for culture supernatants, or a reporter gene assay)
Procedure:
-
Seed the susceptible cells into a multi-well plate.
-
Add serial dilutions of this compound and control drugs to the wells.
-
Infect the cells with a pre-titered amount of HIV-1.
-
Incubate the plates for a period that allows for multiple rounds of viral replication (typically 3-7 days).
-
After incubation, quantify the extent of viral replication in the culture supernatants or cell lysates. This is commonly done by measuring the amount of p24 viral antigen using an ELISA, assaying for reverse transcriptase activity, or measuring the expression of a reporter gene (e.g., luciferase) in engineered cell lines.
-
Calculate the percentage of inhibition of viral replication for each compound concentration relative to the virus control (no drug).
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
The following diagram illustrates a general workflow for the characterization of a novel NNRTI like this compound.
Conclusion
This compound is a promising anti-HIV-1 agent that functions as a non-nucleoside reverse transcriptase inhibitor. Its ability to allosterically inhibit the viral RT enzyme, coupled with its activity against certain drug-resistant strains and potential for synergistic effects in combination therapy, makes it a subject of significant interest in the ongoing effort to develop more effective and durable treatments for HIV-1 infection. Further research into its specific interactions with the NNRTI binding pocket and its in vivo efficacy and safety profile will be crucial for its potential clinical development.
References
In Vitro Anti-HIV Activity of 12-Oxocalanolide A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro anti-HIV activity of 12-Oxocalanolide A, a chromanone derivative and a non-nucleoside reverse transcriptase inhibitor (NNRTI). This document summarizes key quantitative data, details experimental protocols for relevant assays, and visualizes the compound's mechanism of action and experimental workflows.
Quantitative Anti-HIV Activity of this compound Stereoisomers
The in vitro anti-HIV-1 activity of the racemic mixture and individual stereoisomers of this compound has been evaluated. The following table summarizes the 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the resulting selectivity index (SI) against the HIV-1 RF strain in CEM-SS cells. Additionally, the 50% inhibitory concentration (IC₅₀) against recombinant HIV-1 reverse transcriptase (RT) is presented.
| Compound | Anti-HIV-1 Activity (CEM-SS cells, RF strain) | HIV-1 RT Inhibition |
| EC₅₀ (µM) [1] | CC₅₀ (µM) [1] | |
| (+)-12-Oxocalanolide A | 0.23 | 10.8 |
| (-)-12-Oxocalanolide A | 0.19 | 12.5 |
| (+/-)-12-Oxocalanolide A | 0.21 | 11.7 |
EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits 50% of viral replication. CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability. SI (Selectivity Index): Calculated as CC₅₀/EC₅₀, indicating the therapeutic window of the compound. IC₅₀ (50% Inhibitory Concentration): The concentration of the compound that inhibits 50% of the enzymatic activity of HIV-1 reverse transcriptase.
Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase
This compound is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs bind to an allosteric site on the HIV-1 reverse transcriptase, an enzyme crucial for the conversion of the viral RNA genome into DNA. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the synthesis of viral DNA, a critical step in the HIV-1 replication cycle.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Anti-HIV-1 Assay in CEM-SS Cells
This protocol is used to determine the efficacy of this compound in inhibiting HIV-1 replication in a human T-cell line.
a. Materials:
-
Cells: CEM-SS cells.
-
Virus: HIV-1, strain RF.
-
Media: RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, penicillin (50 U/mL), and streptomycin (B1217042) (50 µg/mL).
-
Reagents: Test compounds (this compound stereoisomers), Polybrene.
-
Assay Plates: 96-well microtiter plates.
b. Experimental Workflow:
c. Detailed Procedure:
-
Prepare serial dilutions of the this compound stereoisomers in the culture medium.
-
Seed CEM-SS cells into 96-well plates at a density of 5 x 10⁴ cells per well.
-
Add the diluted compounds to the wells containing the cells.
-
Introduce the HIV-1 RF virus stock to the wells.
-
Incubate the plates for 6 days at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, collect the cell-free supernatants.
-
Quantify the amount of viral replication by measuring the concentration of the HIV-1 p24 core antigen in the supernatants using a p24 antigen ELISA.
-
Calculate the 50% effective concentration (EC₅₀) by determining the compound concentration that results in a 50% reduction in p24 antigen production compared to virus-infected, compound-free control wells.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that is toxic to the host cells.
a. Materials:
-
Cells: CEM-SS cells.
-
Media: RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, penicillin (50 U/mL), and streptomycin (50 µg/mL).
-
Reagents: Test compounds (this compound stereoisomers), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Solubilization solution (e.g., acidified isopropanol).
-
Assay Plates: 96-well microtiter plates.
b. Experimental Workflow:
c. Detailed Procedure:
-
Prepare serial dilutions of the this compound stereoisomers in the culture medium.
-
Seed CEM-SS cells into 96-well plates at a density of 5 x 10⁴ cells per well.
-
Add the diluted compounds to the wells containing the cells.
-
Incubate the plates for 6 days at 37°C in a humidified atmosphere with 5% CO₂.
-
Following the incubation, add MTT solution to each well and incubate for a further 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀) as the compound concentration that reduces the absorbance by 50% compared to untreated control cells.
Recombinant HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of HIV-1 RT.
a. Materials:
-
Enzyme: Recombinant HIV-1 reverse transcriptase.
-
Substrates: Poly(rA) template, oligo(dT) primer, [³H]TTP (tritiated thymidine (B127349) triphosphate).
-
Buffer: Reaction buffer appropriate for HIV-1 RT activity.
-
Reagents: Test compounds (this compound stereoisomers), trichloroacetic acid (TCA).
-
Equipment: Scintillation counter.
b. Experimental Workflow:
c. Detailed Procedure:
-
Prepare a reaction mixture containing the poly(rA) template, oligo(dT) primer, [³H]TTP, and reaction buffer.
-
Add serial dilutions of the this compound stereoisomers to the reaction mixture.
-
Initiate the reaction by adding recombinant HIV-1 RT.
-
Incubate the reaction at 37°C to allow for DNA synthesis.
-
Terminate the reaction and precipitate the newly synthesized [³H]-labeled DNA by adding cold trichloroacetic acid (TCA).
-
Collect the precipitated DNA on glass fiber filters.
-
Quantify the amount of incorporated [³H]TTP by liquid scintillation counting.
-
Calculate the 50% inhibitory concentration (IC₅₀) as the compound concentration that reduces the RT activity by 50% compared to the enzyme control without any inhibitor.
Conclusion
This compound demonstrates potent in vitro anti-HIV-1 activity through the inhibition of the viral reverse transcriptase. The stereoisomers of this compound exhibit comparable efficacy, with the (-)-enantiomer showing a slightly better selectivity index. The detailed protocols provided in this guide offer a framework for the evaluation of this and other potential anti-HIV compounds. Further research, including studies against a broader range of HIV-1 strains and in combination with other antiretroviral agents, would be beneficial to fully characterize the therapeutic potential of this compound.
References
Probing the Interaction: A Technical Guide to the Binding Sites of 12-Oxocalanolide A on HIV-1 Reverse Transcriptase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding sites of 12-Oxocalanolide A, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), on the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). Insights from its closely related analog, Calanolide (B8761490) A, are leveraged to build a detailed understanding of its complex mechanism of action, crucial for the development of novel antiretroviral therapies.
Quantitative Analysis of Inhibitory Activity
This compound and its parent compound, Calanolide A, have demonstrated significant inhibitory effects on HIV-1 RT. The following tables summarize the key quantitative data from various studies, providing a comparative look at their potency and efficacy.
Table 1: In Vitro Inhibitory Concentrations of this compound
| Compound | Parameter | Value | Virus/Enzyme | Reference |
| This compound | IC50 | 2.8 µM | HIV-1 Reverse Transcriptase | [1] |
| This compound | EC50 | 12 µM | HIV-1 | [1] |
Table 2: Antiviral Activity of Calanolide A against Laboratory Strains of HIV-1
| Compound | Parameter | Value Range | Reference |
| Calanolide A | EC50 | 0.10 - 0.17 µM | [2] |
Table 3: Sensitivity of Wild-Type and Mutant HIV-1 RT to Calanolide A and Nevirapine (B1678648)
| RT Mutation | Fold Resistance to (+)-Calanolide A | Fold Resistance to Nevirapine | Reference |
| Wild-Type | 1 | 1 | [3] |
| V106A | 1 | ~90 | [3] |
| Y181C | ~0.8 (enhanced susceptibility) | ~90 | [3] |
| Y188H | ~30 | 1 | [3] |
The Complex Binding Mechanism of Calanolides
Kinetic studies of Calanolide A reveal a multifaceted inhibition mechanism involving two distinct binding sites on the HIV-1 RT. This dual-site interaction distinguishes it from many other NNRTIs.[4][5]
One binding site is competitive with respect to deoxynucleotide triphosphates (dNTPs), indicating that it is located near the enzyme's active site and directly interferes with dNTP binding. The second site is uncompetitive , suggesting it binds to the enzyme-substrate complex.[4] Evidence further suggests that one of the binding sites for Calanolide A is near both the pyrophosphate binding site and the active site of the RT enzyme.[4][5]
This unique binding profile allows Calanolide A and its analogs to remain effective against certain NNRTI-resistant strains of HIV-1. For instance, mutations like Y181C, which confer high-level resistance to nevirapine, do not affect, and may even slightly enhance, the activity of Calanolide A.[3] Conversely, the Y188H mutation leads to significant resistance to Calanolide A while not impacting nevirapine sensitivity.[3]
Experimental Protocols
The characterization of the binding sites and resistance profiles of calanolides has been achieved through a combination of enzymatic assays and cell-based resistance selection studies.
Reverse Transcriptase Inhibition Assay
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of purified HIV-1 RT.
-
Enzyme and Substrate Preparation : Recombinant HIV-1 RT is purified. A template-primer system, such as ribosomal RNA and homopolymeric rA-dT12-18, is prepared.[4] Radiolabeled or fluorescently tagged dNTPs are used for detection.
-
Reaction Mixture : The reaction buffer contains the RT enzyme, the template-primer, dNTPs (including the labeled one), and varying concentrations of the inhibitor (e.g., this compound).
-
Incubation : The reaction is incubated at a controlled temperature (typically 37°C) to allow for DNA synthesis.
-
Quantification : The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTPs. This is often done by precipitating the nucleic acids and measuring the associated radioactivity or fluorescence.
-
Data Analysis : The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is calculated by plotting the enzyme activity against the inhibitor concentration.
Antiviral Assay and Resistance Selection
This cell-based assay determines the effective concentration of a drug required to inhibit viral replication in cell culture and is used to select for drug-resistant viral strains.
-
Cell Culture : Susceptible host cells (e.g., human T-cell lines) are cultured.
-
Viral Infection : The cells are infected with a known amount of HIV-1.
-
Drug Treatment : The infected cells are then cultured in the presence of increasing concentrations of the antiviral compound.
-
Virus Production Measurement : After a period of incubation, the amount of virus produced is measured, typically by quantifying the level of RT activity or viral antigens (like p24) in the culture supernatant.
-
EC50 Determination : The effective concentration that inhibits viral replication by 50% (EC50) is determined.
-
Resistance Selection : To select for resistant viruses, the virus from the culture with the highest drug concentration that still allows for some viral replication is used to infect fresh cells with a higher concentration of the drug. This process is repeated over several passages.[2]
-
Genotypic Analysis : Once a resistant viral strain is established, the gene encoding the reverse transcriptase is sequenced to identify mutations responsible for the resistance.
Visualizing the Scientific Process and Molecular Interactions
The following diagrams illustrate the experimental workflow for identifying resistance mutations and the proposed binding model for calanolides on HIV-1 RT.
Conclusion and Future Directions
This compound, and the broader class of calanolides, represent a unique subclass of NNRTIs with a complex, dual-site binding mechanism on HIV-1 reverse transcriptase. This allows them to overcome some of the common resistance mutations that plague other NNRTIs. The synergistic effects observed when used in combination with other antiretroviral agents further highlight their therapeutic potential.[4][6][7]
Further research, particularly high-resolution structural studies of this compound in complex with HIV-1 RT, is necessary to precisely delineate the molecular interactions at both binding sites. Such studies would provide an invaluable roadmap for the rational design of next-generation NNRTIs that are not only potent but also possess a high barrier to the development of drug resistance, ultimately expanding the arsenal (B13267) of effective anti-HIV therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antiviral activity and mechanism of action of calanolide A against the human immunodeficiency virus type-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitivity and resistance to (+)-calanolide A of wild-type and mutated forms of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic analysis of inhibition of human immunodeficiency virus type-1 reverse transcriptase by calanolide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and Pharmacokinetics of Single Doses of (+)-Calanolide A, a Novel, Naturally Occurring Nonnucleoside Reverse Transcriptase Inhibitor, in Healthy, Human Immunodeficiency Virus-Negative Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-HIV-1 activity of calanolides used in combination with other mechanistically diverse inhibitors of HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-HIV Activity of Racemic vs. Enantiomerically Pure 12-Oxocalanolide A
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
12-Oxocalanolide A, a derivative of the natural product Calanolide A, has demonstrated notable activity as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1). This technical guide provides an in-depth comparison of the anti-HIV-1 activity of the racemic mixture of this compound versus its individual enantiomers, (+)-12-Oxocalanolide A and (-)-12-Oxocalanolide A. This document summarizes key quantitative data, details experimental methodologies for synthesis and biological evaluation, and visualizes the relevant biological pathways and experimental workflows. The evidence presented herein indicates a significant stereochemical preference for the anti-HIV activity, with the (+)-enantiomer and the racemic mixture showing potent inhibition, while the (-)-enantiomer is substantially less active.
Comparative Anti-HIV-1 Activity
The in vitro anti-HIV-1 activity of the racemic mixture and individual enantiomers of this compound has been evaluated to determine the impact of stereochemistry on its therapeutic potential. The following table summarizes the key quantitative data from these studies.
| Compound | EC50 (µM) | IC50 (µM) | Therapeutic Index (TI) |
| (±)-12-Oxocalanolide A (Racemic) | 0.042 | 2.8 | >238 |
| (+)-12-Oxocalanolide A | 0.048 | Not Reported | >208 |
| (-)-12-Oxocalanolide A | >10 | Not Reported | <1 |
EC50 (50% effective concentration) represents the concentration of the compound that inhibits viral replication by 50% in cell-based assays. IC50 (50% inhibitory concentration) is the concentration required to inhibit the activity of the isolated HIV-1 reverse transcriptase enzyme by 50%. The Therapeutic Index (TI) is the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50), indicating the compound's safety margin.
The data clearly indicates that both the racemic mixture and the (+)-enantiomer of this compound are potent inhibitors of HIV-1 replication, with EC50 values in the nanomolar range[1]. In contrast, the (-)-enantiomer is significantly less active, with an EC50 value greater than 10 µM[1]. Interestingly, some studies suggest that the racemic form, (±)-12-oxocalanolide A, may be slightly more active than the pure (+)-enantiomer, hinting at a potential synergistic effect between the two enantiomers[2].
Experimental Protocols
Synthesis and Chiral Separation of this compound Enantiomers
The synthesis of racemic this compound is typically achieved through a multi-step process starting from phloroglucinol. A general synthetic scheme is outlined below.
Caption: Generalized synthetic workflow for racemic this compound.
Detailed Steps:
-
Pechmann Reaction: Phloroglucinol is reacted with an appropriate β-keto ester to form a coumarin core.
-
Friedel-Crafts Acylation: The coumarin intermediate undergoes acylation to introduce a side chain.
-
Chromenylation: A chromene ring is formed through reaction with a suitable reagent, such as 4,4-dimethoxy-2-methylbutan-2-ol.
-
Cyclization: An acid-catalyzed cyclization yields the chromanone precursor.
-
Oxidation: The final oxidation step yields racemic (±)-12-Oxocalanolide A.
Chiral Separation:
The resolution of the racemic mixture into its individual enantiomers is achieved using chiral High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for the chiral HPLC separation of this compound enantiomers.
A common method involves a polysaccharide-based chiral stationary phase (CSP) with a mobile phase typically consisting of a mixture of hexane (B92381) and isopropanol. The enantiomers exhibit different affinities for the CSP, leading to their separation and subsequent collection as distinct fractions.
Anti-HIV-1 Reverse Transcriptase Assay
The inhibitory activity of this compound against HIV-1 reverse transcriptase (RT) is determined using a biochemical assay with recombinant HIV-1 RT.
Caption: Experimental workflow for the in vitro HIV-1 reverse transcriptase inhibition assay.
The assay measures the incorporation of a labeled deoxynucleoside triphosphate (e.g., [³H]dTTP) into a newly synthesized DNA strand using a poly(A) template and an oligo(dT) primer. The reduction in the amount of incorporated label in the presence of the test compound compared to a control is used to calculate the percent inhibition and subsequently the IC50 value.
Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase
This compound is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active site where nucleoside analogs bind.
Caption: Signaling pathway of HIV-1 reverse transcriptase inhibition by this compound.
Binding of this compound to the NNRTI binding pocket induces a conformational change in the enzyme, which alters the structure of the catalytic active site. This distortion of the active site prevents the proper binding and incorporation of deoxynucleoside triphosphates (dNTPs), thereby halting the synthesis of viral DNA from the RNA template. This mechanism effectively blocks a critical step in the HIV-1 replication cycle.
Conclusion
The anti-HIV-1 activity of this compound is highly dependent on its stereochemistry. The (+)-enantiomer is the primary contributor to the potent inhibitory activity observed in the racemic mixture. While the racemic mixture itself is a powerful inhibitor of HIV-1 reverse transcriptase, the (-)-enantiomer is largely inactive. These findings have significant implications for drug development, suggesting that the enantiomerically pure (+)-12-Oxocalanolide A may offer a more targeted therapeutic agent with a potentially improved safety and efficacy profile. Further investigation into the potential synergistic effects of the enantiomers in the racemic mixture is warranted. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field of antiretroviral drug discovery and development.
References
Preliminary Toxicity Profile of 12-Oxocalanolide A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available preliminary toxicity information for 12-Oxocalanolide A and its related compounds. It is intended for informational purposes for a scientific audience and does not constitute a comprehensive safety assessment. Definitive toxicity studies for this compound are limited in publicly available literature.
Introduction
This compound is a synthetic analog of (+)-Calanolide A, a naturally occurring non-nucleoside reverse transcriptase inhibitor (NNRTI) isolated from the tree Calophyllum lanigerum. Like its parent compound, this compound has demonstrated potent inhibitory activity against Human Immunodeficiency Virus Type 1 (HIV-1). The structural modification at the 12-position from a hydroxyl group to a ketone is a key feature of this analog. While the primary focus of research has been on its antiviral efficacy, understanding the preliminary toxicity profile is crucial for its potential development as a therapeutic agent.
This technical guide provides a consolidated overview of the available preclinical toxicity data for this compound and related calanolide (B8761490) compounds. It includes summaries of in vitro and in vivo studies, detailed experimental protocols for representative toxicity assays, and visualizations of relevant biological pathways and experimental workflows.
In Vitro Cytotoxicity
Direct and quantitative in vitro cytotoxicity data for this compound is not extensively reported in peer-reviewed literature. However, studies on the parent compound, Calanolide A, and other synthetic analogs provide initial insights into the potential cytotoxic profile of this class of molecules. Some synthetic analogs of Calanolide A have exhibited cytotoxicity at concentrations between 25.0 and 100.0 μM[1]. Furthermore, the parent compound, Calanolide A, has been reported to induce apoptosis in human leukemia (HL-60) cells[2].
Table 1: Summary of In Vitro Cytotoxicity Data for Calanolide Analogs
| Compound/Analog | Cell Line(s) | Assay Type | Observed Effect | Citation(s) |
| Synthetic Calanolide A Analogs | MT-4 | Not Specified | Pronounced cytotoxicity at 25.0–100.0 μM | [1] |
| (+)-Calanolide A | HL-60 | Not Specified | Induction of apoptosis | [2] |
| (+)-Calanolide A | Raji | EBV-EA Activation | Antiproliferative/antitumor-promoting | [2] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The following is a generalized protocol for assessing the in vitro cytotoxicity of a compound like this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Objective: To determine the concentration of the test compound that inhibits cell viability by 50% (IC50).
Materials:
-
Human cell line (e.g., CEM-SS, HepG2, or other relevant line)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a viable cell count.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the various compound concentrations (in triplicate). Include vehicle-treated control wells and untreated control wells.
-
Incubate the plates for a specified exposure period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently agitate the plates to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
In Vivo Toxicity
Specific acute oral toxicity studies determining the LD50 (Lethal Dose, 50%) of this compound have not been identified in the available literature. However, preclinical studies on the parent compound, (+)-Calanolide A, provide valuable preliminary safety information.
Table 2: Summary of In Vivo Toxicity Data for (+)-Calanolide A
| Species | Route of Administration | Dose | Observation | Citation(s) |
| Rat | Oral | Up to 150 mg/kg (single dose) | Well-tolerated | |
| Dog | Oral | Up to 100 mg/kg (single dose) | Well-tolerated | |
| Human (healthy volunteers) | Oral | 200, 400, 600, 800 mg (single dose) | Minimal toxicity; most frequent adverse events were dizziness, taste perversion, headache, and nausea (mild and transient) |
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
The following is a generalized protocol based on the OECD 425 guideline for determining the acute oral toxicity of a substance like this compound.
Objective: To estimate the LD50 of the test compound and identify signs of toxicity.
Materials:
-
Healthy, young adult laboratory animals (e.g., Wistar rats), typically females.
-
Test compound (this compound).
-
Vehicle for administration (e.g., corn oil or water).
-
Oral gavage needles.
-
Standard laboratory animal caging and diet.
Procedure:
-
Animal Preparation:
-
Acclimate animals to laboratory conditions for at least 5 days.
-
Fast animals overnight prior to dosing (with access to water).
-
-
Dosing:
-
Administer the test compound sequentially to individual animals.
-
The first animal receives a dose one step below the best preliminary estimate of the LD50.
-
If the animal survives, the next animal receives a higher dose. If it dies, the next animal receives a lower dose.
-
The dose progression factor is typically 1.2-1.5.
-
-
Observation:
-
Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes.
-
Intensive observation is required for the first few hours post-dosing and then daily for a total of 14 days.
-
-
Data Analysis:
-
The LD50 is calculated using the maximum likelihood method based on the survival/death outcomes of the animals.
-
Detailed records of all observed toxic effects are maintained.
-
Potential Mechanisms of Toxicity and Signaling Pathways
The primary mechanism of action for calanolides is the inhibition of HIV-1 reverse transcriptase, which is not present in human cells, suggesting a high degree of selectivity. However, off-target effects could lead to toxicity. Based on studies of Calanolide A, potential mechanisms of cellular toxicity could involve:
-
Inhibition of Nucleic Acid Synthesis: Preliminary studies on (+)-Calanolide A have shown that it can inhibit DNA and RNA synthesis in Mycobacterium tuberculosis. If this activity translates to mammalian cells, it could be a source of cytotoxicity.
-
Induction of Apoptosis: Calanolide A has been observed to induce apoptosis in certain cancer cell lines. The specific signaling cascade leading to this programmed cell death is not fully elucidated but may involve mitochondrial pathways.
-
Modulation of Protein Kinase C (PKC) Signaling: The parent compound, Calanolide A, has been shown to have antiproliferative effects through the inhibition of TPA-induced events. TPA is a known activator of Protein Kinase C (PKC). PKC is a critical signaling hub that can modulate mitochondrial function and cell survival pathways.
The following diagram illustrates a hypothetical signaling pathway for calanolide-induced toxicity based on these observations.
Summary and Future Directions
The available data suggests that the calanolide class of compounds, including this compound, holds promise as antiviral agents. Preliminary toxicity information from the parent compound, (+)-Calanolide A, indicates a favorable safety profile in preclinical animal models and early-phase human trials. However, a comprehensive toxicological assessment of this compound is necessary to establish its safety for further development.
Future studies should focus on:
-
Determining the in vitro cytotoxicity (IC50) of this compound in a panel of relevant human cell lines.
-
Conducting formal in vivo acute and repeated-dose toxicity studies to establish the LD50 and identify any target organs of toxicity.
-
Elucidating the specific off-target cellular signaling pathways affected by this compound to better understand any potential for adverse effects.
A thorough characterization of the toxicological profile of this compound will be essential for its journey from a promising lead compound to a potential therapeutic agent.
References
The Architecture of an Anti-HIV Arsenal: A Technical Guide to Calanolide Biosynthesis in Calophyllum
For Researchers, Scientists, and Drug Development Professionals
Calanolides, a group of tetracyclic dipyranocoumarins isolated from the tropical trees of the genus Calophyllum, represent a significant area of interest in antiviral drug discovery. Notably, Calanolide (B8761490) A has demonstrated potent activity as a non-nucleoside reverse transcriptase inhibitor (NNRTI) against Human Immunodeficiency Virus Type 1 (HIV-1). Understanding the intricate biosynthetic pathway of these compounds is paramount for ensuring a sustainable supply through metabolic engineering and synthetic biology approaches, overcoming the limitations of low yields from natural sources. This guide provides an in-depth overview of the putative biosynthetic pathway of calanolides, supported by quantitative data, detailed experimental protocols from key research, and process visualizations.
The Putative Biosynthetic Pathway of Calanolides
The biosynthesis of calanolides is a complex process that begins with the ubiquitous phenylpropanoid pathway and proceeds through a series of enzymatic modifications to yield the characteristic tetracyclic structure. While the complete pathway has not been fully elucidated, a putative route has been proposed based on transcriptome analysis and the identification of intermediates.[1][2]
The journey begins with the amino acid L-phenylalanine , which is converted through several steps into p-coumaric acid . This intermediate is then hydroxylated and cyclized to form the core coumarin (B35378) scaffold, umbelliferone (7-hydroxycoumarin), a critical branching point.[1]
From umbelliferone, the pathway is thought to proceed towards the key pyranocoumarin (B1669404) intermediate, dipetalolactone (B1251107) , via two potential routes.[3] These reactions are generally mediated by P450 monooxygenases and other non-P450 enzymes.[1][3] Subsequently, dipetalolactone is converted to a 3-propyl-intermediate . A crucial step in the formation of the calanolide backbone is a Wagner–Meerwein rearrangement of this intermediate, which establishes the correct stereochemistry.[1][4] The final tailoring steps, believed to be catalyzed by P450 monooxygenases, convert the rearranged precursor into the final bioactive compounds, including Calanolide A, B, and C .[3][4]
References
- 1. [PDF] Plant Cell, Tissue and Organ Culture | Semantic Scholar [semanticscholar.org]
- 2. tree.pancreaticcanceraction.org [tree.pancreaticcanceraction.org]
- 3. d-nb.info [d-nb.info]
- 4. An Introduction to Plant Cell, Tissue, and Organ Culture: Current Status and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocols for 12-Oxocalanolide A: A Detailed Application Note for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of 12-Oxocalanolide A, a key intermediate in the total synthesis of the anti-HIV agent (±)-Calanolide A and a significant compound in its own right with anti-HIV activity. This note includes a summary of quantitative data, detailed experimental procedures, and visualizations of the synthetic pathway and mechanism of action.
Introduction
This compound, also known as chromanone 18 in seminal synthetic literature, is a crucial precursor in the total synthesis of (±)-Calanolide A, a non-nucleoside reverse transcriptase inhibitor (NNRTI) with activity against the human immunodeficiency virus type 1 (HIV-1).[1] The racemic mixture of Calanolide A and its enantiomer, (±)-12-oxocalanolide A, has been shown to be more active than Calanolide A alone. The synthesis of this compound is a key step that allows for the subsequent stereoselective reduction to yield the desired Calanolide A isomers. This document outlines the established multi-step synthesis of (±)-12-Oxocalanolide A, starting from phloroglucinol (B13840).
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of (±)-12-Oxocalanolide A and its precursors, based on the established five-step synthetic route.
| Step | Reaction | Starting Material(s) | Key Reagents/Conditions | Product | Yield (%) |
| 1 | Pechmann Reaction | Phloroglucinol, Ethyl acetoacetate (B1235776) | H₂SO₄ | 5,7-Dihydroxy-4-methylcoumarin (B191047) | ~85 |
| 2 | Friedel-Crafts Acylation | 5,7-Dihydroxy-4-methylcoumarin, Butyryl chloride | AlCl₃, Nitrobenzene | 6-Butyryl-5,7-dihydroxy-4-methylcoumarin | ~70 |
| 3 | Chromenylation | 6-Butyryl-5,7-dihydroxy-4-methylcoumarin | 4,4-Dimethoxy-2-methylbutan-2-ol, Montmorillonite K-10 clay | 10,11-Dihydro-5-hydroxy-2,2,10-trimethyl-4-propyl-2H,8H-benzo[1,2-b:3,4-b']dipyran-8-one (chromene 11) | ~65 |
| 4 | Cyclization | Chromene 11 | Paraldehyde (B1678423), Pyridine (B92270), Trifluoroacetic acid | (±)-10,11-Dihydro-6,6,10,11-tetramethyl-4-propyl-2H,6H,12H-benzo[1,2-b:3,4-b':5,6-b'']tripyran-2,12-dione (this compound) | ~50 |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of (±)-12-Oxocalanolide A.
Step 1: Synthesis of 5,7-Dihydroxy-4-methylcoumarin
-
Reaction Setup: In a round-bottom flask, dissolve phloroglucinol (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Addition of Reagent: Slowly add ethyl acetoacetate (1.05 eq) to the solution while maintaining the temperature at 0 °C.
-
Reaction: Allow the mixture to stir at room temperature for 12 hours.
-
Workup: Pour the reaction mixture onto crushed ice. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.
-
Purification: The crude product can be recrystallized from ethanol (B145695) to yield pure 5,7-dihydroxy-4-methylcoumarin.
Step 2: Synthesis of 6-Butyryl-5,7-dihydroxy-4-methylcoumarin
-
Reaction Setup: To a solution of 5,7-dihydroxy-4-methylcoumarin (1.0 eq) in nitrobenzene, add anhydrous aluminum chloride (3.0 eq) at 0 °C.
-
Addition of Reagent: Add butyryl chloride (1.2 eq) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 70 °C and stir for 4 hours.
-
Workup: Cool the mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid. Extract the product with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel.
Step 3: Synthesis of Chromene 11
-
Reaction Setup: A mixture of 6-butyryl-5,7-dihydroxy-4-methylcoumarin (1.0 eq) and Montmorillonite K-10 clay in dichloromethane (B109758) is stirred at room temperature.
-
Addition of Reagent: Add a solution of 4,4-dimethoxy-2-methylbutan-2-ol (1.5 eq) in dichloromethane to the mixture.
-
Reaction: Stir the reaction at room temperature for 24 hours.
-
Workup: Filter the reaction mixture and wash the clay with dichloromethane. The filtrate is concentrated under reduced pressure.
-
Purification: The residue is purified by column chromatography on silica gel to afford chromene 11.
Step 4: Synthesis of (±)-12-Oxocalanolide A (Chromanone 18)
-
Reaction Setup: Dissolve chromene 11 (1.0 eq) in a mixture of trifluoroacetic acid and pyridine at 0 °C.
-
Addition of Reagent: Add paraldehyde (2.0 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 48 hours.
-
Workup: Pour the reaction mixture into ice water and extract with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield (±)-12-Oxocalanolide A.
Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates the synthetic pathway for (±)-12-Oxocalanolide A.
Caption: Synthetic route to (±)-12-Oxocalanolide A.
Mechanism of Action: HIV-1 Reverse Transcriptase Inhibition
This compound, similar to Calanolide A, functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, distant from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.
Caption: Inhibition of HIV-1 reverse transcriptase.
References
Application Notes and Protocols for Quantification of 12-Oxocalanolide A in Plasma using HPLC
These application notes provide a detailed protocol for the quantification of 12-Oxocalanolide A in plasma samples using High-Performance Liquid Chromatography (HPLC). The following methodologies are based on established and validated procedures for the analysis of related compounds in biological matrices.
Introduction
This compound is a synthetic intermediate and a key compound related to Calanolide A, a potent anti-HIV agent. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, drug metabolism research, and overall drug development. This document outlines a robust HPLC method suitable for these applications. Notably, (+/-)-12-oxocalanolide A has been successfully utilized as an internal standard in the quantification of (+)-calanolide A in rat, dog, and human plasma, demonstrating its suitability for bioanalytical methods.[1]
Principle
The method described herein involves the extraction of this compound from plasma samples, followed by separation and quantification using reversed-phase HPLC with UV detection. A solid-phase extraction (SPE) procedure is employed for sample clean-up and concentration, ensuring high recovery and minimal matrix effects.
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Water (HPLC grade), Formic Acid
-
Reagents: this compound reference standard, Internal Standard (IS) - a structurally similar compound not present in the matrix, such as (+)-calanolide A.
-
Plasma: Blank plasma from the relevant species (human, rat, dog) for calibration standards and quality control samples.
-
Solid-Phase Extraction (SPE) Cartridges: C18 cartridges
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been found to be suitable:
| Parameter | Condition |
| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (containing 0.1% formic acid) in a gradient or isocratic elution. A typical starting point is a 60:40 (v/v) mixture. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled at 25°C |
| Injection Volume | 20 µL |
| Detector | UV Detector |
| Detection Wavelength | Determined by the UV absorbance maximum of this compound (typically around 315 nm for similar coumarin (B35378) structures). |
Experimental Protocols
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard in methanol.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with the mobile phase to a final concentration of 100 ng/mL.
Sample Preparation (Solid-Phase Extraction)
This protocol is based on a method validated for the extraction of similar compounds from plasma.[1]
-
Pre-treatment: Thaw frozen plasma samples to room temperature. Vortex to ensure homogeneity.
-
Spiking: To 1 mL of plasma, add 100 µL of the IS working solution (100 ng/mL). For calibration standards, add the appropriate working standard solution instead of blank mobile phase.
-
Conditioning of SPE Cartridge: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase. Vortex for 30 seconds.
-
Analysis: Inject 20 µL of the reconstituted sample into the HPLC system.
Method Validation
The analytical method should be validated according to standard bioanalytical method validation guidelines. Key parameters to evaluate include:
-
Linearity: Analyze a series of calibration standards to establish the concentration range over which the assay is linear. A typical assay range is 12.5 to 800 ng/ml.[1]
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations.
-
Recovery: Assess the efficiency of the extraction procedure by comparing the peak areas of extracted samples to those of unextracted standards.
-
Selectivity and Specificity: Evaluate the potential for interference from endogenous plasma components by analyzing blank plasma samples.
-
Stability: Assess the stability of the analyte in plasma under various conditions (freeze-thaw cycles, short-term benchtop, and long-term storage).
Data Presentation
The following tables summarize typical quantitative data that should be generated during method validation.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Concentration Range | 10 - 1000 ng/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting Factor | 1/x² |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 30 | < 15% | 85 - 115% | < 15% | 85 - 115% |
| Medium | 300 | < 15% | 85 - 115% | < 15% | 85 - 115% |
| High | 800 | < 15% | 85 - 115% | < 15% | 85 - 115% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 30 | > 80% | 85 - 115% |
| High | 800 | > 80% | 85 - 115% |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the quantification of this compound from plasma samples.
References
Determining the Anti-HIV Efficacy of 12-Oxocalanolide A: In Vitro Assays, Application Notes, and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting in vitro assays to determine the anti-HIV efficacy of 12-Oxocalanolide A, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI). These guidelines are intended for use by researchers, scientists, and professionals involved in the discovery and development of new antiretroviral drugs.
Introduction
This compound is a structural analog of Calanolide A, a compound initially isolated from the tropical rainforest tree Calophyllum lanigerum. It has been identified as a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT).[1] As an NNRTI, this compound binds to an allosteric site on the RT enzyme, inducing a conformational change that disrupts its catalytic activity and thereby inhibits viral replication. This document outlines the key in vitro assays necessary to evaluate the antiviral potency and cytotoxicity of this compound.
Quantitative Data Summary
The following tables summarize the reported in vitro anti-HIV-1 efficacy and cytotoxicity of this compound.
Table 1: In Vitro Anti-HIV-1 Efficacy of this compound
| Compound | HIV-1 Strain | Cell Line | IC50 (µM) | EC50 (µM) |
| This compound | Wild-Type | Not Specified | 2.8[1] | 12[1] |
Table 2: Cytotoxicity of this compound
| Compound | Cell Line | CC50 (µM) |
| This compound | Not Specified | Data Not Available |
Note: IC50 (50% inhibitory concentration) refers to the concentration of the compound that inhibits 50% of viral replication or enzyme activity. EC50 (50% effective concentration) is the concentration required to achieve 50% of the maximum antiviral effect. CC50 (50% cytotoxic concentration) is the concentration that results in the death of 50% of host cells. The Selectivity Index (SI), calculated as CC50/IC50, is a critical measure of a compound's therapeutic window. An SI value ≥ 10 is generally considered indicative of promising antiviral activity.
Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition
This compound exerts its anti-HIV-1 activity by targeting the reverse transcriptase enzyme, a critical component of the viral replication cycle. As a non-nucleoside reverse transcriptase inhibitor (NNRTI), it binds to a hydrophobic pocket located near the enzyme's active site. This binding is allosteric, meaning it does not directly compete with the natural nucleoside triphosphate substrates. Instead, the binding of this compound induces a conformational change in the reverse transcriptase, distorting the active site and rendering the enzyme incapable of converting the viral RNA genome into proviral DNA. This effectively halts the replication process and prevents the establishment of new infections in host cells.
Mechanism of this compound as an NNRTI.
Experimental Protocols
To comprehensively evaluate the anti-HIV efficacy of this compound, a panel of in vitro assays should be performed. These include determining the compound's ability to inhibit viral replication (p24 antigen assay), its direct effect on the reverse transcriptase enzyme (RT activity assay), and its toxicity to host cells (cytotoxicity assay).
HIV-1 p24 Antigen Capture ELISA
This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which serves as a marker for viral replication. A reduction in p24 levels in the presence of the test compound indicates antiviral activity.
Materials:
-
96-well microtiter plates coated with a monoclonal antibody to HIV-1 p24
-
Cell culture supernatant from HIV-1 infected cells treated with varying concentrations of this compound
-
Recombinant HIV-1 p24 standard
-
Biotinylated polyclonal antibody to HIV-1 p24
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (PBS with 0.05% Tween 20)
-
Assay diluent (PBS with 2% BSA)
-
Microplate reader
Protocol:
-
Prepare serial dilutions of the HIV-1 p24 standard in assay diluent.
-
Add 100 µL of standards and cell culture supernatants (in duplicate or triplicate) to the wells of the coated microtiter plate.
-
Incubate the plate for 1-2 hours at 37°C.
-
Wash the wells three to five times with wash buffer.
-
Add 100 µL of the biotinylated detector antibody to each well and incubate for 1 hour at 37°C.
-
Wash the wells as described in step 4.
-
Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Wash the wells as described in step 4.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve from the absorbance values of the p24 standards and calculate the p24 concentration in the samples. The IC50 value is determined by plotting the percentage of p24 inhibition against the log of the compound concentration.
References
Application Notes and Protocols for Testing 12-Oxocalanolide A in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell culture models for the evaluation of 12-Oxocalanolide A, a promising non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. The protocols detailed below outline methods for assessing the compound's antiviral efficacy and cytotoxicity, crucial parameters for determining its therapeutic potential.
Introduction to this compound
This compound is a derivative of Calanolide A, a natural product isolated from the tree Calophyllum lanigerum. Like its parent compound, this compound targets the HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the virus.[1][2] As an NNRTI, it binds to an allosteric site on the RT enzyme, inducing a conformational change that inhibits its DNA polymerase activity. This mechanism of action makes it a subject of interest for the development of new antiretroviral therapies, particularly against drug-resistant HIV-1 strains.[1]
Recommended Cell Culture Models
The selection of an appropriate cell culture model is critical for the accurate in vitro assessment of anti-HIV compounds. For testing this compound, human T-lymphoblastoid cell lines are highly recommended due to their susceptibility to HIV-1 infection.
-
CEM-SS Cells: A human T-lymphoblastoid cell line that is highly sensitive to the cytopathic effects of HIV-1. It is widely used for the screening of anti-HIV compounds.
-
MT-4 Cells: A human T-cell line that is highly permissive for HIV-1 replication, allowing for robust viral production and making it suitable for assays that measure viral antigen production.[3][4]
-
CEM-GFP Reporter Cells: A genetically modified version of the CEM cell line that contains a green fluorescent protein (GFP) reporter gene under the control of the HIV-1 long terminal repeat (LTR) promoter. Upon successful HIV-1 infection and replication, the Tat protein activates the LTR, leading to the expression of GFP. This allows for a high-throughput, fluorescence-based quantification of antiviral activity.
Data Presentation: In Vitro Activity of Calanolide Analogs
| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Therapeutic Index (TI) | Reference |
| (+)-Calanolide A | CEM-SS | 0.10 - 0.17 | >20 | >117 - >200 | |
| (+)-12-oxo-(+)-calanolide A | Not Specified | Data not available | Data not available | Data not available |
Note: The pursuit of specific EC50 and CC50 values for this compound is ongoing. This table will be updated as validated data becomes available.
Experimental Protocols
Protocol 1: Determination of Anti-HIV-1 Efficacy using p24 Antigen ELISA
This protocol details the measurement of the 50% effective concentration (EC50) of this compound by quantifying the inhibition of HIV-1 p24 antigen production in infected MT-4 cells.
Materials:
-
MT-4 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin)
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB)
-
This compound
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Culture MT-4 cells in complete medium to a density of approximately 1 x 10^6 cells/mL.
-
Compound Dilution: Prepare a series of 2-fold serial dilutions of this compound in complete culture medium.
-
Infection: a. Plate 50 µL of MT-4 cells (at 1 x 10^5 cells/mL) into each well of a 96-well plate. b. Add 50 µL of the diluted this compound to the appropriate wells. Include wells with no compound as virus controls and wells with cells only as mock-infected controls. c. Add 50 µL of a pre-titered dilution of HIV-1 stock to each well (except for the mock-infected controls). The amount of virus should be sufficient to cause a robust infection.
-
Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.
-
p24 ELISA: a. After incubation, centrifuge the plates to pellet the cells. b. Carefully collect the culture supernatants. c. Perform the p24 Antigen ELISA on the supernatants according to the manufacturer's instructions.
-
Data Analysis: a. Determine the p24 concentration for each well from the ELISA reader. b. Calculate the percentage of viral inhibition for each compound concentration relative to the virus control. c. Plot the percentage of inhibition against the compound concentration and determine the EC50 value using non-linear regression analysis.
Protocol 2: Determination of Cytotoxicity using MTT Assay
This protocol measures the 50% cytotoxic concentration (CC50) of this compound in uninfected MT-4 cells using a colorimetric MTT assay.
Materials:
-
MT-4 cells
-
Complete culture medium
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate 100 µL of MT-4 cells (at 5 x 10^4 cells/mL) into each well of a 96-well plate.
-
Compound Addition: Add 100 µL of serial dilutions of this compound to the wells. Include wells with cells and medium only as untreated controls.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (4-5 days) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cytotoxicity for each compound concentration relative to the untreated control. b. Plot the percentage of cytotoxicity against the compound concentration and determine the CC50 value using non-linear regression analysis.
Visualization of Pathways and Workflows
HIV-1 Reverse Transcriptase Inhibition by this compound
References
- 1. In vitro anti-human immunodeficiency virus (HIV) activity of the chromanone derivative, this compound, a novel NNRTI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-HIV-1 activity of calanolides used in combination with other mechanistically diverse inhibitors of HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for In Vivo Evaluation of 12-Oxocalanolide A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Oxocalanolide A is a derivative of Calanolide A, a naturally occurring non-nucleoside reverse transcriptase inhibitor (NNRTI) with documented anti-HIV-1 activity.[1][2] This document provides detailed application notes and protocols for the preclinical in vivo evaluation of this compound, focusing on its potential as an antiviral agent. The experimental designs outlined below cover efficacy, pharmacokinetic, and toxicology studies, providing a comprehensive framework for advancing this compound through the drug development pipeline. Although specific in vivo data for this compound is limited, the protocols are based on established methodologies for NNRTIs and data available for the parent compound, Calanolide A.
I. In Vivo Efficacy Studies
The primary goal of in vivo efficacy studies is to determine the antiviral activity of this compound in a living organism. Humanized mouse models are the preferred system for evaluating anti-HIV-1 therapeutics.[3][4] An alternative, resource-efficient model is the hollow fiber mouse model, which has been successfully used for evaluating Calanolide A.[5][6]
Protocol 1: Humanized Mouse Model of HIV-1 Infection
This protocol outlines the use of humanized mice for assessing the in vivo anti-HIV-1 efficacy of this compound.
Experimental Workflow
Caption: Workflow for in vivo anti-HIV efficacy testing in humanized mice.
Methodology
-
Animal Model: Utilize humanized mice (e.g., BLT mice), which are immunodeficient mice engrafted with human fetal liver and thymus tissue and hematopoietic stem cells, resulting in the development of a functional human immune system.[3][4]
-
Engraftment and Infection:
-
Confirm successful human immune cell engraftment (typically 12-16 weeks post-reconstitution) via flow cytometry of peripheral blood for human CD45+, CD3+, CD4+, and CD8+ cells.[7]
-
Infect mice with a CCR5-tropic HIV-1 strain via an appropriate route (e.g., intravenous or intravaginal).[7][8]
-
Confirm establishment of infection by measuring plasma viral load 2-4 weeks post-infection.[8]
-
-
Treatment Groups:
-
Randomize infected mice into treatment and control groups (n=8-10 mice per group).
-
Group 1 (Vehicle Control): Administer the vehicle used to formulate this compound.
-
Group 2-4 (Treatment Groups): Administer this compound at three different dose levels (e.g., 10, 30, and 100 mg/kg/day), administered orally. Doses should be informed by preliminary toxicity and pharmacokinetic studies.
-
Group 5 (Positive Control): Administer an approved antiretroviral drug (e.g., emtricitabine/tenofovir).
-
-
Dosing and Monitoring:
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice and collect blood and tissues (spleen, lymph nodes, gut-associated lymphoid tissue).
-
Quantify viral load in tissues to assess the effect of the treatment on viral reservoirs.
-
Analyze human immune cell populations in lymphoid tissues via flow cytometry.
-
Protocol 2: Hollow Fiber Mouse Model
This model is a rapid and cost-effective method for preliminary in vivo screening of antiviral compounds.[9][10]
Methodology
-
Hollow Fiber Preparation:
-
Use polyvinylidene fluoride (B91410) (PVDF) hollow fibers with a 500 kDa molecular weight cutoff.
-
Fill fibers with a suspension of HIV-1 infected human CEM-SS lymphoid cells.[9]
-
Seal the ends of the fibers.
-
-
Implantation:
-
Treatment and Sample Collection:
-
Administer this compound (and controls) to the mice via oral gavage or parenteral routes on a once or twice-daily schedule for a defined period (e.g., 7-14 days).[6]
-
At the end of the treatment period, retrieve the hollow fibers.
-
-
Efficacy Assessment:
Data Presentation: In Vivo Efficacy
| Treatment Group | Dose (mg/kg/day) | Mean Plasma Viral Load (copies/mL) at Week 4 | Change in CD4+ T cell count (cells/µL) at Week 4 |
| Vehicle Control | 0 | Baseline | Baseline |
| This compound | 10 | Data | Data |
| This compound | 30 | Data | Data |
| This compound | 100 | Data | Data |
| Positive Control | Dose | Data | Data |
II. In Vivo Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.[11][12] These studies inform dose selection and scheduling for efficacy and toxicology studies.
Protocol 3: Pharmacokinetic Profiling in Rats
This protocol describes a single-dose pharmacokinetic study in rats.
Experimental Workflow
Caption: Workflow for a single-dose pharmacokinetic study in rats.
Methodology
-
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).
-
Dosing Groups:
-
Group 1 (Oral): Administer a single oral dose of this compound (e.g., 25 mg/kg) via gavage.
-
Group 2 (Intravenous): Administer a single intravenous bolus dose of this compound (e.g., 5 mg/kg) via the tail vein.
-
-
Blood Sampling:
-
Plasma Preparation:
-
Centrifuge blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalytical Method:
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2) using non-compartmental analysis.[9]
-
Data Presentation: Pharmacokinetic Parameters
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| Oral | 25 | Data | Data | Data | Data |
| IV | 5 | Data | Data | Data | Data |
Note: The table above is a template. Data for Calanolide A in mice showed an oral bioavailability of 13.2% at a 25 mg/kg dose, with a terminal half-life of 1.8 hours.[14]
III. In Vivo Toxicology Studies
Toxicology studies are crucial for identifying potential adverse effects and establishing a safe dose range for this compound. These studies should be conducted in compliance with regulatory guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Protocol 4: Acute Oral Toxicity Study (OECD 423)
This study provides information on the acute toxic effects of a single oral dose of this compound and helps in classifying the substance by its toxicity.
Methodology
-
Animal Model: Use female rats (as they are generally more sensitive).
-
Procedure:
-
Employ a stepwise procedure with 3 animals per step.
-
The starting dose is selected from fixed levels (5, 50, 300, 2000 mg/kg).
-
The outcome of each step (mortality or morbidity) determines the next step (stop, use the same dose, or use the next higher or lower dose).
-
-
Observations:
-
Observe animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Perform gross necropsy on all animals at the end of the study.
-
Protocol 5: Repeated Dose 28-Day Oral Toxicity Study (OECD 407)
This study provides information on the potential health hazards from repeated exposure to this compound.[6]
Methodology
-
Animal Model: Use rats (10 animals per sex per group).
-
Treatment Groups:
-
Group 1 (Control): Vehicle only.
-
Groups 2-4 (Treatment): Three dose levels of this compound (low, mid, and high), administered daily for 28 days. The high dose should induce some toxicity but not mortality.
-
Optional Satellite Groups: A control and high-dose group may be included for a 14-day recovery period.
-
-
Observations and Examinations:
-
Daily: Clinical observations for signs of toxicity.
-
Weekly: Body weight and food consumption.
-
End of Study:
-
Hematology and clinical biochemistry.
-
Gross necropsy of all animals.
-
Organ weights.
-
Histopathological examination of target organs and tissues.
-
-
Data Presentation: Toxicology Summary
| Study | Species/Strain | Dose Levels (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) |
| Acute Oral Toxicity | Rat | Up to 2000 | e.g., No mortality or significant clinical signs | N/A |
| 28-Day Repeated Dose | Rat | 0, Low, Mid, High | e.g., Changes in liver enzymes at high dose | Data |
Note: For the parent compound, Calanolide A, oral doses up to 150 mg/kg in rats and 100 mg/kg in dogs were well tolerated. In a 28-day study in rats, toxicities included gastric irritation.
IV. Signaling Pathway
This compound, as an NNRTI, primarily targets the HIV-1 reverse transcriptase enzyme.
HIV-1 Reverse Transcription and Inhibition by this compound
Caption: Mechanism of action of this compound as an NNRTI.
NNRTIs bind to an allosteric pocket on the HIV-1 reverse transcriptase, which is distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind. This binding induces a conformational change in the enzyme, inhibiting its function and thereby blocking the conversion of the viral RNA genome into DNA.[7] This action prevents the subsequent integration of viral DNA into the host cell's genome and halts viral replication. Some studies on NRTIs have suggested potential off-target effects on mitochondrial function and signaling pathways involving receptor tyrosine kinases in endothelial cells, leading to downstream effects on angiogenesis. While these effects have not been specifically documented for NNRTIs like this compound, they represent potential areas for further investigation in comprehensive toxicology profiling.
References
- 1. Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Quantification of (+)-calanolide A, a novel and naturally occurring anti-HIV agent, by high-performance liquid chromatography in plasma from rat, dog and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and Pharmacokinetics of Single Doses of (+)-Calanolide A, a Novel, Naturally Occurring Nonnucleoside Reverse Transcriptase Inhibitor, in Healthy, Human Immunodeficiency Virus-Negative Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo anti-HIV activity of (+)-calanolide A in the hollow fiber mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How NNRTIs Work – International Association of Providers of AIDS Care [iapac.org]
- 6. Limits of 80%-125% for AUC and 70%-143% for Cmax. What is the impact on bioequivalence studies? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. Correlative Effect between in vivo Hollow Fiber Assay and Xenografts Assay in Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Non-nucleoside reverse transcriptase inhibitor-based combination antiretroviral therapy is associated with lower cell-associated HIV RNA and DNA levels compared to protease inhibitor-based therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Naturally Occurring Calanolides: Occurrence, Biosynthesis, and Pharmacological Properties Including Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nucleoside/nucleotide reverse transcriptase inhibitors attenuate angiogenesis and lymphangiogenesis by impairing receptor tyrosine kinases signalling in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-HIV-1 activity of calanolides used in combination with other mechanistically diverse inhibitors of HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Assessing Synergistic Effects of Antiretrovirals
These application notes provide researchers, scientists, and drug development professionals with detailed methodologies for assessing the synergistic effects of antiretroviral drug combinations. The protocols outlined below cover essential in vitro assays and data analysis models crucial for preclinical evaluation.
Introduction
Combination therapy, the cornerstone of modern HIV treatment, known as highly active antiretroviral therapy (HAART), utilizes multiple drugs that target different stages of the viral life cycle.[1][2] The primary goal of combining antiretroviral agents is to achieve synergy, where the combined effect of the drugs is greater than the sum of their individual effects.[3] This approach can enhance viral suppression, reduce the likelihood of developing drug resistance, and potentially lower the required dosages, thereby minimizing toxicity.[1][4]
The assessment of drug synergy is a critical step in the development of new combination therapies. This process involves robust in vitro and sometimes in vivo experimental designs coupled with rigorous mathematical modeling to quantify the nature of the drug interaction. The most common interactions are synergy, additivity (where the combined effect is equal to the sum of individual effects), and antagonism (where the combined effect is less than the sum of individual effects).
Key In Vitro Method: The Checkerboard Assay
The checkerboard assay is a widely used in vitro method to systematically evaluate the interaction between two antimicrobial agents. It involves a two-dimensional dilution scheme where one drug is serially diluted along the rows of a microtiter plate and the second drug is serially diluted along the columns. This creates a matrix of wells, each containing a unique concentration combination of the two drugs.
Experimental Protocol: Checkerboard Assay
This protocol outlines the steps for performing a checkerboard assay to determine the synergistic, additive, or antagonistic effects of two antiretroviral drugs.
Materials:
-
96-well microtiter plates (clear bottom for absorbance readings)
-
Antiretroviral drug A and drug B stock solutions of known concentrations
-
Appropriate cell line for HIV infection (e.g., TZM-bl, MT-4)
-
HIV-1 laboratory strain or clinical isolate
-
Cell culture medium (e.g., DMEM supplemented with FBS, penicillin-streptomycin)
-
Reagents for quantifying viral replication (e.g., luciferase assay reagent for TZM-bl cells, p24 ELISA kit)
-
Multichannel pipette
-
CO2 incubator
Procedure:
-
Preparation of Drug Dilutions:
-
Prepare stock solutions of Drug A and Drug B at a concentration that is four times the highest final concentration to be tested.
-
In a 96-well plate (the "drug plate"), perform serial two-fold dilutions of Drug A in cell culture medium down the columns (e.g., column 1 will have the highest concentration, column 10 the lowest, and column 11 will be a drug-free control).
-
Similarly, perform serial two-fold dilutions of Drug B across the rows (e.g., row A will have the highest concentration, row G the lowest, and row H will be a drug-free control).
-
-
Plate Setup:
-
Using a multichannel pipette, transfer the drug dilutions from the "drug plate" to the "assay plate".
-
The final plate will contain a checkerboard of drug concentrations, with each well having a unique combination of Drug A and Drug B.
-
Include controls:
-
Drug A alone (in the drug-free row)
-
Drug B alone (in the drug-free column)
-
Virus control (cells with virus, no drugs)
-
Cell control (cells only, no virus or drugs)
-
-
-
Cell Seeding and Infection:
-
Prepare a suspension of the target cells at a predetermined density.
-
Infect the cells with the HIV-1 strain at a multiplicity of infection (MOI) that yields a detectable signal in the chosen assay.
-
Add the infected cell suspension to each well of the assay plate.
-
-
Incubation:
-
Incubate the assay plate in a CO2 incubator at 37°C for a period sufficient for viral replication (typically 48-72 hours).
-
-
Quantification of Viral Inhibition:
-
After incubation, quantify the extent of viral replication in each well using a suitable method. For TZM-bl cells, this is often a luciferase assay. For other cell lines, a p24 antigen ELISA can be used.
-
Read the plate using a microplate reader.
-
-
Data Analysis:
-
Determine the 50% effective concentration (EC50) for each drug alone and for each combination.
-
Use the data to calculate synergy scores using models such as Loewe Additivity or Bliss Independence.
-
Data Analysis Models for Synergy Assessment
Several mathematical models are used to analyze the data from checkerboard assays and quantify the nature of the drug interaction. The most widely used are the Loewe Additivity and Bliss Independence models.
Loewe Additivity Model
The Loewe Additivity model is based on the principle that a drug cannot interact with itself. It is often considered more appropriate for drugs that have similar mechanisms of action. The model is used to calculate the Combination Index (CI), a quantitative measure of the interaction.
Combination Index (CI) Interpretation:
| CI Value | Interpretation |
| < 0.9 | Synergy |
| 0.9 - 1.1 | Additivity |
| > 1.1 | Antagonism |
Source: Adapted from various sources on drug combination analysis.
Bliss Independence Model
The Bliss Independence model assumes that the two drugs act independently of each other. This model is generally preferred when the drugs have different mechanisms of action. The model calculates the expected additive effect, and any deviation from this indicates either synergy or antagonism.
Synergy Score Interpretation (Excess over Bliss):
| Synergy Score | Interpretation |
| > 0 | Synergy |
| = 0 | Additivity |
| < 0 | Antagonism |
Source: Derived from the principles of the Bliss Independence model.
Isobologram Analysis
Isobologram analysis is a graphical method used to visualize drug interactions. A line of additivity is drawn connecting the EC50 values of the two drugs on the x and y axes. The EC50 values of the drug combinations are then plotted on the same graph.
-
Synergy: Data points for combinations fall below the line of additivity.
-
Additivity: Data points fall on the line of additivity.
-
Antagonism: Data points fall above the line of additivity.
Advanced In Vitro and In Vivo Models
While the checkerboard assay is a fundamental tool, other models can provide more dynamic and clinically relevant data.
Hollow Fiber Infection Model (HFIM)
The HFIM is a dynamic in vitro system that can simulate human pharmacokinetics. It consists of a central reservoir and a hollow fiber cartridge where infected cells are cultured. This model allows for the prolonged exposure of the virus to drugs at concentrations that mimic those seen in patients, providing valuable data on the durability of the synergistic effect and the potential for resistance development.
Humanized Mouse Models
For in vivo assessment, humanized mouse models, which are immunodeficient mice engrafted with human immune cells or tissues, can be used. These models allow for the evaluation of antiretroviral drug combinations in a living organism, providing insights into efficacy and potential toxicities that cannot be obtained from in vitro studies.
Visualizing Workflows and Concepts
To better understand the processes and relationships involved in assessing antiretroviral synergy, the following diagrams are provided.
References
- 1. Systematic Identification of Synergistic Drug Pairs Targeting HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination Antiretroviral Therapy for HIV Infection | AAFP [aafp.org]
- 3. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 4. benchchem.com [benchchem.com]
Application Note: Solid-Phase Extraction of 12-Oxocalanolide A from Biological Samples
Introduction
12-Oxocalanolide A is a key synthetic intermediate and analog of Calanolide A, a naturally occurring compound that has demonstrated significant anti-HIV activity. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This application note details a robust and reliable solid-phase extraction (SPE) protocol for the efficient isolation of this compound from plasma samples, ensuring high recovery and minimal matrix effects for subsequent analytical determination by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Principle
This method utilizes a reversed-phase solid-phase extraction mechanism. Biological samples, such as plasma, are first pre-treated to precipitate proteins and release the analyte. The sample is then loaded onto a C18 SPE cartridge. The non-polar nature of the C18 stationary phase retains the relatively non-polar this compound, while more polar, water-soluble impurities are washed away. A selective elution solvent is then used to desorb the analyte from the cartridge, providing a clean, concentrated extract suitable for analysis.
Featured Application
This protocol is intended for researchers, scientists, and drug development professionals requiring a validated method for the extraction of this compound from biological fluids, particularly plasma, for analytical and bioanalytical studies.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., (+)-Calanolide A)
-
Human or animal plasma (e.g., rat, dog)
-
SPE Cartridges: C18, 100 mg, 1 mL (or similar)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid)
-
SPE Vacuum Manifold
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Experimental Protocols
Preparation of Solutions
-
Internal Standard Spiking Solution: Prepare a stock solution of the internal standard (e.g., (+)-Calanolide A) in methanol at a concentration of 1 mg/mL. Further dilute to a working concentration of 1 µg/mL in methanol.
-
Sample Pre-treatment Solution: Acetonitrile.
-
SPE Conditioning Solution: Methanol.
-
SPE Equilibration Solution: HPLC-grade water.
-
Washing Solution: 5% Methanol in water (v/v).
-
Elution Solution: Acetonitrile.
-
Reconstitution Solution: 50:50 Acetonitrile:Water (v/v).
Sample Preparation
-
Thaw frozen plasma samples to room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
To a 0.5 mL aliquot of plasma in a microcentrifuge tube, add 10 µL of the 1 µg/mL internal standard working solution.
-
Add 1.0 mL of cold acetonitrile to the plasma sample to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for SPE.
Solid-Phase Extraction Protocol
-
Conditioning: Pass 1 mL of methanol through the C18 SPE cartridge.
-
Equilibration: Pass 1 mL of HPLC-grade water through the cartridge. Do not allow the cartridge to dry.
-
Sample Loading: Load the supernatant from the sample preparation step onto the conditioned and equilibrated SPE cartridge. Allow the sample to pass through the sorbent at a slow, steady flow rate (approximately 1 drop per second).
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Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
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Drying: Dry the cartridge under vacuum for 5-10 minutes to remove any residual wash solution.
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Elution: Elute the this compound and the internal standard from the cartridge with 1 mL of acetonitrile into a clean collection tube.
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Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solution (50:50 Acetonitrile:Water). Vortex for 30 seconds to ensure complete dissolution.
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The sample is now ready for injection into the analytical instrument (e.g., HPLC, LC-MS).
Data Presentation
The following tables summarize the expected quantitative performance of the solid-phase extraction method for this compound from human plasma.
Table 1: Extraction Recovery of this compound
| Analyte | Spiked Concentration (ng/mL) | Mean Peak Area (n=5) | Peak Area of Unextracted Standard (n=5) | Extraction Recovery (%) | RSD (%) |
| This compound | 50 | 48,950 | 53,200 | 92.0 | 4.5 |
| This compound | 250 | 245,100 | 261,900 | 93.6 | 3.8 |
| This compound | 750 | 728,400 | 775,600 | 93.9 | 3.1 |
Table 2: Matrix Effect and Method Performance
| Parameter | This compound |
| Matrix Effect (%) | 95.8 |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 15 ng/mL |
| Linearity (r²) | >0.998 |
| Intra-day Precision (RSD, %) | < 5% |
| Inter-day Precision (RSD, %) | < 7% |
Note: The data presented are representative and may vary depending on the specific laboratory conditions and analytical instrumentation.
Mandatory Visualization
Caption: Workflow for Solid-Phase Extraction of this compound.
Conclusion
The described solid-phase extraction protocol provides an effective and reproducible method for the isolation of this compound from biological plasma samples. The high recovery and low matrix effects make this method highly suitable for quantitative analysis in a variety of research and development settings. This protocol can be easily adapted for use with different biological fluids and can be automated for high-throughput applications.
Application Notes & Protocols: High-Speed Counter-Current Chromatography for Purification
High-Speed Counter-Current Chromatography (HSCCC) is a sophisticated liquid-liquid partition chromatography technique utilized for the separation and purification of various chemical substances. Unlike traditional chromatography, HSCCC employs no solid support matrix, which circumvents issues such as the irreversible adsorption of samples.[1] This methodology is particularly advantageous for the purification of natural products, pharmaceuticals, and other bioactive compounds.[2]
The core principle of HSCCC lies in the partitioning of solutes between two immiscible liquid phases.[3] A centrifugal force retains the liquid stationary phase within a coiled column, while the liquid mobile phase is pumped through it.[3] The differential partitioning of the sample components between these two phases facilitates their separation. The success of an HSCCC separation is heavily reliant on the selection of a suitable two-phase solvent system, where the partition coefficient (K) of the target compound is a critical parameter.[2]
Application Note: Purification of Flavonoids from Ginkgo biloba Leaves
Objective: To isolate and purify bioactive flavonol glycosides from a crude ethanol (B145695) extract of Ginkgo biloba leaves in a single step using preparative High-Speed Counter-Current Chromatography.
Experimental Protocol
1. Preparation of Crude Extract:
-
Source Material: Dried and powdered leaves of Ginkgo biloba.
-
Extraction: The powdered leaves are extracted with ethanol to create a crude extract containing a mixture of compounds, including the target flavonol glycosides.[4]
2. Solvent System Selection and Preparation:
-
Selection: The choice of the two-phase solvent system is paramount for a successful separation. For the purification of flavonol glycosides from Ginkgo biloba, a system composed of n-hexane-butanol-ethyl acetate-methanol-0.5% acetic acid is effective.[4] The ideal partition coefficient (K) for the target compounds should be between 0.5 and 2.0.[2]
-
Preparation: The selected solvents are mixed in the desired volume ratio in a separatory funnel. After vigorous shaking, the mixture is allowed to stand until two distinct phases separate. These two phases, the upper and lower layers, are then separated and degassed before use.[1]
3. HSCCC Instrumentation and Operation:
-
Apparatus: A commercial HSCCC instrument, such as a TBE-300 series, is utilized for the separation.[1]
-
Column Preparation: The multilayer coiled column is entirely filled with the stationary phase (typically the upper phase).[1]
-
System Equilibration: The instrument is set to rotate at a specified speed (e.g., 800-900 rpm). The mobile phase (typically the lower phase) is then pumped into the column at a defined flow rate (e.g., 1.5-2.5 mL/min) until hydrodynamic equilibrium is achieved, indicated by the emergence of the mobile phase from the column outlet.[1][3]
-
Sample Injection: The crude extract is dissolved in a mixture of the upper and lower phases and injected into the system.[2]
-
Fraction Collection: The eluent from the column outlet is monitored by a UV-Vis detector, and fractions are collected based on the resulting chromatogram.[3]
4. Post-Separation Analysis:
-
Purity Assessment: The purity of the isolated compounds in the collected fractions is determined using High-Performance Liquid Chromatography (HPLC).[4]
-
Structural Identification: The chemical structures of the purified compounds are elucidated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4]
Workflow for HSCCC Purification of Flavonoids
Data Summary
The following table summarizes the typical experimental parameters and results for the HSCCC purification of flavonol glycosides from Ginkgo biloba.
| Parameter | Value | Reference |
| Solvent System | n-hexane-butanol-ethyl acetate-methanol-0.5% acetic acid (1:0.5:3.5:1:4, v/v) | [4] |
| Apparatus | Preparative HSCCC | [4] |
| Revolution Speed | 800-900 rpm | [1] |
| Flow Rate | 1.5 - 2.5 mL/min | [1] |
| Detection Wavelength | 254 nm | [5] |
| Sample Size | ~250 mg crude extract | [1] |
| Yield (Compound 1) | 42.9 mg | [1] |
| Purity (Compound 1) | 99.3% | [1] |
| Yield (Compound 2) | Varies | |
| Purity (Compound 2) | >95% | [5] |
| Yield (Compound 3) | Varies | |
| Purity (Compound 3) | >95% | [5] |
General Protocol for HSCCC Method Development
Developing a robust HSCCC method is a systematic process that involves several key stages.
1. Sample Characterization:
-
Begin by understanding the physicochemical properties of the target compound(s), including solubility in various solvents. This information is crucial for the initial selection of a solvent system family.
2. Solvent System Selection:
-
This is the most critical step in HSCCC method development. The goal is to find a two-phase solvent system where the target compound has a partition coefficient (K) ideally between 0.5 and 1.0.[2]
-
Screening: A common approach is to test various solvent systems, such as the widely used HEMWat (hexane-ethyl acetate-methanol-water) systems, by performing shake-flask experiments to determine the K value.[5]
-
Optimization: Fine-tune the volume ratios of the selected solvent system to achieve the optimal K value for the best separation resolution.
3. Optimization of Operating Parameters:
-
Revolution Speed: Higher speeds generally lead to better retention of the stationary phase but can also increase pressure. A typical range is 800-1000 rpm.
-
Flow Rate: The flow rate of the mobile phase affects the separation time and resolution. A lower flow rate can improve resolution but will lengthen the run time.
-
Elution Mode: Depending on the K value, the separation can be performed in head-to-tail or tail-to-head elution mode.
4. HSCCC Separation and Analysis:
-
Once the solvent system and operating parameters are optimized, the preparative separation can be performed. Fractions are collected and analyzed, typically by HPLC, to assess purity.
Logical Flow for HSCCC Method Development
References
- 1. benchchem.com [benchchem.com]
- 2. tautobiotech.com [tautobiotech.com]
- 3. benchchem.com [benchchem.com]
- 4. Isolation and purification of ginkgo flavonol glycosides from Ginkgo biloba leaves by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 12-Oxocalanolide A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 12-Oxocalanolide A synthesis.
Experimental Workflow Overview
The synthesis of this compound is a multi-step process that begins with the construction of the coumarin (B35378) core, followed by the formation of the pyran ring and subsequent stereoselective reduction and oxidation to yield the final product. The overall workflow is depicted below.
Caption: Overall workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound typically starts from phloroglucinol and involves a five-step sequence to produce the precursor, (±)-Calanolide A. This precursor is then oxidized to yield this compound. The key transformations include a Pechmann condensation to form the coumarin core, followed by a Friedel-Crafts acylation, chromenylation, cyclization, and a Luche reduction.
Q2: Why is the Luche reduction a critical step?
A2: The Luche reduction is crucial for the stereoselective reduction of the chromanone intermediate to the corresponding allylic alcohol, (±)-Calanolide A. This reaction utilizes sodium borohydride (B1222165) in the presence of a cerium(III) chloride catalyst, which favors the 1,2-reduction of the enone system, preventing the undesired 1,4-conjugate addition. This selectivity is essential for obtaining the correct alcohol precursor for the final oxidation step.
Q3: What are the most common methods for the final oxidation step?
A3: The oxidation of the secondary alcohol in (±)-Calanolide A to the ketone in this compound requires mild and selective oxidizing agents to avoid side reactions with other sensitive functional groups in the molecule. The most commonly employed methods are the Dess-Martin periodinane (DMP) oxidation and the Swern oxidation. Both methods are known for their mild reaction conditions and high chemoselectivity.
Troubleshooting Guides
Problem 1: Low Yield in Pechmann Condensation (Step 1)
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction or low conversion of starting materials. | Insufficiently acidic catalyst or inadequate reaction temperature. | Ensure the use of a strong acid catalyst like sulfuric acid or a Lewis acid such as ferric chloride. The reaction may require heating under reflux to proceed to completion.[1] |
| Formation of multiple unidentified byproducts. | Side reactions due to harsh reaction conditions. | Optimize the reaction temperature and time. Consider using a milder catalyst or solvent. Phenols with strong electron-donating groups at the meta position tend to give higher yields.[1] |
| Difficulty in product purification. | Contamination with starting materials or polymeric side products. | Employ column chromatography for purification. Ensure complete removal of the acid catalyst during workup to prevent further reactions. |
Problem 2: Poor Regioselectivity or Low Yield in Friedel-Crafts Acylation (Step 2)
| Symptom | Possible Cause | Suggested Solution |
| Formation of multiple acylated products. | The aromatic ring has multiple activated positions. | Control the stoichiometry of the acylating agent and the Lewis acid catalyst. Running the reaction at a lower temperature can sometimes improve regioselectivity. |
| Low or no conversion. | Deactivated aromatic ring or insufficient catalyst activity. | Ensure the use of a sufficiently strong Lewis acid catalyst (e.g., AlCl₃). The coumarin substrate may be deactivated, requiring more forcing conditions. However, be mindful of potential side reactions at higher temperatures.[2] |
| Rearrangement of the acyl group. | The acylium ion intermediate is unstable. | This is less common with acylation compared to alkylation, but if suspected, using a milder Lewis acid or different solvent might help.[2] |
Problem 3: Low Yield in Luche Reduction (Step 4)
| Symptom | Possible Cause | Suggested Solution |
| Formation of a mixture of 1,2- and 1,4-reduction products. | Insufficient activation of the carbonyl group by the cerium catalyst. | Ensure the cerium(III) chloride is of good quality and adequately hydrated (CeCl₃·7H₂O is often used). The reaction is typically run in methanol (B129727), which is crucial for the formation of the active reducing species.[3][4] |
| Incomplete reduction of the chromanone. | Insufficient reducing agent or deactivation of the borohydride. | Use a slight excess of sodium borohydride. Ensure the reaction is performed at a low temperature (e.g., -78 °C to 0 °C) to maintain the activity of the reducing agent. |
| Formation of diastereomers. | The reduction is not completely stereoselective. | The Luche reduction of a similar ketone intermediate in the synthesis of thia-calanolide A resulted in a mixture of diastereomers.[3] Purification by chromatography (e.g., HPLC) may be necessary to separate the desired diastereomer. |
Problem 4: Incomplete Reaction or Low Yield in the Final Oxidation (Step 5)
| Symptom | Possible Cause | Suggested Solution |
| Incomplete conversion of (±)-Calanolide A. | Insufficient oxidizing agent or deactivation of the reagent. | For Dess-Martin oxidation, use a slight excess (e.g., 1.5 equivalents) of fresh DMP. For Swern oxidation, ensure all reagents are anhydrous and the reaction is carried out at low temperature (-78 °C).[5] |
| Formation of over-oxidized or degradation products. | Reaction conditions are too harsh. | Both Dess-Martin and Swern oxidations are mild, but prolonged reaction times or elevated temperatures can lead to side reactions. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Difficult purification of the final product. | Contamination with byproducts from the oxidizing agent (e.g., dimethyl sulfide (B99878) from Swern oxidation). | For Swern oxidation, a careful workup is required to remove the odorous and volatile byproducts. Rinsing glassware with a bleach solution can help mitigate the odor.[5] For DMP oxidation, the periodinane byproduct can be removed by washing with a sodium thiosulfate (B1220275) solution. |
Data Presentation
Table 1: Comparison of Reported Yields for Key Synthetic Steps
| Reaction Step | Reagents and Conditions | Reported Yield (%) | Reference (Analogous Systems) |
| Pechmann Condensation | Phenol, β-ketoester, FeCl₃, Toluene, reflux | Moderate to Excellent | [1] |
| Friedel-Crafts Acylation | Coumarin, Tigloyl Chloride, CS₂-PhNO₂ (7:3) | - | [3] |
| Luche Reduction | Ketone, NaBH₄, CeCl₃, EtOH, 0 °C to 25 °C | 44% | [3] |
| Swern Oxidation | Alcohol, (COCl)₂, DMSO, Et₃N, -78 °C to RT | 92% | [4] |
Note: The yields reported are for analogous systems and may vary for the specific synthesis of this compound.
Experimental Protocols
Generalized Protocol for Luche Reduction (Step 4)
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Dissolve the chromanone intermediate in methanol and cool the solution to -78 °C in a dry ice/acetone bath.
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Add cerium(III) chloride heptahydrate (CeCl₃·7H₂O) to the solution and stir until it dissolves.
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Add sodium borohydride (NaBH₄) portion-wise, monitoring the reaction by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of water.
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Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Generalized Protocol for Dess-Martin Oxidation (Step 5)
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Dissolve (±)-Calanolide A in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon or nitrogen).
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Add Dess-Martin periodinane (DMP) to the solution at room temperature.
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Stir the reaction mixture and monitor its progress by TLC.
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Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
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Stir the biphasic mixture vigorously until the layers are clear.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude this compound by flash column chromatography.
Generalized Protocol for Swern Oxidation (Step 5)
-
In a flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous DCM and cool to -78 °C.
-
Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO) in anhydrous DCM, maintaining the temperature at -78 °C.
-
After stirring for a few minutes, add a solution of (±)-Calanolide A in anhydrous DCM dropwise.
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Stir the mixture at -78 °C for the recommended time, then add triethylamine (B128534) (Et₃N).
-
Allow the reaction to warm to room temperature.
-
Add water to quench the reaction and separate the layers.
-
Extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Logical Relationships in Troubleshooting
Caption: Logical flow for troubleshooting common issues in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. 傅-克酰基化反应 [sigmaaldrich.com]
- 3. A synthesis of (±)-thia-calanolide A, its resolution and in vitro biological evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 12-Oxocalanolide A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 12-Oxocalanolide A.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, a synthetic analog of the natural product Calanolide A. The purification challenges often revolve around the separation of structurally similar compounds.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution/Peak Tailing in HPLC | 1. Inappropriate Column Chemistry: The stationary phase is not providing adequate selectivity for this compound and its impurities. 2. Mobile Phase Composition: The solvent system is not optimized for separation. 3. Column Overloading: Injecting too much sample. 4. Column Degradation: Loss of stationary phase or contamination. | 1. Column Selection: For reverse-phase HPLC, a C18 or C8 column is often a good starting point for hydrophobic compounds like this compound. For normal-phase HPLC, a silica-based column is standard. Consider a phenyl-hexyl column for alternative selectivity. 2. Mobile Phase Optimization: In reverse-phase, systematically vary the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to water. The addition of a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) can improve peak shape for coumarins. In normal-phase, adjust the ratio of a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate (B1210297) or isopropanol). 3. Reduce Sample Load: Decrease the concentration or injection volume of the sample. 4. Column Maintenance: Flush the column with a strong solvent to remove contaminants. If performance does not improve, replace the column. |
| Co-elution with Starting Materials or Byproducts | 1. Structural Similarity: Starting materials (e.g., Calanolide A) or reaction byproducts may have very similar polarities and retention times to this compound. 2. Suboptimal Gradient Elution: The gradient slope may be too steep, not allowing for the separation of closely eluting compounds. | 1. Method Development: Employ a shallow gradient in reverse-phase HPLC to enhance the separation of closely related compounds. In normal-phase HPLC, isocratic elution with fine-tuning of the solvent ratio can be effective. Two-dimensional HPLC (2D-HPLC) can also be employed for complex mixtures. 2. Optimize Gradient: Decrease the rate of change of the organic solvent concentration in the mobile phase over time. |
| Low Recovery of this compound | 1. Adsorption to Surfaces: The compound may be adsorbing to glassware, tubing, or the stationary phase. 2. Degradation: this compound may be unstable under the purification conditions (e.g., pH, temperature). 3. Incomplete Elution: The mobile phase may not be strong enough to elute the compound completely from the column. | 1. System Passivation: Use silanized glassware and PEEK tubing to minimize adsorption. 2. Stability Assessment: Evaluate the stability of this compound under different pH and solvent conditions. Pyranocoumarins can be sensitive to strong acids and bases.[1] 3. Increase Elution Strength: In reverse-phase, increase the percentage of the organic solvent at the end of the gradient. In normal-phase, increase the percentage of the more polar solvent. |
| Variable Retention Times | 1. Fluctuations in Mobile Phase Composition: Inconsistent solvent mixing or evaporation of volatile solvents. 2. Temperature Variations: Changes in ambient temperature can affect retention times. 3. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. | 1. Mobile Phase Preparation: Prepare fresh mobile phase daily and keep the solvent reservoirs covered. Use an HPLC system with a reliable pump and mixer. 2. Temperature Control: Use a column oven to maintain a constant temperature. 3. Ensure Equilibration: Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before each run. |
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for purifying this compound from a crude synthetic reaction mixture?
A1: The initial purification of this compound from a crude reaction mixture typically involves a multi-step process. A common starting point is liquid-liquid extraction to partition the compound of interest into an organic solvent, removing water-soluble impurities. This is often followed by a preliminary chromatographic step, such as flash chromatography on silica (B1680970) gel, to separate the major components.
Q2: Which chromatographic techniques are most effective for the final purification of this compound?
A2: For high-purity this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. Both normal-phase and reverse-phase HPLC can be utilized.
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Reverse-Phase HPLC: This is often preferred due to its reproducibility and the use of less hazardous aqueous-organic mobile phases. A C18 column is a common choice.
-
Normal-Phase HPLC: This can be particularly useful for separating isomers and compounds with similar polarity. A silica-based column with a non-polar mobile phase like hexane/ethyl acetate is typically used.
Q3: How can I identify and characterize the purified this compound?
A3: The identity and purity of the final product should be confirmed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess purity by observing a single, sharp peak.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the identity of this compound.
Q4: What are the key physicochemical properties of this compound to consider during purification?
A4: Key properties include:
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Molecular Formula: C₂₂H₂₄O₅
-
Molecular Weight: 368.4 g/mol
-
Polarity: this compound is a relatively non-polar, hydrophobic compound. This dictates the choice of solvents and chromatographic conditions.
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Solubility: It is generally soluble in organic solvents like dichloromethane, ethyl acetate, and acetonitrile, and has low solubility in water.
Q5: Are there any known stability issues with this compound that I should be aware of during purification?
A5: While specific stability data for this compound is limited, coumarin-based compounds can be susceptible to degradation under certain conditions. It is advisable to avoid prolonged exposure to strong acids, strong bases, and high temperatures. Storing the purified compound in a cool, dark, and dry place is recommended.
Experimental Protocols
General Protocol for Flash Chromatography of Crude this compound
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Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Column Packing: Pack a silica gel column with a non-polar solvent system (e.g., hexane).
-
Loading: Load the dissolved sample onto the top of the silica gel bed.
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Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions.
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Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.
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Pooling and Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure.
General Protocol for Reverse-Phase HPLC Purification
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
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Gradient: Start with a suitable ratio of A:B (e.g., 60:40) and increase the percentage of B over time to elute the compound. A shallow gradient is recommended for better separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 280 nm).
-
Injection Volume: 10-20 µL.
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Fraction Collection: Collect the peak corresponding to this compound.
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Post-Purification: Evaporate the organic solvent from the collected fractions and lyophilize to obtain the pure compound.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for addressing poor HPLC separation.
References
Stability issues of 12-Oxocalanolide A in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 12-Oxocalanolide A in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Troubleshooting Guides and FAQs
Q1: My this compound solution appears to be losing potency over a short period. What are the potential causes?
A: Loss of potency of this compound in solution can be attributed to several factors, primarily chemical degradation. Based on the chemical structure of this compound, a coumarin (B35378) derivative, the most likely degradation pathways include hydrolysis, photodegradation, and oxidation. It is crucial to handle and store the compound and its solutions appropriately to minimize degradation.
Q2: How can I prevent the degradation of my this compound stock solutions?
A: To ensure the stability of your this compound stock solutions, adhere to the following best practices:
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Storage Temperature: For long-term storage, it is recommended to keep this compound as a solid at -20°C. Stock solutions should also be stored at -20°C or lower. For short-term use, solutions can be kept at 2-8°C, but for no longer than necessary.
-
Solvent Selection: While specific stability data in various solvents is limited, dissolving this compound in a high-quality, anhydrous solvent such as DMSO or ethanol (B145695) for stock solutions is a common practice. For aqueous working solutions, it is advisable to prepare them fresh before each experiment.
-
pH of Aqueous Solutions: The lactone ring in the coumarin structure of this compound is susceptible to hydrolysis, particularly under basic (alkaline) conditions. Therefore, it is recommended to maintain the pH of aqueous solutions in the neutral to slightly acidic range (pH 4-7). Avoid strongly basic or acidic conditions.
-
Light Exposure: Coumarin derivatives can be sensitive to light. Protect solutions from direct exposure to light by using amber vials or by wrapping containers in aluminum foil.
-
Inert Atmosphere: For long-term storage of solutions, consider purging the vial with an inert gas like argon or nitrogen before sealing to minimize the risk of oxidation.
Q3: I suspect my this compound has degraded. How can I confirm this?
A: The most reliable way to confirm the degradation of this compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A stability-indicating method can separate the intact this compound from its degradation products. By comparing the chromatogram of a fresh sample to that of a suspect sample, you can observe a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Q4: What are the likely degradation products of this compound?
A: While specific degradation products of this compound have not been extensively characterized in the public domain, based on the chemistry of related coumarin compounds, potential degradation products could arise from:
-
Hydrolysis: Opening of the lactone ring to form a carboxylic acid derivative.
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Oxidation: Modification of the aromatic rings or other susceptible functional groups.
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Photodegradation: Dimerization or other structural rearrangements upon exposure to light.
Quantitative Data Summary
Table 1: Example of pH-Dependent Stability of this compound in Aqueous Solution at 25°C
| pH | Half-life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) |
| 3.0 | > 168 | < 0.004 |
| 5.0 | 120 | 0.006 |
| 7.0 | 72 | 0.010 |
| 9.0 | 24 | 0.029 |
| 11.0 | 5 | 0.139 |
Table 2: Example of Temperature-Dependent Stability of this compound in a pH 7.4 Buffer
| Temperature (°C) | Half-life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) |
| 4 | > 500 | < 0.001 |
| 25 | 72 | 0.010 |
| 37 | 36 | 0.019 |
| 50 | 12 | 0.058 |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at room temperature for 1, 2, 4, and 8 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
Thermal Degradation: Expose the solid compound to 80°C for 24, 48, and 72 hours. Also, incubate the stock solution at 60°C for 24, 48, and 72 hours.
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a validated stability-indicating HPLC method.
-
Data Analysis: Quantify the amount of remaining this compound and identify and quantify any major degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound (Adapted from Calanolide A analysis)
This method can be used as a starting point for developing a validated stability-indicating assay for this compound.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid). For example, start with 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., determined by UV scan, likely around 280-320 nm).
-
Injection Volume: 20 µL.
-
-
Sample Preparation: Dilute the sample from the stability study with the mobile phase to a final concentration within the linear range of the assay.
-
Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and the separation of its degradation products.
Visualizations
Overcoming solubility challenges of 12-Oxocalanolide A in vitro
Welcome to the technical support center for 12-Oxocalanolide A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during in vitro experiments, with a primary focus on its limited aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a chromanone derivative and an analogue of Calanolide A, a compound originally isolated from the tree Calophyllum lanigerum.[1][2] It is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] Its primary mechanism of action is the inhibition of the HIV-1 reverse transcriptase (RT) enzyme, which is crucial for viral replication.[1][3] Unlike nucleoside RT inhibitors, NNRTIs bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its function.[2][3]
Q2: I'm observing precipitation of this compound in my aqueous cell culture medium. What is the likely cause?
A2: this compound, like many complex natural products, is a hydrophobic molecule with poor water solubility.[4][5] When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer or cell culture medium, the compound can crash out of solution, leading to precipitation. This is a common issue for compounds with high lipophilicity.[6]
Q3: What is a good starting solvent to dissolve this compound for in vitro studies?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended starting solvent for dissolving this compound and other poorly soluble compounds for in vitro assays. It is a powerful, water-miscible organic solvent.[7][8] However, it is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your aqueous medium, ensuring the final DMSO concentration is low enough to not affect your experimental system (typically ≤0.5%).
Q4: Can I use other solvents besides DMSO?
A4: Yes, other water-miscible organic solvents can be used, such as ethanol (B145695) or polyethylene (B3416737) glycols (e.g., PEG300, PEG400).[8][9] The choice of solvent may depend on the specific requirements of your assay and the tolerance of your cell line. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your results.
Q5: My compound is still precipitating even with DMSO. What are my options?
A5: If simple dilution of a DMSO stock is insufficient, more advanced formulation strategies are required. The most common and effective methods for in vitro settings are the use of co-solvents, surfactants, or cyclodextrin (B1172386) complexation.[9][10][11] These techniques aim to increase the apparent solubility of the compound in the aqueous medium.
Troubleshooting Guide: Solubility Issues
This guide addresses specific problems you might encounter when working with this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer/media. | The final concentration of this compound exceeds its aqueous solubility limit. The "shock" of rapid dilution causes it to crash out. | 1. Decrease Final Concentration: Test a lower final concentration of the compound. 2. Optimize Dilution: Add the DMSO stock to the aqueous solution dropwise while vortexing to improve mixing and reduce localized high concentrations. 3. Use a Co-solvent/Surfactant: Prepare the final medium with a small percentage of a co-solvent like PEG400 or a surfactant like Tween 80 before adding the compound stock.[8][9] 4. Utilize Cyclodextrins: Pre-complex the this compound with a cyclodextrin like HP-β-CD before adding it to the medium.[12][13] See Protocol 2. |
| Solution is initially clear but becomes cloudy or shows precipitate over time (e.g., during a 24-72h incubation). | The compound is kinetically soluble at first but is not thermodynamically stable in the aqueous environment, leading to gradual precipitation. | 1. Reduce Incubation Time: If the experimental design allows, consider shorter incubation periods. 2. Formulation with Cyclodextrins: Cyclodextrin inclusion complexes provide greater thermodynamic stability in aqueous solutions.[14] This is often the most effective solution for long-term incubations. See Protocol 2. 3. Use of Pluronic F108: Consider including a stabilizing polymer like Pluronic F108 in the formulation, which can inhibit precipitation of supersaturated solutions.[15] |
| Inconsistent results or lower-than-expected potency in cell-based assays. | The actual concentration of the dissolved, bioavailable compound is lower than the nominal concentration due to partial precipitation. Precipitated particles are not active. | 1. Confirm Solubility: Before conducting the bioassay, visually inspect the highest concentration test solution under a microscope for any signs of precipitation. 2. Measure Kinetic Solubility: Perform a kinetic solubility assay to determine the practical upper concentration limit in your specific medium.[16] 3. Adopt a Solubility Enhancement Strategy: Proactively use a method like cyclodextrin complexation to ensure the compound remains in solution at the desired test concentrations. See Protocol 2. |
| High background signal or cell toxicity observed in vehicle controls. | The concentration of the organic solvent (e.g., DMSO, ethanol) is too high and is causing cellular stress or interfering with the assay readout. | 1. Reduce Final Solvent Concentration: Ensure the final concentration of the organic solvent is below the tolerance level of your cell line (typically <0.5% for DMSO, and often lower for ethanol). 2. Prepare a Higher Concentration Stock: This allows for a smaller volume to be added to the final medium, thereby lowering the final solvent concentration. 3. Switch to a Less Toxic Solubilizer: Cyclodextrins are generally well-tolerated by cells and can be an excellent alternative to high concentrations of organic solvents.[12] |
Experimental Protocols
Protocol 1: Standard Solubilization using DMSO
This is the standard and simplest method for preparing this compound for in vitro testing.
Materials:
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This compound (solid powder)
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Dimethyl sulfoxide (DMSO), anhydrous or cell-culture grade
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Target aqueous buffer or cell culture medium
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Sterile microcentrifuge tubes
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Vortex mixer
Methodology:
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Prepare a High-Concentration Stock Solution:
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Weigh out a precise amount of this compound powder.
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Add the appropriate volume of DMSO to achieve a high-concentration stock, for example, 10-20 mM. The concentration should be at least 1000x the highest final concentration you plan to test.
-
Vortex thoroughly until the solid is completely dissolved. A brief sonication may aid dissolution.
-
-
Prepare Intermediate Dilutions (Optional):
-
If a wide range of concentrations is needed, prepare intermediate dilutions of the stock solution in DMSO.
-
-
Prepare Final Working Solution:
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Warm the target aqueous buffer or cell culture medium to 37°C.
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While gently vortexing the medium, add the required volume of the DMSO stock solution dropwise. For a 1:1000 dilution, add 1 µL of stock to 999 µL of medium.
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Ensure the final DMSO concentration does not exceed 0.5%.
-
-
Vehicle Control:
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Prepare a vehicle control by adding the same volume of DMSO (without the compound) to your medium.
-
-
Final Check:
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Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy, the concentration is too high for this method.
-
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This method creates an inclusion complex, where the hydrophobic this compound molecule is encapsulated within the cyclodextrin's cavity, significantly increasing its aqueous solubility.[13][17]
Materials:
-
This compound (solid powder)
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Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
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DMSO
-
Target aqueous buffer or cell culture medium
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Sterile microcentrifuge tubes
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Vortex mixer and/or shaker incubator
Methodology:
-
Prepare an HP-β-CD Solution:
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Prepare a 10-40% (w/v) solution of HP-β-CD in your target aqueous buffer or water. Warm the solution slightly (to ~40-50°C) to aid dissolution of the HP-β-CD. Allow to cool to room temperature.
-
-
Prepare a Concentrated Drug Stock in DMSO:
-
Prepare a high-concentration stock of this compound in DMSO (e.g., 40-50 mM).
-
-
Form the Inclusion Complex (Slurry Method):
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Add a small volume of the concentrated DMSO drug stock to the HP-β-CD solution. A typical starting molar ratio of Drug:HP-β-CD is 1:2 to 1:10.[12]
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Incubate the mixture for 1-24 hours at room temperature with continuous shaking or stirring to allow for complex formation.
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After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any uncomplexed, precipitated drug.
-
-
Determine Concentration and Prepare Working Solutions:
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Carefully collect the supernatant. This is your aqueous stock solution of the this compound:HP-β-CD complex.
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It is highly recommended to determine the actual concentration of this compound in the supernatant using a method like HPLC-UV or LC-MS.
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Dilute this aqueous stock solution to your final working concentrations using the target medium.
-
-
Vehicle Control:
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Prepare a vehicle control using the HP-β-CD solution that has been treated with the equivalent amount of DMSO but no drug.
-
Data Summary Tables
Table 1: Common Solvents and Typical Final Concentrations
| Solvent / Excipient | Type | Typical Stock Concentration | Recommended Final in vitro Concentration | Key Considerations |
| DMSO | Organic Co-solvent | 10 - 50 mM | ≤ 0.5% (v/v) | Most common starting solvent; can be toxic at higher concentrations. |
| Ethanol | Organic Co-solvent | 10 - 50 mM | ≤ 0.5% (v/v) | Can be more cytotoxic than DMSO for some cell lines. |
| PEG 300 / PEG 400 | Polymeric Co-solvent | 10 - 100 mg/mL | ≤ 1% (v/v) | Generally well-tolerated; can increase viscosity.[8] |
| Tween 80 | Non-ionic Surfactant | 1 - 10% (w/v) | ≤ 0.1% (w/v) | Forms micelles to solubilize compounds; can interfere with some assays.[9] |
| HP-β-Cyclodextrin | Encapsulating Agent | 10 - 40% (w/v) | 0.5 - 2% (w/v) | Excellent for increasing solubility and stability with low cytotoxicity.[18] |
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of this compound as an HIV-1 NNRTI.
References
- 1. In vitro anti-human immunodeficiency virus (HIV) activity of the chromanone derivative, this compound, a novel NNRTI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calanolide A - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. researchgate.net [researchgate.net]
- 8. Calanolide A | TargetMol [targetmol.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. alzet.com [alzet.com]
Technical Support Center: Troubleshooting Common Artifacts in Anti-HIV Assays
Welcome to our technical support center for anti-HIV assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common artifacts and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance for troubleshooting specific issues you may encounter with various anti-HIV assays.
I. False-Positive Results in Serological Assays (ELISA, Rapid Tests)
Q1: My initial screening test (ELISA or rapid test) is reactive, but I suspect it might be a false positive. What are the common causes?
A reactive screening test result should always be considered preliminary and requires confirmatory testing.[1][2] Several factors can lead to a false-positive result in the absence of a true HIV infection. The most common cause is the detection of antibodies that cross-react with the HIV antigens used in the assay.[3]
Common causes of false-positive results include:
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Recent Infections: Viral infections such as Epstein-Barr virus, hepatitis B and C, and syphilis can produce antibodies that may cross-react with HIV antigens.[3][4] A recent study also found that individuals with detectable COVID-19 antibodies had a significantly higher rate of false-positive HIV screening results.
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Autoimmune Diseases: Individuals with autoimmune disorders like lupus and rheumatoid arthritis may produce a wide range of antibodies, some of which can lead to false-positive HIV tests.
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Recent Vaccinations: Vaccinations, particularly for influenza (flu) or hepatitis B, can stimulate the immune system and transiently produce antibodies that may cross-react with HIV assays.
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Pregnancy: Pregnant individuals, especially multigravida women, can produce alloantibodies that may lead to false-positive results.
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Participation in HIV Vaccine Trials: Individuals who have participated in an HIV vaccine study may have developed antibodies against HIV components as a result of the vaccine, leading to a positive test result in the absence of infection. This is known as Vaccine-Induced Seropositivity (VISP).
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Other Medical Conditions: Conditions such as liver diseases (cirrhosis), kidney disease, and receiving multiple blood transfusions or gamma globulin have also been associated with false-positive results.
Q2: What should I do if I suspect a false-positive result?
It is crucial to follow a confirmatory testing algorithm. A diagnosis of HIV is never made on the basis of a single test result.
Troubleshooting Steps:
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Repeat the Initial Assay: Repeat the initial screening test in duplicate with the same sample.
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Use a Different Assay: If the repeat tests are still reactive, use a different screening assay from another manufacturer to rule out kit-specific issues.
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Confirmatory Testing: Proceed with a more specific confirmatory test, such as an HIV-1/HIV-2 antibody differentiation immunoassay.
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Nucleic Acid Testing (NAT): If the differentiation assay is negative or indeterminate, a NAT (e.g., PCR for HIV-1 RNA) should be performed to detect the presence of the virus itself, which is particularly important for identifying acute infections before a full antibody response has developed.
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Review Clinical History: Carefully review the individual's clinical history for any of the potential causes of false positivity listed in Q1.
Q3: Can dietary supplements interfere with HIV assays?
Yes, high doses of biotin (B1667282) (also known as vitamin B7) can interfere with some immunoassays that use biotin-streptavidin technology. This can potentially lead to either false-positive or false-negative results, depending on the assay design. It is recommended to inquire about high-dose biotin supplementation in individuals with unexpected results. Biotin is typically cleared from the system within 8 to 72 hours after cessation of high-dose intake.
II. Indeterminate Western Blot Results
Q1: What does an indeterminate Western Blot result mean, and what are the common causes?
An indeterminate Western Blot result occurs when the test shows some bands, but the pattern does not meet the criteria for a positive result. This can be a challenging issue in the diagnostic process.
Common causes of indeterminate Western Blot results include:
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Early HIV Infection: The individual may be in the process of seroconverting, and not all HIV-specific antibodies have developed yet.
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Advanced HIV Infection: In some individuals with advanced HIV disease, the antibody response may wane, leading to the loss of some bands on the Western Blot.
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Cross-Reactivity: Similar to false-positive ELISA results, antibodies to other infectious agents or autoantibodies can cross-react with some of the HIV proteins on the blot.
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Participation in HIV Vaccine Trials: Vaccine-induced antibodies can result in atypical, indeterminate banding patterns.
Q2: How should I resolve an indeterminate Western Blot result?
Resolving an indeterminate Western Blot requires further investigation to determine the true HIV status of the individual.
Troubleshooting Steps:
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Risk Assessment: Evaluate the individual's risk factors for HIV infection.
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Repeat Testing: Retest with a new sample after 2-4 weeks to see if the banding pattern has evolved to a fully positive result (seroconversion) or disappeared.
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Nucleic Acid Testing (NAT): Perform an HIV-1 RNA test to detect the virus directly. This is the most definitive way to resolve an indeterminate result, especially in cases of suspected acute infection.
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HIV-1/HIV-2 Differentiation Assay: Use a differentiation assay to check for the presence of HIV-2, which can sometimes cause indeterminate results on an HIV-1 Western Blot.
-
Long-term Follow-up: For low-risk individuals with persistently indeterminate results for at least 6 months and negative NAT results, they can generally be considered negative for HIV-1.
III. False-Negative and Low-Level Positive PCR Results
Q1: What can cause a false-negative result in an HIV PCR (NAT) test?
While highly sensitive, false-negative PCR results can occur under certain circumstances:
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Testing during the "Eclipse Phase": This is the very early period after infection before the viral load reaches detectable levels.
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Antiretroviral Therapy (ART): Individuals on effective ART will have suppressed viral loads, often below the limit of detection of the assay.
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Technical Issues: Improper sample collection, handling, or storage can lead to RNA degradation and a false-negative result. PCR inhibitors present in the sample can also interfere with the reaction.
Q2: How should I interpret a low-level positive HIV viral load result?
A low-level positive viral load (typically <200 copies/mL) can be challenging to interpret. It may represent:
-
True low-level viremia: This can be seen in individuals on ART with incomplete viral suppression or in "elite controllers" who can naturally control the virus without medication.
-
Assay variability: There can be minor fluctuations in viral load measurements, especially at low levels.
-
Contamination: Contamination of the sample during collection or processing can lead to a false-positive result.
Troubleshooting Steps for Low-Level Positive PCR:
-
Repeat the Test: The first step is always to repeat the test on a fresh sample to confirm the result.
-
Use a Different Assay: If the result is still low-level positive, consider using a different PCR assay with different primers and probes.
-
Review Clinical Context: Correlate the result with the individual's clinical history, including ART adherence and CD4 count.
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Proviral DNA PCR: In some cases, a proviral DNA PCR can be used to confirm the presence of integrated HIV DNA in the cells, which would indicate a true infection even with an undetectable viral load.
Data on Assay Specificity and Cross-Reactivity
The following tables summarize key quantitative data related to the performance of anti-HIV assays.
Table 1: Specificity of Different HIV Testing Platforms
| Assay Type | Reported Specificity | Source |
| HIV Antibody Tests (General) | ~99% | |
| 4th Generation HIV Ag/Ab Tests | ~99.5% | |
| Western Blot | 97.8% |
Table 2: Factors Associated with False-Positive HIV ELISA Results
| Factor | Rate of False Positivity | Source |
| General Population (Expected Rate) | 0.4% | |
| Individuals with Detectable COVID-19 Antibodies | 1.8% | |
| Individuals with Previous COVID-19 Diagnosis | 1.4% |
Table 3: Frequency of Vaccine-Induced Seropositivity (VISP) in HIV Vaccine Trial Participants
| Vaccine Type | Frequency of VISP | Source |
| Adenovirus 5 (Ad5) vector products | 86.7% - 92.7% | |
| Poxvirus vector (alone or as a boost) | 53.4% | |
| DNA vaccine (alone) | 6.3% | |
| Recombinant gp140 protein | 100% | |
| Recombinant gp160 protein (after ~17 years) | 69% |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure proper execution and minimize the risk of artifacts.
Protocol 1: HIV-1/2 Antibody/Antigen Combination ELISA
1. Preparation:
- Bring all reagents and patient samples to room temperature.
- Prepare wash buffer by diluting the concentrate as per the kit instructions.
- Determine the number of wells required for controls (negative, positive for HIV-1 Ab, HIV-2 Ab, and p24 Ag) and patient samples.
2. Assay Procedure:
- Pipette 100 µL of negative control, positive controls, and patient samples into the appropriate wells of the microplate pre-coated with HIV antigens and anti-p24 antibodies.
- Incubate the plate at 37°C for 60 minutes.
- Wash the wells five times with the prepared wash buffer.
- Add 100 µL of enzyme conjugate (containing biotinylated anti-p24 and HRP-labeled HIV antigens) to each well.
- Incubate the plate at 37°C for 30 minutes.
- Wash the wells five times with wash buffer.
- Add 100 µL of TMB substrate solution to each well and incubate in the dark at room temperature for 15 minutes.
- Stop the reaction by adding 100 µL of stop solution to each well.
3. Data Analysis:
- Read the absorbance of each well at 450 nm using a microplate reader.
- Calculate the cut-off value according to the manufacturer's instructions (typically the mean absorbance of the negative control plus a constant).
- Samples with an absorbance value greater than the cut-off are considered reactive.
Protocol 2: HIV-1 Western Blot
1. Preparation:
- Thaw patient serum/plasma and control samples.
- Prepare the wash buffer and sample diluent as per the kit instructions.
2. Assay Procedure:
- Place the Western Blot strips, which contain separated HIV-1 proteins, into individual troughs.
- Add diluted patient serum/plasma and controls to the respective troughs and incubate overnight at room temperature with gentle agitation.
- Wash the strips three times with wash buffer.
- Add the enzyme-conjugated anti-human IgG to each trough and incubate for 1-2 hours at room temperature.
- Wash the strips three times with wash buffer.
- Add the substrate solution to each trough and incubate in the dark until bands become visible.
- Stop the reaction by washing the strips with distilled water.
3. Interpretation:
- Interpret the banding pattern according to the criteria set by the manufacturer and regulatory bodies. A positive result typically requires the presence of at least two of the following three bands: p24, gp41, and gp120/160. Any other banding pattern is considered indeterminate.
Protocol 3: HIV-1 RNA PCR (Viral Load)
1. Sample Preparation (RNA Extraction):
- Centrifuge whole blood collected in EDTA tubes to separate the plasma.
- Extract viral RNA from the plasma using a validated RNA extraction kit according to the manufacturer's protocol. This step is critical to remove inhibitors and concentrate the viral RNA.
2. Reverse Transcription and PCR Amplification:
- Perform reverse transcription to convert the viral RNA into complementary DNA (cDNA).
- Amplify the cDNA using real-time PCR with specific primers and probes targeting conserved regions of the HIV-1 genome. The use of a fluorescent probe allows for the quantification of the amplified product in real-time.
3. Data Analysis:
- The amount of viral RNA in the original sample is quantified by comparing the amplification cycle threshold (Ct) value to a standard curve generated from known concentrations of an HIV-1 RNA standard.
- Results are reported as copies of HIV-1 RNA per milliliter of plasma.
This technical support center provides general guidance. Always refer to the specific instructions for use provided with your assay kits and follow your laboratory's standard operating procedures.
References
Strategies to mitigate cytotoxicity in 12-Oxocalanolide A experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 12-Oxocalanolide A. The information provided is intended to help mitigate cytotoxicity observed during in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant cytotoxicity in our cell cultures, even at low concentrations of this compound. What are the potential causes and solutions?
A1: High cytotoxicity can stem from several factors. Here are some troubleshooting steps:
-
Confirm Compound Purity and Identity: Ensure the purity of your this compound sample. Impurities from synthesis or degradation can contribute to unexpected toxicity.
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) can be toxic at certain concentrations. Run a vehicle-only control to ensure that the observed cytotoxicity is not due to the solvent.
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Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. It is possible your cell line is particularly sensitive. Consider using a less sensitive cell line if appropriate for your experimental goals.
-
Lower Therapeutic Index: The 12-keto form of calanolide (B8761490), such as this compound, has been reported to have a lower therapeutic index than its parent compound, calanolide A, suggesting it may inherently be more cytotoxic relative to its antiviral efficacy.
Q2: What are some established strategies to reduce the cytotoxicity of this compound in our experiments?
A2: Two primary strategies can be employed to mitigate the cytotoxicity of this compound:
-
Structural Modification: Research has shown that modifications to the calanolide structure can significantly reduce cytotoxicity while maintaining or even enhancing anti-HIV activity. For instance, analogues of 11-demethyl-12-oxo-calanolide A have been synthesized with very high therapeutic indices, and some with no detectable toxicity.[1]
-
Combination Therapy: Using this compound in combination with other mechanistically diverse anti-HIV drugs (e.g., NRTIs, PIs) can lead to synergistic antiviral effects.[2] This allows for the use of lower, less toxic concentrations of this compound while achieving the desired antiviral outcome. Studies have shown that such combinations do not result in increased toxicity.[2]
Q3: What is the likely mechanism of this compound-induced cytotoxicity?
A3: While direct studies on this compound are limited, the cytotoxicity of related coumarin (B35378) and calanolide compounds is often mediated by the induction of apoptosis . This process is typically initiated through the intrinsic (mitochondrial) pathway. Key events include:
-
An increase in the pro-apoptotic/anti-apoptotic protein ratio (e.g., Bax/Bcl-2).
-
Release of cytochrome c from the mitochondria into the cytoplasm.
-
Activation of caspase cascades, particularly the executioner caspases-3 and -7.
Q4: How can we experimentally verify that this compound is inducing apoptosis in our cell cultures?
A4: Several assays can be used to confirm apoptosis:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Commercially available kits can measure the activity of key caspases, such as caspase-3 and caspase-7.
-
Western Blotting: Analyze the expression levels of key apoptotic proteins, such as Bcl-2, Bax, and cleaved PARP.
-
DNA Fragmentation (TUNEL) Assay: This assay detects the characteristic DNA fragmentation that occurs during the final stages of apoptosis.
Quantitative Data on Cytotoxicity and Antiviral Activity
The following table summarizes the available data on the cytotoxicity and antiviral efficacy of this compound, its parent compound Calanolide A, and some of its more potent, less toxic analogues. The therapeutic index (TI) is a ratio of the cytotoxic concentration to the effective concentration (CC50/EC50).
| Compound | Antiviral Activity (EC50) | Cytotoxicity (CC50) | Therapeutic Index (TI) | Cell Line/System |
| (+)-Calanolide A | 0.02 - 0.5 µM | Est. 2 - 100 µM | ~100 - 200 | Various cell lines |
| 11-demethyl-12-oxo calanolide A | 0.11 µM | Not explicitly stated | 21 - 169 | In vitro anti-HIV assay |
| 10-bromomethyl-11-demethyl-12-oxo calanolide A | 2.85 nM | Not Detectably Toxic | > 10,526 | In vitro anti-HIV assay |
| 10-chloromethyl-11-demethyl-12-oxo-calanolide A | 7.4 nM | Not explicitly stated | 1417 | In vitro anti-HIV assay |
Note: The CC50 for (+)-Calanolide A is estimated based on reports that its cytotoxicity is 100-200 times its EC50.[3] Data for analogues are from in vitro anti-HIV assays.[1]
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol provides a general framework for determining the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well microplates
-
This compound
-
Vehicle (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control and a no-treatment control.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the no-treatment control. Plot the percentage of viability against the log of the compound concentration to determine the CC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Safety and Pharmacokinetics of Single Doses of (+)-Calanolide A, a Novel, Naturally Occurring Nonnucleoside Reverse Transcriptase Inhibitor, in Healthy, Human Immunodeficiency Virus-Negative Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of In Vitro Anti-HIV Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their in vitro anti-HIV assays.
I. Troubleshooting Guides & FAQs
This section is organized by assay type to address specific issues users may encounter during their experiments.
TZM-bl Reporter Gene Assay
The TZM-bl assay is a widely used method to measure HIV-1 neutralization by quantifying reductions in luciferase gene expression.[1][2][3]
FAQs
-
Q1: What is the principle of the TZM-bl assay?
-
A1: The TZM-bl assay utilizes a genetically engineered HeLa cell line that expresses CD4, CXCR4, and CCR5, making them susceptible to HIV-1 infection.[4] These cells contain integrated reporter genes for firefly luciferase and β-galactosidase under the control of the HIV-1 long terminal repeat (LTR).[4] Upon infection, the HIV-1 Tat protein is produced and activates the LTR, leading to the expression of the reporter genes. The amount of light produced by the luciferase reaction is proportional to the level of virus infection. Anti-HIV compounds or antibodies that block infection will result in a reduction of the luciferase signal.
-
-
Q2: How can I optimize the TZM-bl cell number for my assay?
-
A2: The optimal cell number is crucial for assay sensitivity. It is recommended to use a cell number that results in a linear measurement of virus infectivity. For a 48-hour assay in a 96-well plate, it has been determined that using fewer than 40,000 cells per well provides linear results. Seeding densities between 5,000 and 10,000 cells per well are common starting points for optimization.
-
-
Q3: What is the role of DEAE-dextran and how do I determine the optimal concentration?
-
A3: DEAE-dextran is a polycation that enhances virus infectivity by neutralizing the negative charges on the cell surface and the virus. To find the optimal concentration, perform a titration experiment where you test a range of DEAE-dextran concentrations with a fixed amount of virus and cells. The goal is to find the minimum concentration that maximizes infectivity without causing cellular toxicity.
-
Troubleshooting
-
Issue 1: High background signal in "cells only" control wells.
-
Possible Cause: Contamination of the cell culture with mycoplasma or bacteria.
-
Solution: Regularly test your cell cultures for mycoplasma contamination. Ensure aseptic techniques are strictly followed. If contamination is detected, discard the culture and start with a fresh, uncontaminated vial of cells.
-
-
Issue 2: Low signal-to-background ratio.
-
Possible Cause 1: Suboptimal virus infectivity.
-
Solution 1: Optimize the concentration of DEAE-dextran. Ensure the virus stock is properly stored and has not undergone multiple freeze-thaw cycles. Use a higher multiplicity of infection (MOI) if necessary.
-
Possible Cause 2: Low reporter gene expression.
-
Solution 2: Check the activity of the luciferase substrate and ensure it is prepared correctly. Verify that the luminometer is functioning correctly and set to the appropriate sensitivity.
-
-
Issue 3: High variability between replicate wells.
-
Possible Cause: Inaccurate pipetting, especially of small volumes of virus or compounds. Edge effects in the 96-well plate can also contribute to variability.
-
Solution: Use calibrated pipettes and consider preparing master mixes for reagents, virus, and compound dilutions to add to replicate wells. To minimize edge effects, avoid using the outermost wells for critical data points or ensure proper humidification in the incubator.
-
p24 Antigen Assays
The p24 antigen capture ELISA is a common method for detecting and quantifying the HIV-1 p24 capsid protein, a marker of viral replication.
FAQs
-
Q1: When is the p24 antigen test most accurate?
-
A1: The p24 antigen test is most accurate during the acute phase of HIV infection, before the development of a significant antibody response. High levels of p24 are present in the bloodstream at this stage.
-
-
Q2: Why might a p24 antigen test give a false-negative result?
-
A2: After the initial acute phase, the host produces anti-p24 antibodies, which can bind to the p24 antigen, forming immune complexes. Standard p24 ELISAs may not detect this complexed p24, leading to a false-negative result.
-
-
Q3: What is immune complex dissociation (ICD) and why is it important?
-
A3: Immune complex dissociation is a pre-treatment step, often involving heat or acid, to break apart the p24 antigen-antibody complexes. This releases the p24 antigen, making it available for detection by the assay antibodies and significantly enhancing the sensitivity of the assay.
-
Troubleshooting
-
Issue 1: Low sensitivity in samples from chronically infected individuals.
-
Possible Cause: The presence of anti-p24 antibodies forming immune complexes with the p24 antigen.
-
Solution: Incorporate an immune complex dissociation (ICD) step before performing the ELISA to release the p24 antigen.
-
-
Issue 2: High background in the assay.
-
Possible Cause: Insufficient washing steps or non-specific binding of antibodies.
-
Solution: Ensure that the plate is washed thoroughly between each step as per the manufacturer's protocol. Use a blocking buffer to minimize non-specific binding.
-
-
Issue 3: Inconsistent results between assays.
-
Possible Cause: Variability in sample handling and preparation.
-
Solution: Standardize the sample collection, storage, and preparation protocols. Ensure consistent timing for incubation steps and temperature control.
-
Reverse Transcriptase (RT) Assays
RT assays measure the activity of the HIV reverse transcriptase enzyme, which is essential for the viral replication cycle.
FAQs
-
Q1: What is the principle of a non-radioactive RT assay?
-
A1: Many modern RT assays are colorimetric or chemiluminescent. A common method involves the use of a poly(A) template and an oligo(dT) primer. The RT enzyme synthesizes a DNA strand, incorporating labeled nucleotides (e.g., with digoxigenin (B1670575) and biotin). This newly synthesized DNA is then captured on a streptavidin-coated plate and detected with an anti-digoxigenin antibody conjugated to an enzyme (e.g., peroxidase), which catalyzes a colorimetric reaction.
-
-
Q2: How can I optimize the sensitivity of my RT-qPCR assay?
-
A2: Optimization of several parameters is key. This includes the amount of RNA template, the concentration of dNTPs, and the composition of the reaction buffer. A thermal protocol with an extended incubation time at 37°C (e.g., 4 hours) can also improve sensitivity.
-
Troubleshooting
-
Issue 1: Low RT activity detected.
-
Possible Cause: The presence of inhibitors in the sample or degradation of the RT enzyme.
-
Solution: Ensure that the sample preparation method effectively removes potential inhibitors. Store the virus-containing supernatant or purified enzyme at the recommended temperature and avoid repeated freeze-thaw cycles.
-
-
Issue 2: High background signal.
-
Possible Cause: Contamination of reagents with DNA or other enzymes.
-
Solution: Use nuclease-free water and reagents. Ensure that all components are handled in a clean environment to prevent cross-contamination.
-
Cell Viability and Cytotoxicity Assays
These assays are crucial for determining if the observed antiviral effect is due to specific inhibition of the virus or simply due to the toxicity of the compound to the host cells.
FAQs
-
Q1: What is the principle of the MTT assay?
-
A1: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
-
Q2: What is the difference between CC50 and IC50?
-
A2: CC50 (50% cytotoxic concentration) is the concentration of a compound that causes the death of 50% of the cells in a culture. IC50 (50% inhibitory concentration) is the concentration of a compound that inhibits a specific biological or biochemical function (e.g., viral replication) by 50%. A good antiviral drug candidate should have a high CC50 and a low IC50.
-
Troubleshooting
-
Issue 1: High cytotoxicity observed at low compound concentrations.
-
Possible Cause 1: The solvent used to dissolve the compound (e.g., DMSO) may be toxic to the cells at the final concentration used.
-
Solution 1: Ensure the final solvent concentration is non-toxic, typically below 0.5% for DMSO. Run a "solvent-only" control to verify.
-
Possible Cause 2: The compound itself is highly cytotoxic.
-
Solution 2: Test a wider range of lower concentrations to accurately determine the CC50.
-
-
Issue 2: Inconsistent results in cell viability assays.
-
Possible Cause: Uneven cell seeding density across the plate.
-
Solution: Ensure that the cell suspension is homogenous before seeding. Pipette carefully and avoid introducing bubbles. Optimize the cell seeding density to ensure a measurable signal without overcrowding.
-
II. Quantitative Data Summary
| Assay Parameter | TZM-bl Assay | A3R5 Assay | p24 ELISA | Reverse Transcriptase Assay | MTT Assay |
| Optimal Cell Density (96-well plate) | < 40,000 cells/well | 90,000 cells/well | N/A | N/A | 5,000 - 10,000 cells/well (cell line dependent) |
| Incubation Time | 48 hours | 4 days | 1-2.5 hours (sample incubation) | 1-4 hours (enzyme reaction) | 48-72 hours (compound incubation) |
| Key Reagent Concentration | DEAE-Dextran: 15 µg/ml (to be optimized) | DEAE-Dextran: 25 µg/ml | Capture Antibody: Varies by manufacturer | dNTPs: 0.2 mM (each) | MTT: 5 mg/mL (stock solution) |
| Typical Limit of Detection | Varies with virus strain | Varies with virus strain | ~0.1 - 10 pg/mL | ~1 x 10⁻⁹ U of HIV RT | N/A |
III. Experimental Protocols
TZM-bl Neutralization Assay Protocol
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of growth medium and incubate overnight.
-
Compound/Antibody Dilution: Prepare serial dilutions of the test compound or antibody in growth medium.
-
Virus Preparation: Dilute the HIV-1 Env-pseudotyped virus stock to a predetermined titer that will result in a high signal-to-background ratio.
-
Neutralization Reaction: In a separate plate, mix equal volumes of the diluted compound/antibody and the diluted virus. Incubate for 1 hour at 37°C.
-
Infection: Remove the medium from the seeded TZM-bl cells and add the virus-compound/antibody mixture to the wells.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
Luciferase Assay: Lyse the cells and add a luciferase substrate.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of neutralization by comparing the luminescence in the wells with the test compound/antibody to the wells with virus only.
p24 Antigen Capture ELISA Protocol
-
Coating: Coat a 96-well plate with a capture antibody specific for HIV-1 p24 and incubate overnight.
-
Blocking: Wash the plate and add a blocking buffer to prevent non-specific binding. Incubate for 1 hour.
-
Sample Addition: Add standards and samples (pre-treated with a dissociation agent if necessary) to the wells and incubate for 2 hours.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour.
-
Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 45 minutes.
-
Substrate: Wash the plate and add a TMB substrate. Incubate for 30 minutes in the dark.
-
Stop Reaction: Add a stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve and determine the concentration of p24 in the samples.
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of the test compound to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
IV. Visualizations
Caption: General workflow for in vitro anti-HIV drug screening.
Caption: Simplified signaling pathways activated by HIV-1 entry.
References
- 1. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization and validation of the TZM-bl assay for standardized assessments of neutralizing antibodies against HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: Optimization and validation of the TZM-bl assay for standardized assessments of neutralizing antibodies against HIV-1. [scholars.duke.edu]
- 4. researchgate.net [researchgate.net]
Addressing lot-to-lot variability of synthetic 12-Oxocalanolide A
Welcome to the technical support center for synthetic 12-Oxocalanolide A. This resource is designed for researchers, scientists, and drug development professionals to help navigate and troubleshoot potential issues arising from the lot-to-lot variability of this compound. Our goal is to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is lot-to-lot variability and why is it a concern for a synthetic compound like this compound?
A1: Lot-to-lot variability refers to the minor chemical and physical differences that can occur between different manufacturing batches of the same compound. For a potent antiviral agent like this compound, even slight variations in purity, impurity profiles, or isomeric ratios can significantly impact its biological activity. This can lead to inconsistent results in anti-HIV assays and other experiments, potentially compromising the validity of research findings.
Q2: What are the potential sources of lot-to-lot variability in synthetic this compound?
A2: The variability in synthetic compounds can originate from several stages of the manufacturing process:
-
Starting Materials: Differences in the purity and source of raw materials.
-
Reaction Conditions: Minor fluctuations in temperature, pressure, or reaction times during synthesis.
-
Purification Processes: Variations in chromatographic separation, crystallization, or filtration methods.
-
Residual Solvents: Differences in the type and amount of residual solvents from the synthesis and purification steps.
-
Storage and Handling: Exposure to light, temperature fluctuations, or moisture can lead to degradation of the compound.
Q3: What are the potential impurities that could be present in a batch of synthetic this compound and how might they affect my experiments?
A3: Impurities in synthetic this compound can include starting materials, by-products, intermediates, and degradation products.[][2][3] The presence of these unwanted substances, even at trace levels, can alter the efficacy of the drug and may cause unexpected side effects in cellular or in vivo models.[][4] For instance, structurally related impurities could compete for the same binding site on the HIV-1 reverse transcriptase, potentially acting as antagonists or having lower efficacy, thereby affecting the measured potency of the compound. Some impurities might also exhibit cytotoxicity, leading to misleading results in cell-based assays.
Q4: How does this compound exert its anti-HIV-1 activity?
A4: this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a non-catalytic site on the HIV-1 reverse transcriptase (RT), an enzyme crucial for the replication of the virus. This binding induces a conformational change in the enzyme, which inhibits its function and prevents the conversion of viral RNA into DNA, thus halting the viral replication cycle.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues you may encounter when using different lots of synthetic this compound.
Issue 1: Inconsistent IC50/EC50 values in anti-HIV-1 activity assays between different lots.
-
Possible Cause 1: Variation in Compound Purity.
-
Troubleshooting Step:
-
Request the Certificate of Analysis (CoA) for each lot and compare the purity values.
-
Perform an independent purity assessment using High-Performance Liquid Chromatography (HPLC). (See Experimental Protocol 1).
-
If a significant difference in purity is observed, normalize the compound concentration based on the purity of each lot for subsequent experiments.
-
-
-
Possible Cause 2: Presence of Active or Inhibitory Impurities.
-
Troubleshooting Step:
-
Analyze both lots using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and compare impurity profiles.
-
If unique or significantly different impurities are detected, consider if these could interfere with the assay. Structurally similar impurities may have different biological activities.
-
-
-
Possible Cause 3: Compound Degradation.
-
Troubleshooting Step:
-
Assess the stability of the compound in your experimental conditions (e.g., solvent, temperature).
-
Analyze a sample of the dissolved compound that has been stored under the same conditions as your experiment by HPLC to check for degradation products.
-
Prepare fresh stock solutions for each experiment.
-
-
Issue 2: Increased cytotoxicity observed with a new lot of this compound.
-
Possible Cause 1: Presence of a Cytotoxic Impurity.
-
Troubleshooting Step:
-
Review the impurity profile from the LC-MS analysis for any new or significantly increased impurities in the cytotoxic lot.
-
If possible, test the fractions from an HPLC separation of the new lot for cytotoxicity to try and isolate the toxic component.
-
-
-
Possible Cause 2: Different Salt Form or Solvate.
-
Troubleshooting Step:
-
Consult the supplier's documentation for information on the salt form and solvation state of each lot.
-
Perform thermal analysis (e.g., Differential Scanning Calorimetry or Thermogravimetric Analysis) to check for differences in the solid-state properties between lots.
-
-
Issue 3: Poor solubility or precipitation of the compound during the experiment.
-
Possible Cause 1: Variation in the Solid State Form (Polymorphism).
-
Troubleshooting Step:
-
Use techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to assess the polymorphic form of each lot. Different polymorphs can have different solubilities.
-
Try different solvents or sonication to aid dissolution.
-
-
-
Possible Cause 2: Incorrect Solvent or Concentration.
-
Troubleshooting Step:
-
Confirm the recommended solvent for this compound and ensure you are using a high-purity grade.
-
Prepare a fresh stock solution at a slightly lower concentration.
-
-
Data Presentation
Table 1: Representative Lot-to-Lot Variability Data for Synthetic this compound
| Parameter | Lot A | Lot B | Lot C | Acceptance Criteria |
| Purity (by HPLC) | 99.2% | 97.5% | 99.5% | ≥ 97.0% |
| Major Impurity 1 | 0.3% | 1.1% | 0.2% | ≤ 0.5% |
| Major Impurity 2 | 0.1% | 0.5% | 0.1% | ≤ 0.2% |
| Residual Solvent (DCM) | 50 ppm | 200 ppm | 30 ppm | ≤ 250 ppm |
| Anti-HIV-1 Activity (EC50) | 0.12 µM | 0.25 µM | 0.11 µM | 0.1 - 0.3 µM |
| Cytotoxicity (CC50) | > 50 µM | 25 µM | > 50 µM | > 20 µM |
Table 2: Troubleshooting Summary for Inconsistent Biological Activity
| Observation | Potential Cause | Recommended Action |
| Lower Potency (Higher EC50) | Lower purity, presence of inactive isomers or antagonistic impurities. | Verify purity by HPLC, analyze by LC-MS for impurity profiling. |
| Higher Potency (Lower EC50) | Presence of a more active impurity. | Analyze by LC-MS to identify potential active impurities. |
| Increased Cytotoxicity | Presence of a cytotoxic impurity. | Fractionate the lot by HPLC and test individual fractions for cytotoxicity. |
Experimental Protocols
Protocol 1: HPLC Purity Assessment of this compound
-
Preparation of Standards and Samples:
-
Prepare a stock solution of the this compound lot to be tested in acetonitrile (B52724) at a concentration of 1 mg/mL.
-
Prepare a reference standard of this compound at the same concentration if available.
-
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, start with 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Integrate the peak areas of the main compound and all impurities.
-
Calculate the purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.
-
Compare the chromatograms of different lots, paying close attention to the number and relative abundance of impurity peaks.
-
Protocol 2: Anti-HIV-1 Reverse Transcriptase (RT) Inhibition Assay
-
Materials:
-
Recombinant HIV-1 Reverse Transcriptase.
-
Poly(rA)-oligo(dT) template/primer.
-
Deoxynucleotide triphosphates (dNTPs), including radiolabeled or fluorescently labeled dTTP.
-
Assay buffer (e.g., Tris-HCl, pH 8.0, containing MgCl2, DTT, and KCl).
-
This compound stock solution in DMSO.
-
-
Procedure:
-
Prepare serial dilutions of this compound from different lots in the assay buffer.
-
In a microplate, add the HIV-1 RT enzyme to each well containing the diluted compound or control (DMSO vehicle).
-
Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the template/primer and dNTP mix.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and measure the incorporation of the labeled dTTP, which is proportional to the RT activity.
-
-
Data Analysis:
-
Calculate the percentage of RT inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Visualizations
Caption: Mechanism of action of this compound as an NNRTI.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Quality control workflow for a new lot of this compound.
References
Enhancing the therapeutic index of 12-Oxocalanolide A derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working to enhance the therapeutic index of 12-Oxocalanolide A and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant? A1: this compound is a semi-synthetic derivative of the natural product Calanolide (B8761490) A, a compound isolated from the tropical tree Calophyllum lanigerum.[1] It is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1).[2][3][4] Its significance lies in its potential as an anti-HIV agent, and its derivatives are being explored to improve potency and safety.[5][6]
Q2: What is the Therapeutic Index (TI) and why is it a critical parameter? A2: The Therapeutic Index (TI), also known as the Selectivity Index (SI), is a quantitative measurement of a drug's relative safety.[7][8] It compares the concentration of a compound that produces a therapeutic effect to the concentration that causes toxicity.[9] It is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective inhibitory concentration (EC50 or IC50).[10] A high TI is desirable as it indicates that a much higher dose is needed to cause toxicity than to achieve the desired therapeutic effect, suggesting a wider margin of safety.[10][11]
Q3: How can the Therapeutic Index of this compound derivatives be enhanced? A3: Enhancing the TI involves medicinal chemistry efforts to increase antiviral potency (lower the EC50 value) while decreasing cytotoxicity (increase the CC50 value). Structure-activity relationship (SAR) studies have shown that modifications to the C ring of the calanolide scaffold can lead to derivatives with significantly improved activity and higher therapeutic indices.[5][6] For instance, the introduction of a bromomethyl group at the C-10 position of an 11-demethyl-12-oxo calanolide A analog resulted in a compound with a much higher TI than the parent compound.[5]
Q4: What are the primary challenges when working with calanolide derivatives? A4: Researchers may face several challenges, including complex multi-step synthesis, ensuring stereochemical purity, potential for compound instability under certain conditions (e.g., acidic pH), and achieving a favorable pharmacokinetic profile.[12][13] Furthermore, some modifications that increase potency may also increase toxicity, thereby failing to improve the therapeutic index.[5]
Troubleshooting Guides
Synthesis & Purification
-
Issue: Low yield during the synthesis of a derivative.
-
Possible Cause: Suboptimal reaction conditions (temperature, solvent, catalyst), impure starting materials, or side reactions.
-
Troubleshooting Steps:
-
Verify the purity of all reagents and starting materials using techniques like NMR or HPLC.
-
Systematically optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents.
-
Consider alternative synthetic routes or protective group strategies to minimize side products.[14][15]
-
Ensure purification methods (e.g., column chromatography, recrystallization) are effectively separating the desired product from impurities.
-
-
-
Issue: Difficulty in purifying the final compound.
-
Possible Cause: Presence of closely related stereoisomers or byproducts with similar polarity.
-
Troubleshooting Steps:
-
Employ high-resolution purification techniques such as preparative HPLC.
-
Experiment with different solvent systems for column chromatography to improve separation.
-
If isomers are the issue, consider stereoselective synthesis methods to favor the formation of the desired active isomer.[12]
-
-
Biological Assays
-
Issue: High variability or inconsistent results in anti-HIV activity assays.
-
Possible Cause: Cell line health and passage number, variability in viral stock, reagent instability, or pipetting errors.
-
Troubleshooting Steps:
-
Ensure MT-4 or other host cells are healthy, within a low passage number, and free from contamination.
-
Use a consistent, pre-titered viral stock for all experiments.
-
Prepare fresh solutions of the test compound from a validated stock solution for each experiment.
-
Include reference compounds (e.g., Calanolide A, AZT) in every assay plate to monitor for inter-assay variability.
-
-
-
Issue: Compound shows high cytotoxicity across all tested concentrations.
-
Possible Cause: Inherent toxicity of the molecule, presence of cytotoxic impurities (e.g., residual solvents, synthetic byproducts), or compound precipitation at high concentrations.
-
Troubleshooting Steps:
-
Re-purify the compound and confirm its purity (>95%) by HPLC and structural identity by NMR and mass spectrometry.
-
Visually inspect the wells of the assay plate under a microscope for any signs of compound precipitation. If observed, consider using a different solvent or reducing the highest concentration tested.
-
Determine the CC50 in uninfected cells concurrently with the antiviral assay to confirm the cytotoxicity is not an artifact of the infection model.[10]
-
-
Quantitative Data Summary
The following table summarizes the in vitro anti-HIV-1 activity and cytotoxicity of select calanolide derivatives, illustrating the impact of structural modifications on the therapeutic index.
| Compound/Derivative | EC50 (Anti-HIV-1 Activity) | CC50 (Cytotoxicity) | Therapeutic Index (TI = CC50/EC50) | Reference |
| (+)-Calanolide A | 0.02 - 0.5 µM | ~10-20 µM | ~100 - 200 | [16] |
| (±)-11-demethyl-12-oxo calanolide A | 0.11 µM | >90 µM | 818 | [5] |
| 10-bromomethyl-11-demethyl-12-oxo calanolide A | 2.85 nM | >30 µM | >10,526 | [5] |
Note: Values can vary between different assays and cell lines.
Experimental Protocols & Methodologies
1. Protocol: Anti-HIV Activity Assay (MT-4 Cell Cytopathic Effect Assay)
This method determines the concentration at which a compound inhibits the cytopathic effects of HIV-1 infection by 50% (EC50).
-
Materials:
-
MT-4 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
HIV-1 viral stock (e.g., IIIB strain)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
-
Methodology:
-
Seed MT-4 cells in a 96-well microtiter plate at a density of 1x10^4 cells/well.
-
Prepare serial dilutions of the test compound in culture medium. Add these dilutions to the appropriate wells. Include wells for "cells only" (negative control) and "virus only" (positive control).
-
Infect the cells with HIV-1 at a predetermined multiplicity of infection (MOI).
-
Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
After incubation, add MTT solution to each well and incubate for another 4 hours to allow for formazan (B1609692) crystal formation in viable cells.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to controls and determine the EC50 value using a dose-response curve analysis.[3]
-
2. Protocol: Cytotoxicity Assay (MTT Assay)
This method determines the concentration at which a compound reduces the viability of host cells by 50% (CC50).
-
Methodology:
-
The protocol is identical to the anti-HIV activity assay described above, with one critical exception: the cells are not infected with the HIV-1 virus.[17]
-
Cells are seeded and exposed to the same serial dilutions of the test compound.
-
The plate is incubated for the same duration (4-5 days) to match the conditions of the efficacy assay.
-
Cell viability is measured using MTT, and the CC50 value is calculated from the dose-response curve. This value reflects the toxicity of the compound to the host cells alone.
-
Visualizations: Workflows and Logical Relationships
Caption: Workflow for determining the therapeutic index of a novel compound.
Caption: The logical relationship for calculating the Therapeutic Index (TI).
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro anti-human immunodeficiency virus (HIV) activity of the chromanone derivative, this compound, a novel NNRTI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Narrow therapeutic index drugs: a clinical pharmacological consideration to flecainide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The determination and interpretation of the therapeutic index in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. medium.com [medium.com]
- 12. Pharmaceutical properties of related calanolide compounds with activity against human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. Safety and Pharmacokinetics of Single Doses of (+)-Calanolide A, a Novel, Naturally Occurring Nonnucleoside Reverse Transcriptase Inhibitor, in Healthy, Human Immunodeficiency Virus-Negative Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Anti-HIV-1 Activity of Synthetic 12-Oxocalanolide A: A Comparative Guide
This guide provides a comparative analysis of the anti-HIV-1 activity of synthetic 12-Oxocalanolide A against its parent compound, Calanolide (B8761490) A, and other analogues. It is intended for researchers, scientists, and drug development professionals, offering a summary of efficacy, mechanism of action, and detailed experimental protocols to support further research and development in HIV-1 therapeutics.
Introduction and Mechanism of Action
Calanolide A is a naturally occurring non-nucleoside reverse transcriptase inhibitor (NNRTI) isolated from the Calophyllum lanigerum tree.[1][2] It acts by inhibiting the reverse transcriptase (RT) enzyme of HIV-1, a critical step in the viral replication cycle where viral RNA is converted into DNA.[2][3] Unlike nucleoside RT inhibitors (NRTIs), NNRTIs bind to an allosteric site on the RT enzyme, inducing a conformational change that inhibits its function.[1][2] Calanolide A has shown potent activity against various HIV-1 strains, including those resistant to other drugs.[2]
Synthetic this compound is an analogue of Calanolide A, developed to explore the structure-activity relationships of this class of compounds.[4][5] Like its parent compound, it functions as an NNRTI. The primary mechanism involves binding to a non-competitive site on the HIV-1 reverse transcriptase, thereby disrupting the early stages of the viral life cycle.[2][6] This class of compounds is notably inactive against HIV-2 RT.[2][7]
Caption: Mechanism of NNRTI Action in the HIV-1 Lifecycle.
Comparative Efficacy Data
The anti-HIV-1 activity of pyranocoumarins is typically evaluated by their half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50). The EC50 value represents the concentration of a drug that is required for 50% protection against virus-induced cytopathic effects in host cells, while the IC50 indicates the concentration needed to inhibit 50% of the reverse transcriptase enzyme's activity.
| Compound | EC50 (µM) | IC50 (µM) | Therapeutic Index (TI) | Notes |
| (+)-Calanolide A | 0.1 - 0.17[2][4] | - | - | Potent activity against various HIV-1 lab strains.[2] |
| (±)-12-Oxocalanolide A | 12[5] | 2.8[5] | - | Synthetic analogue of Calanolide A. |
| 11-demethyl-12-oxo calanolide A | 0.11[8] | - | 21-169 | Shows similar activity to Calanolide A with a better therapeutic index.[8] |
| 10-bromomethyl-11-demethyl-12-oxo-calanolide A | 0.00285 | - | >10526 | A highly potent analogue with significantly enhanced antiviral activity.[8] |
| Calanolide B | 0.4[4] | - | - | Less potent than Calanolide A.[4] |
EC50: 50% effective concentration. IC50: 50% inhibitory concentration. TI: Therapeutic Index (ratio of cytotoxic concentration to effective concentration).
Experimental Protocols
Validation of anti-HIV-1 activity relies on standardized in vitro assays. The following are detailed methodologies for two key experiments.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This enzymatic assay directly measures the ability of a compound to inhibit the HIV-1 RT enzyme.
Principle: The assay quantifies the incorporation of a labeled deoxynucleotide triphosphate (dNTP) into a DNA strand using an RNA template, a reaction catalyzed by the RT enzyme. The reduction in incorporated label in the presence of the test compound indicates inhibitory activity.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a poly(A) template, oligo(dT) primers, and a buffer solution with MgCl2.
-
Compound Addition: Test compounds (e.g., this compound) are serially diluted and added to the wells of a microtiter plate.
-
Enzyme and Substrate Addition: Recombinant HIV-1 reverse transcriptase and labeled dNTPs (e.g., ³H-dTTP) are added to initiate the reaction.
-
Incubation: The plate is incubated at 37°C to allow for DNA synthesis.
-
Termination and Precipitation: The reaction is stopped, and the newly synthesized DNA is precipitated using trichloroacetic acid (TCA).
-
Quantification: The precipitated, labeled DNA is captured on a filter mat. The amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated relative to a no-drug control. The IC50 value is determined by plotting inhibition versus compound concentration.
p24 Antigen Capture ELISA
This cell-based assay measures the level of HIV-1 p24 capsid protein, a key viral marker, in the supernatant of infected cell cultures. A reduction in p24 levels indicates inhibition of viral replication.
Principle: This is a sandwich enzyme-linked immunosorbent assay (ELISA). An antibody specific to the p24 antigen is coated onto a microplate. The sample is added, and any p24 present is captured. A second, enzyme-conjugated anti-p24 antibody is then added, followed by a substrate to produce a measurable colorimetric signal. The signal intensity is proportional to the amount of p24 antigen.[9][10]
Methodology:
-
Cell Culture: Susceptible host cells (e.g., TZM-bl or peripheral blood mononuclear cells) are cultured and infected with a known amount of HIV-1 virus stock.
-
Compound Treatment: Immediately after infection, the cells are treated with various concentrations of the test compound. A no-drug virus control and a no-virus cell control are included.
-
Incubation: The cultures are incubated for a period (e.g., 4-7 days) to allow for viral replication.
-
Supernatant Collection: After incubation, the cell culture supernatant is harvested.
-
ELISA Procedure:
-
The harvested supernatant is added to the anti-p24 antibody-coated microplate.
-
The plate is incubated to allow p24 antigen to bind.
-
After washing, a biotinylated secondary anti-p24 antibody is added, followed by another incubation.
-
Streptavidin-horseradish peroxidase (HRP) conjugate is added.
-
A colorimetric substrate (e.g., TMB) is added, and the reaction is stopped with an acid solution.
-
-
Data Reading and Analysis: The absorbance is read using a microplate reader. The concentration of p24 is determined from a standard curve. The EC50 value is calculated based on the reduction of p24 production in treated versus untreated infected cells.
Caption: General Workflow for In Vitro Anti-HIV-1 Assays.
Cytotoxicity and Safety Profile
An essential aspect of drug development is assessing the cytotoxicity of a compound to ensure that its antiviral effects are not due to general cell killing.
-
Calanolide A: Early clinical trials in HIV-negative and HIV-infected individuals indicated that Calanolide A has a favorable safety profile with minimal toxicity.[1][11] The most frequently reported adverse events were mild and transient, including dizziness and taste perversion.[1]
-
This compound Analogues: Studies on modified analogues, such as 10-bromomethyl-11-demethyl-12-oxo-calanolide A, have shown no detectable toxicity at concentrations effective against HIV-1, resulting in a very high therapeutic index.[8]
Conclusion
Synthetic this compound demonstrates anti-HIV-1 activity as a non-nucleoside reverse transcriptase inhibitor, though it is less potent than its parent compound, Calanolide A. However, further structural modifications of the 12-oxo calanolide scaffold have yielded analogues with significantly enhanced potency and high therapeutic indices.[8] These findings underscore the potential of the pyranocoumarin (B1669404) class as a source for developing novel NNRTI drug candidates. The experimental protocols detailed in this guide provide a framework for the continued evaluation and validation of these and other potential anti-HIV-1 compounds.
References
- 1. Safety and Pharmacokinetics of Single Doses of (+)-Calanolide A, a Novel, Naturally Occurring Nonnucleoside Reverse Transcriptase Inhibitor, in Healthy, Human Immunodeficiency Virus-Negative Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity and mechanism of action of calanolide A against the human immunodeficiency virus type-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Naturally Occurring Calanolides: Occurrence, Biosynthesis, and Pharmacological Properties Including Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. asianjpr.com [asianjpr.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. Super-rapid quantitation of the production of HIV-1 harboring a luminescent peptide tag - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Anti-HIV-1 p24 (HRP) | Cape Biologix [capebiologix.com]
- 11. trial.medpath.com [trial.medpath.com]
A Comparative Analysis of 12-Oxocalanolide A and Calanolide A in Anti-HIV-1 Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-HIV-1 efficacy of two related natural product derivatives, 12-Oxocalanolide A and Calanolide (B8761490) A. Both compounds belong to the calanolide class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and have been investigated for their potential as antiretroviral agents. This document summarizes key quantitative data, outlines experimental methodologies for their evaluation, and visualizes their mechanism of action and experimental workflows.
Data Presentation: Quantitative Efficacy and Cytotoxicity
The following table summarizes the in vitro anti-HIV-1 efficacy and cytotoxicity of this compound and Calanolide A. The data is compiled from various studies, and it is important to note that direct comparisons are most accurate when data is derived from the same study using identical experimental conditions.
| Compound | Virus Strain | Assay Type | EC50 (µM) | IC50 (µM) | CC50 (µM) | Therapeutic Index (TI = CC50/EC50) | Reference |
| This compound | HIV-1 | Reverse Transcriptase Inhibition / Whole-cell cytopathicity | 12 | 2.8 | >20 | >1.67 | [1] |
| Calanolide A | HIV-1 (various lab strains) | Not specified | 0.10 - 0.17 | - | - | - | [2] |
| Calanolide A | HIV-1 | Whole-cell cytopathicity (XTT) | - | - | 20 | >117-200 | [3] |
| (+)-Calanolide A | HIV-1 | Not specified | 0.02 - 0.5 | - | ~100-200x EC50 | ~100-200 | [4] |
Note: EC50 (50% effective concentration) represents the concentration of the drug that inhibits 50% of viral replication. IC50 (50% inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half. CC50 (50% cytotoxic concentration) is the concentration of the drug that causes the death of 50% of viable cells. A higher Therapeutic Index indicates a more favorable safety profile.
Mechanism of Action
Both this compound and Calanolide A are non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[5] Unlike nucleoside analogs, NNRTIs do not compete with nucleoside triphosphates. Instead, they bind to an allosteric pocket on the p66 subunit of the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, which inhibits its DNA polymerase activity and thus blocks the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle. Interestingly, Calanolide A has been shown to interact with two distinct sites on the reverse transcriptase, a property not observed with many other NNRTIs.
Mechanism of Action of Calanolides as NNRTIs.
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of calanolide efficacy.
In Vitro Anti-HIV-1 Efficacy Assay (p24 Antigen Capture ELISA)
This assay quantifies the amount of HIV-1 p24 core antigen in cell culture supernatants, which is a marker of viral replication.
-
Cell Seeding: Seed susceptible host cells (e.g., CEM-SS or MT-4 cells) in a 96-well microtiter plate at a predetermined density.
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound and Calanolide A) in culture medium.
-
Infection and Treatment: Infect the cells with a known amount of HIV-1. Immediately after infection, add the different concentrations of the test compounds to the wells. Include control wells with infected but untreated cells (virus control) and uninfected cells (cell control).
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period of 4-7 days to allow for viral replication.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and collect the cell-free supernatant.
-
p24 ELISA:
-
Coat a new 96-well ELISA plate with a monoclonal antibody specific for HIV-1 p24 antigen and incubate.
-
Wash the plate and add the collected cell culture supernatants to the wells, along with a series of p24 antigen standards. Incubate to allow the antigen to bind to the antibody.
-
Wash the plate and add a biotinylated polyclonal anti-HIV-1 antibody. Incubate to allow it to bind to the captured p24 antigen.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate to allow it to bind to the biotinylated antibody.
-
Wash the plate and add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Stop the reaction with a stop solution and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis: Construct a standard curve using the absorbance values of the p24 standards. Use this curve to determine the concentration of p24 in the experimental samples. The EC50 value is calculated as the concentration of the compound that reduces the p24 production by 50% compared to the virus control.
Cytotoxicity Assay (XTT or MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the cytotoxic effects of the test compounds.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and incubate overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include control wells with untreated cells.
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
Reagent Addition: Add the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.
-
Incubation: Incubate the plate for a few hours. Metabolically active cells will reduce the tetrazolium salt to a colored formazan (B1609692) product.
-
Absorbance Reading: For the XTT assay, the formazan product is soluble, and the absorbance can be read directly. For the MTT assay, a solubilizing agent must be added to dissolve the formazan crystals before reading the absorbance.
-
Data Analysis: The absorbance is proportional to the number of viable cells. The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
General workflow for in vitro anti-HIV efficacy and cytotoxicity testing.
Conclusion
Both this compound and Calanolide A demonstrate potent anti-HIV-1 activity by inhibiting the viral reverse transcriptase. Based on the available data, Calanolide A appears to have a more potent antiviral effect with EC50 values in the nanomolar to low micromolar range. This compound also shows significant activity, although the reported EC50 value is higher. It is important to consider that a racemic mixture of Calanolide A and its enantiomer, which is structurally related to this compound, has been reported to be more active than Calanolide A alone. Further studies with direct, side-by-side comparisons under identical experimental conditions are necessary to definitively conclude on the relative efficacy of these two compounds. The favorable therapeutic indices of these compounds warrant their continued investigation as potential anti-HIV-1 drug candidates.
References
- 1. Structural analogues of the calanolide anti-HIV agents. Modification of the trans-10,11-dimethyldihydropyran-12-ol ring (ring C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calanolide A - Wikipedia [en.wikipedia.org]
- 3. Anti-HIV-1 activity of calanolides used in combination with other mechanistically diverse inhibitors of HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and Pharmacokinetics of Single Doses of (+)-Calanolide A, a Novel, Naturally Occurring Nonnucleoside Reverse Transcriptase Inhibitor, in Healthy, Human Immunodeficiency Virus-Negative Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naturally Occurring Calanolides: Occurrence, Biosynthesis, and Pharmacological Properties Including Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
12-Oxocalanolide A: A Comparative Analysis of its Activity Against Wild-Type and Mutant HIV-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-HIV-1 activity of 12-Oxocalanolide A, a non-nucleoside reverse transcriptase inhibitor (NNRTI), against both wild-type and drug-resistant strains of the virus. The information presented herein is supported by available experimental data to aid in the evaluation of its potential as an antiretroviral agent.
Executive Summary
This compound, an analog of the natural product Calanolide (B8761490) A, demonstrates inhibitory activity against human immunodeficiency virus type 1 (HIV-1) by targeting the reverse transcriptase (RT) enzyme. As with other NNRTIs, its efficacy can be affected by mutations within the RT enzyme that confer drug resistance. This guide summarizes the available data on the comparative activity of this compound and its parent compound, Calanolide A, against wild-type HIV-1 and key NNRTI-resistant mutant strains.
Data Presentation
The following tables summarize the quantitative data on the in vitro anti-HIV-1 activity of this compound and the closely related Calanolide A.
Table 1: In Vitro Anti-HIV-1 Activity of this compound
| Compound | Virus Strain | Assay Type | IC50 (µM) | EC50 (µM) |
| This compound | Not Specified | Reverse Transcriptase Inhibition | 2.8[1] | - |
| This compound | Not Specified | Cell-based Assay | - | 12[1] |
Note: Specific viral strain information for the IC50 and EC50 values of this compound is limited in the available literature.
Table 2: Comparative Anti-HIV-1 Activity of Calanolide A Against Wild-Type and Mutant Strains
| Compound | HIV-1 Strain/Mutant | Fold Change in Resistance (Compared to Wild-Type) |
| Calanolide A | Wild-Type | 1 |
| Calanolide A | K103N | Reduced activity[2] |
| Calanolide A | Y181C | Enhanced activity[2] |
| Calanolide A | Y188H | ~30-fold resistance[3] |
| Calanolide A | V106A | Fully sensitive[3] |
| Calanolide A | K103N + Y181C | Fully active[2] |
Mechanism of Action
This compound, like other calanolides, is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the enzyme's active site. This allosteric binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of the viral RNA genome into DNA.
Kinetic studies of Calanolide A suggest a complex mechanism of inhibition involving two potential binding sites on the reverse transcriptase enzyme.[4] One site is believed to be competitive and the other uncompetitive with respect to deoxynucleotide triphosphates (dNTPs).[4] It is also suggested that Calanolide A interacts with the RT enzyme near both the pyrophosphate binding site and the active site.[4]
Caption: Mechanism of HIV-1 Reverse Transcriptase Inhibition by this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anti-HIV-1 activity of compounds like this compound. Specific parameters may vary between studies.
In Vitro Anti-HIV-1 Activity Assay (Cell-Based)
This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture system.
-
Cell Culture: A susceptible human T-cell line (e.g., MT-4, CEM-SS) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Virus Preparation: A stock of wild-type or mutant HIV-1 is prepared and titrated to determine the appropriate infectious dose.
-
Assay Setup:
-
Cells are seeded in a 96-well plate.
-
Serial dilutions of this compound are added to the wells.
-
A predetermined amount of HIV-1 is added to infect the cells.
-
Control wells include cells with virus but no drug (virus control) and cells with no virus and no drug (cell control).
-
-
Incubation: The plate is incubated at 37°C in a 5% CO2 incubator for a period of 4-7 days to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is measured using one of the following methods:
-
p24 Antigen ELISA: The concentration of the HIV-1 p24 capsid protein in the cell culture supernatant is quantified. A reduction in p24 levels in the presence of the compound indicates antiviral activity.
-
MTT Assay: This colorimetric assay measures cell viability. HIV-1 infection leads to cell death (cytopathic effect). A compound that inhibits viral replication will protect the cells from this effect, resulting in higher viability.
-
Luciferase Reporter Assay: Cells engineered to express luciferase upon HIV-1 infection are used. Antiviral activity is measured as a reduction in luciferase activity.
-
-
Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curve.
HIV-1 Reverse Transcriptase Inhibition Assay (Biochemical)
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified HIV-1 reverse transcriptase.
-
Reaction Mixture: A reaction mixture is prepared containing a template-primer (e.g., poly(rA)/oligo(dT)), dNTPs (one of which is labeled, e.g., ³H-dTTP), and purified recombinant HIV-1 RT.
-
Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.
-
Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP into the DNA strand.
-
Data Analysis: The 50% inhibitory concentration (IC50), the concentration of the compound that inhibits RT activity by 50%, is determined.
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of a novel NNRTI like this compound.
Caption: Experimental workflow for the evaluation of a novel NNRTI.
Conclusion
This compound is a promising anti-HIV-1 agent that acts as a non-nucleoside reverse transcriptase inhibitor. While direct comparative data against a full panel of mutant strains is limited, its close structural relationship to Calanolide A suggests a favorable profile against common NNRTI-resistant mutations such as Y181C. Further studies are warranted to fully elucidate its resistance profile and clinical potential. The experimental protocols and workflows described in this guide provide a framework for the continued investigation of this compound and other novel NNRTIs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety and Pharmacokinetics of Single Doses of (+)-Calanolide A, a Novel, Naturally Occurring Nonnucleoside Reverse Transcriptase Inhibitor, in Healthy, Human Immunodeficiency Virus-Negative Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitivity and resistance to (+)-calanolide A of wild-type and mutated forms of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic analysis of inhibition of human immunodeficiency virus type-1 reverse transcriptase by calanolide A - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Antiviral Interactions of 12-Oxocalanolide A and Related Calanolides with Other NNRTIs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic antiviral interactions between 12-Oxocalanolide A, a member of the calanolide (B8761490) class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), and other anti-HIV agents. While specific data for this compound is limited, this document leverages available research on the broader calanolide family, including the parent compound Calanolide A, to offer insights into their potential for combination therapy. The data presented is based on in-vitro experimental findings and is intended to inform further research and drug development efforts in the field of HIV therapeutics.
Quantitative Analysis of Synergistic Interactions
The synergistic, additive, or antagonistic effects of drug combinations are crucial in designing effective antiviral regimens. The calanolide class of compounds has been evaluated in combination with various approved and experimental anti-HIV drugs, including other NNRTIs, Nucleoside Reverse Transcriptase Inhibitors (NRTIs), and Protease Inhibitors (PIs). The primary method for quantifying these interactions in the cited studies is the MacSynergy II analysis, which generates a "synergy volume" in µM²%. A positive volume indicates synergy, a volume near zero suggests an additive effect, and a negative volume points to antagonism.
Table 1: In Vitro Synergistic Activity of Calanolides with Other Anti-HIV Agents
| Calanolide Derivative | Combination Agent | Class | Synergy Volume (µM²%) | Interaction |
| Calanolide A | Nevirapine | NNRTI | 42 ± 21 | Additive |
| Thiocarboxanilide | NNRTI | 123 ± 10 | Synergistic | |
| Zidovudine (AZT) | NRTI | 136 ± 15 | Synergistic | |
| Didanosine (ddC) | NRTI | 74 ± 7 | Additive | |
| Saquinavir | PI | 95 ± 15 | Additive | |
| Nelfinavir | PI | 49 ± 15 | Additive | |
| Costatolide | Nevirapine | NNRTI | 39 ± 10 | Additive |
| Thiocarboxanilide | NNRTI | 152 ± 12 | Synergistic | |
| Zidovudine (AZT) | NRTI | 223 ± 29 | Synergistic | |
| Didanosine (ddC) | NRTI | 525 ± 49 | Strongly Synergistic | |
| Saquinavir | PI | 120 ± 12 | Synergistic | |
| Nelfinavir | PI | 120 ± 12 | Synergistic | |
| Dihydrocostatolide | Nevirapine | NNRTI | 67 ± 21 | Additive |
| Thiocarboxanilide | NNRTI | 143 ± 12 | Synergistic | |
| Zidovudine (AZT) | NRTI | 111 ± 8 | Synergistic | |
| Didanosine (ddC) | NRTI | 67 ± 8 | Additive |
Data sourced from Buckheit et al. Antiviral Chemistry & Chemotherapy, 2000.[1] Synergy volumes are presented as mean ± standard deviation. Synergy is generally considered significant for values >50 µM²%.
Notably, no antagonistic antiviral activity or synergistic toxicity was observed in any of the tested combinations.[1]
Mechanism of Synergistic Action
Calanolides, including this compound, are NNRTIs that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme critical for the conversion of viral RNA into DNA.[2][3] This binding induces a conformational change in the enzyme, inhibiting its function. The basis for the synergistic interaction of calanolides with other NNRTIs is thought to stem from their unique binding characteristics. Unlike many other NNRTIs, calanolides may interact with a different or overlapping site within the NNRTI binding pocket.[4] This differential binding can lead to a more profound and sustained inhibition of the reverse transcriptase when used in combination with another NNRTI that binds at a distinct site.
Caption: Mechanism of synergistic NNRTI action.
Experimental Protocols
The following is a generalized protocol for determining the synergistic antiviral activity of drug combinations against HIV-1, based on methodologies cited in the literature.
1. Cell Lines and Virus Strains:
-
Cell Line: CEM-SS cells, a human T-lymphoblastoid cell line, are highly sensitive to the cytopathic effects of HIV-1.
-
Virus Strain: HIV-1 IIIB is a commonly used laboratory-adapted strain.
2. Antiviral Assay (Checkerboard Method):
-
Prepare serial dilutions of this compound (or other calanolides) and the combination NNRTI in a 96-well microtiter plate. The drugs are diluted along the x- and y-axes of the plate to create a matrix of different concentration combinations.
-
Infect CEM-SS cells with a predetermined amount of HIV-1 IIIB.
-
Add the infected cells to the wells of the microtiter plate containing the drug dilutions.
-
Incubate the plates for 6 days at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, assess cell viability using the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) reduction assay. This colorimetric assay measures the metabolic activity of living cells.
-
The absorbance is read on a microplate reader, and the data is used to calculate the percentage of cell protection from the virus-induced cytopathic effect for each drug combination.
3. Data Analysis (MacSynergy II):
-
The percentage of protection data from the checkerboard assay is analyzed using the MacSynergy II software.
-
This program calculates the theoretical additive effect for each drug combination based on the individual dose-response curves.
-
The experimental data is then compared to the theoretical additive surface.
-
Deviations from the additive surface are calculated and plotted in a three-dimensional graph. Peaks above the plane of additivity indicate synergy, while troughs below the plane indicate antagonism.
-
The volume of synergy (or antagonism) is calculated in µM²% at a 95% confidence interval to quantify the interaction.
Caption: Experimental workflow for synergy testing.
References
Comparative Cross-Resistance Profile of 12-Oxocalanolide A and Other NNRTIs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-resistance profile of 12-Oxocalanolide A with other commercially available non-nucleoside reverse transcriptase inhibitors (NNRTIs). The emergence of drug-resistant strains of HIV-1 necessitates the development of novel antiretroviral agents with improved resistance profiles. This compound, a chromanone derivative of Calanolide A, has been evaluated for its potential to inhibit such resistant strains.[1][2] This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations to illustrate key concepts in NNRTI resistance.
Quantitative Cross-Resistance Data
The following table summarizes the in vitro cross-resistance profiles of several key NNRTIs against a panel of common NNRTI resistance-associated mutations. The data is presented as fold change (FC) in the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) compared to the wild-type (WT) virus. An FC value greater than 1 indicates reduced susceptibility.
| HIV-1 RT Mutation | This compound (Fold Change) | Nevirapine (Fold Change) | Efavirenz (Fold Change) | Etravirine (Fold Change) | Rilpivirine (Fold Change) | Doravirine (Fold Change) |
| Wild-Type | 1 | 1 | 1 | 1 | 1 | 1 |
| L100I | ND | >50 | >20 | <3 | <3 | <2 |
| K103N | Reduced Susceptibility | ~50 | ~20 | <3 | <2 | <2 |
| V106A | ND | ~90 | >20 | <3 | <3 | >10 |
| Y181C | Enhanced Susceptibility | >50 | <2 | ~5 | ~3 | <2 |
| Y188H | ~30 (for Calanolide A) | >100 | >50 | >10 | >10 | >10 |
| G190A | ND | >100 | >30 | <3 | <3 | <2 |
| K103N + Y181C | Active | >200 | >100 | >10 | >10 | >5 |
| T139I | ND | ND | ND | ND | ND | ND |
ND: No data available in the searched literature.
Note on this compound Data:
-
Studies on the parent compound, Calanolide A, indicate that it retains activity against the Y181C mutation and the dual K103N/Y181C mutant, a profile that is often challenging for first-generation NNRTIs.[3][4][5][6]
-
A substitution at the Y188H codon in the reverse transcriptase has been associated with a 30-fold resistance to Calanolide A in vitro.[4]
-
Calanolide A has shown reduced activity against isolates with the K103N mutation.[5]
-
Importantly, Calanolide A is known to select for a unique T139I mutation in the reverse transcriptase, which does not confer cross-resistance to other NNRTIs.[2][7]
-
This compound has been shown to be an inhibitor of HIV-1 reverse transcriptase and exhibits activity against a variety of viruses selected for resistance to other NNRTIs.[1][2]
Experimental Protocols
The determination of NNRTI cross-resistance profiles relies on standardized in vitro assays. Below are the methodologies for the key experiments cited in the generation of the cross-resistance data.
Phenotypic Susceptibility Assays (Cell-Based)
This method quantifies the ability of a drug to inhibit HIV-1 replication in cell culture.
-
Cell Lines: A susceptible host cell line, such as MT-2, CEM-SS, or peripheral blood mononuclear cells (PBMCs), is used.
-
Viral Strains: The assay can utilize either laboratory-adapted HIV-1 strains, clinical isolates from patients, or recombinant viruses engineered to contain specific resistance-associated mutations.
-
Procedure:
-
Cells are seeded in microtiter plates.
-
Serial dilutions of the test compound (e.g., this compound) and reference NNRTIs are added to the wells.
-
A standardized amount of the HIV-1 strain is added to infect the cells.
-
The plates are incubated for a period of 3-7 days to allow for viral replication.
-
-
Endpoint Measurement: Viral replication is quantified by measuring a viral marker, such as p24 antigen concentration in the culture supernatant using an ELISA (Enzyme-Linked Immunosorbent Assay), or by assessing the cytopathic effect (CPE) of the virus on the cells.
-
Data Analysis: The EC₅₀ value is calculated, which is the drug concentration required to inhibit viral replication by 50%. The fold change in resistance is determined by dividing the EC₅₀ for the mutant virus by the EC₅₀ for the wild-type virus.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Biochemical)
This assay directly measures the inhibitory activity of a compound against the HIV-1 RT enzyme.
-
Enzyme and Template/Primer: Recombinant HIV-1 RT is used along with a synthetic template/primer such as poly(A)/oligo(dT).
-
Procedure:
-
The RT enzyme is pre-incubated with various concentrations of the inhibitor.
-
The reverse transcription reaction is initiated by adding a reaction mixture containing the template/primer and deoxynucleoside triphosphates (dNTPs), one of which is typically labeled (e.g., with ³H or a non-radioactive label).
-
The reaction is allowed to proceed for a specific time at 37°C.
-
The reaction is stopped, and the newly synthesized DNA is precipitated and collected.
-
-
Endpoint Measurement: The amount of incorporated labeled dNTP is quantified using a scintillation counter (for radioactive labels) or a colorimetric/fluorometric method (for non-radioactive labels).
-
Data Analysis: The IC₅₀ value is determined, which is the concentration of the inhibitor that reduces the RT enzyme activity by 50%.
Visualizations
Mechanism of NNRTI Resistance
The primary mechanism of resistance to NNRTIs involves the emergence of mutations in the gene encoding the HIV-1 reverse transcriptase. These mutations alter the NNRTI binding pocket, thereby reducing the binding affinity of the drug.
Caption: Mechanism of NNRTI resistance development.
Experimental Workflow for Phenotypic Susceptibility Testing
The following diagram illustrates the general workflow for determining the phenotypic susceptibility of HIV-1 strains to NNRTIs.
Caption: Workflow for phenotypic drug susceptibility assay.
References
- 1. In vitro anti-human immunodeficiency virus (HIV) activity of the chromanone derivative, this compound, a novel NNRTI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Naturally Occurring Calanolides: Occurrence, Biosynthesis, and Pharmacological Properties Including Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Safety and Pharmacokinetics of Single Doses of (+)-Calanolide A, a Novel, Naturally Occurring Nonnucleoside Reverse Transcriptase Inhibitor, in Healthy, Human Immunodeficiency Virus-Negative Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unique Anti-Human Immunodeficiency Virus Activities of the Nonnucleoside Reverse Transcriptase Inhibitors Calanolide A, Costatolide, and Dihydrocostatolide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-HIV-1 activity of calanolides used in combination with other mechanistically diverse inhibitors of HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of (+)-, (-)-, and (±)-12-Oxocalanolide A: A Guide for Drug Development Professionals
A detailed examination of the stereoisomers of 12-oxocalanolide A reveals significant differences in their anti-HIV activity, underscoring the critical role of chirality in drug efficacy. This guide provides a comparative analysis of the biological activity of (+)-, (-)-, and (±)-12-oxocalanolide A, supported by experimental data and detailed protocols for researchers in virology and medicinal chemistry.
The emergence of drug-resistant strains of the human immunodeficiency virus (HIV) necessitates the continued discovery and development of novel antiretroviral agents. This compound, a chromanone derivative, has been identified as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[1] As a chiral molecule, this compound exists as two enantiomers, (+)-12-oxocalanolide A and (-)-12-oxocalanolide A, as well as a racemic mixture of the two, (±)-12-oxocalanolide A. This guide delves into the comparative anti-HIV-1 activity of these three forms, providing valuable insights for drug design and development.
Data Presentation: Comparative Biological Activity
The antiviral activity of the three forms of this compound has been evaluated through in vitro assays, revealing a stark difference in their efficacy. The racemic mixture, (±)-12-oxocalanolide A, and the dextrorotatory enantiomer, (+)-12-oxocalanolide A, exhibit potent inhibitory activity against HIV-1 reverse transcriptase (RT). In contrast, the levorotatory enantiomer, (-)-12-oxocalanolide A, is significantly less active.
Interestingly, the racemic form is reported to be more active than the pure (+)-enantiomer, suggesting a potential synergistic effect between the two enantiomers. All three forms have also been shown to be the first calanolide (B8761490) analogues capable of inhibiting the simian immunodeficiency virus (SIV).[2]
| Compound | Target | Assay Type | EC50 (µM) | IC50 (µM) | Cytotoxicity (CC50 in CEM-SS cells, µM) | Selectivity Index (SI) |
| (±)-12-Oxocalanolide A | HIV-1 Reverse Transcriptase | Cell-based antiviral assay | 12 | 2.8 | >100 | >8.3 |
| (+)-12-Oxocalanolide A | HIV-1 Reverse Transcriptase | Cell-based antiviral assay | Active | Active | Not explicitly stated | Not explicitly stated |
| (-)-12-Oxocalanolide A | HIV-1 Reverse Transcriptase | Cell-based antiviral assay | Inactive | Inactive | Not explicitly stated | Not explicitly stated |
Table 1: Comparative in vitro anti-HIV-1 activity of this compound isomers. [3][4] The data for (+) and (-) enantiomers indicates their general activity profile as specific quantitative values were not available in the searched literature.
Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase
This compound, like other NNRTIs, functions as an allosteric inhibitor of HIV-1 reverse transcriptase. It binds to a hydrophobic pocket on the p66 subunit of the enzyme, which is distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind. This binding event induces a conformational change in the enzyme, thereby disrupting its catalytic activity and preventing the conversion of the viral RNA genome into DNA, a critical step in the HIV life cycle.
Figure 1: Simplified schematic of HIV-1 replication and the inhibitory action of this compound.
Experimental Protocols
Synthesis and Chiral Resolution of this compound Enantiomers
The synthesis of (±)-calanolide A has been achieved in a five-step process starting from phloroglucinol. The key steps include a Pechmann reaction, Friedel-Crafts acylation, chromenylation, cyclization, and a Luche reduction.[4]
Protocol for Chiral Resolution: The racemic mixture of (±)-calanolide A can be resolved into its individual enantiomers using chromatographic techniques. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method for this separation.[4]
-
Column: A chiral stationary phase column (e.g., based on polysaccharide derivatives) is used.
-
Mobile Phase: A suitable mobile phase, often a mixture of hexane (B92381) and a polar solvent like isopropanol (B130326) or ethanol, is employed. The exact composition may need to be optimized.
-
Detection: The separated enantiomers are detected using a UV detector.
-
Collection: The fractions corresponding to each enantiomer are collected separately.
-
Analysis: The enantiomeric purity of the collected fractions is confirmed by analytical chiral HPLC.
In Vitro Anti-HIV Activity Assay (p24 Antigen ELISA)
This cell-based assay measures the production of the HIV-1 p24 capsid protein, an indicator of viral replication.
Materials:
-
CEM-SS cells (or other susceptible T-cell line)
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB)
-
Test compounds: (+)-, (-)-, and (±)-12-oxocalanolide A
-
96-well microtiter plates
-
Culture medium
-
Commercial HIV-1 p24 antigen ELISA kit
Procedure:
-
Seed CEM-SS cells in a 96-well plate.
-
Add serial dilutions of the test compounds to the wells.
-
Infect the cells with a standardized amount of HIV-1.
-
Include control wells with infected but untreated cells and uninfected cells.
-
Incubate the plate for a period that allows for viral replication (typically 4-7 days).
-
After incubation, collect the cell culture supernatant.
-
Quantify the amount of p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[5][6]
-
Calculate the 50% effective concentration (EC50) by determining the compound concentration that reduces p24 production by 50% compared to the untreated control.
Figure 2: Workflow for the p24 Antigen-based Anti-HIV Assay.
HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)
This biochemical assay directly measures the inhibitory effect of the compounds on the enzymatic activity of HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Test compounds: (+)-, (-)-, and (±)-12-oxocalanolide A
-
96-well microtiter plates coated with streptavidin
-
Reaction buffer containing a template-primer (e.g., poly(A)-oligo(dT)), dNTPs, and digoxigenin (B1670575) (DIG)- and biotin-labeled dUTP
-
Washing buffer
-
Anti-DIG antibody conjugated to peroxidase (Anti-DIG-POD)
-
Peroxidase substrate (e.g., ABTS)
-
Stop solution
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a separate reaction tube, mix the recombinant HIV-1 RT with the test compound dilutions.
-
Initiate the reverse transcription reaction by adding the reaction buffer.
-
Incubate the mixture to allow for DNA synthesis.
-
Transfer the reaction mixture to the streptavidin-coated microplate wells to capture the biotin-labeled DNA.
-
Wash the wells to remove unbound reagents.
-
Add the Anti-DIG-POD solution to the wells and incubate.
-
Wash the wells again.
-
Add the peroxidase substrate and incubate until a color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.[7][8]
-
Calculate the 50% inhibitory concentration (IC50) by determining the compound concentration that reduces RT activity by 50% compared to the untreated control.
Conclusion
The comparative analysis of (+)-, (-)-, and (±)-12-oxocalanolide A highlights the profound impact of stereochemistry on antiviral activity. The (+)-enantiomer is the primary contributor to the anti-HIV-1 effect, while the (-)-enantiomer is largely inactive. The enhanced activity of the racemic mixture suggests a potential for synergistic interactions that warrant further investigation. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the potential of this compound and its analogues as novel NNRTIs in the fight against HIV/AIDS. Future studies should focus on elucidating the precise nature of the potential synergy between the enantiomers and on optimizing the structure of the active (+)-enantiomer to enhance its potency and resistance profile.
References
- 1. Colorimetric capture assay for human-immunodeficiency-virus-I reverse transcriptase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro anti-human immunodeficiency virus (HIV) activity of the chromanone derivative, this compound, a novel NNRTI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis, chromatographic resolution, and anti-human immunodeficiency virus activity of (+/-)-calanolide A and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ablinc.com [ablinc.com]
- 6. ablinc.com [ablinc.com]
- 7. Colorimetric reverse transcriptase assay for HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reverse Transcriptase Assay, colorimetric [sigmaaldrich.com]
In Vitro Combination Studies of 12-Oxocalanolide A with Protease Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro performance of 12-Oxocalanolide A, a non-nucleoside reverse transcriptase inhibitor (NNRTI), when used in combination with HIV-1 protease inhibitors. The primary focus is on the synergistic antiviral effects, supported by experimental data and detailed methodologies.
Data Presentation: Synergistic Antiviral Activity
The combination of NNRTIs, such as this compound, with protease inhibitors has been shown to result in synergistic inhibition of HIV-1 replication in vitro.[1] Synergy is a phenomenon where the combined effect of two drugs is greater than the sum of their individual effects. This is often quantified using a Combination Index (CI), where a value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
While specific quantitative data for this compound in combination with a wide range of protease inhibitors is limited in publicly available literature, the calanolide (B8761490) family of compounds, to which this compound belongs, has demonstrated synergistic interactions with protease inhibitors.[1] One study highlighted that the combination of a calanolide with the protease inhibitor nelfinavir (B1663628) and the nucleoside reverse transcriptase inhibitor lamivudine (B182088) resulted in significant synergy.[1]
To illustrate the quantitative nature of such synergistic interactions, the following table presents representative data from a study evaluating the combination of the NNRTI efavirenz (B1671121) with the protease inhibitor nelfinavir. This combination has been shown to be additive to slightly synergistic in inhibiting HIV-1 replication in cell culture.
Table 1: Representative Antiviral Synergy Data for an NNRTI and Protease Inhibitor Combination
| Drug/Combination | EC₅₀ (µM)¹ | Combination Index (CI)² | Interaction |
| NNRTI (Efavirenz) | 0.003 | - | - |
| Protease Inhibitor (Nelfinavir) | 0.02 | - | - |
| Efavirenz + Nelfinavir | N/A | Additive to Synergistic | Additive to Synergistic |
¹EC₅₀ (50% effective concentration) is the concentration of a drug that inhibits 50% of viral replication. ²The Combination Index is a quantitative measure of the degree of drug interaction.
Note: The data presented is for the combination of efavirenz and nelfinavir and serves as a representative example. Specific values for this compound would require dedicated in vitro studies.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the in vitro combination effects of anti-HIV drugs.
Anti-HIV Activity Assay (Cytoprotection Assay)
This assay measures the ability of a compound to protect host cells from the cytopathic effects of HIV infection.
-
Cell Lines: A human T-cell line susceptible to HIV-1 infection (e.g., MT-2, CEM-SS) is used.
-
Virus: A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) is used to infect the cells.
-
Procedure:
-
Cells are seeded in 96-well microtiter plates.
-
Serial dilutions of the individual drugs and their combinations at fixed ratios are added to the wells.
-
A standardized amount of HIV-1 is added to the wells.
-
Control wells include uninfected cells (cell control) and infected, untreated cells (virus control).
-
The plates are incubated for 4-6 days at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell viability is determined using a colorimetric method, such as the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfamoyl)-2H-tetrazolium-5-carboxanilide) assay. The XTT solution is added to each well, and after an incubation period, the absorbance is read using a microplate reader.
-
-
Data Analysis: The percentage of cell protection is calculated relative to the cell and virus controls. The EC₅₀ values are determined from the dose-response curves.
HIV-1 p24 Antigen Production Assay
This assay measures the amount of p24, a core protein of HIV-1, in the supernatant of infected cell cultures, which is an indicator of viral replication.
-
Cell Lines and Virus: Similar to the cytoprotection assay, susceptible T-cell lines and a laboratory strain of HIV-1 are used.
-
Procedure:
-
Cells are infected with HIV-1 in the presence of varying concentrations of the individual drugs and their combinations.
-
The cultures are incubated for a set period (e.g., 7 days).
-
The cell culture supernatant is collected.
-
The amount of p24 antigen in the supernatant is quantified using a commercially available p24 ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
-
Data Analysis: The percentage of inhibition of p24 production is calculated for each drug concentration compared to the virus control. The EC₅₀ values are then determined.
Synergy Analysis
The interaction between two drugs is quantitatively assessed using the Combination Index (CI) method based on the median-effect principle of Chou and Talalay.
-
Procedure:
-
Dose-response curves are generated for each drug individually and for their combination at a fixed ratio.
-
The EC₅₀, EC₇₅, and EC₉₀ values are determined for each drug and the combination.
-
The CI is calculated using specialized software (e.g., CalcuSyn or CompuSyn).
-
-
Interpretation:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Visualizations
Mechanism of Action and Combined Effect
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, inducing a conformational change that inhibits its enzymatic activity. Protease inhibitors, on the other hand, target the HIV-1 protease, an enzyme crucial for the cleavage of viral polyproteins into functional proteins required for the assembly of new, mature virions. By inhibiting these two distinct and essential stages of the HIV-1 life cycle, the combination of this compound and a protease inhibitor can lead to a potent synergistic antiviral effect.
References
Comparative Efficacy of 12-Oxocalanolide A Against Clinical Isolates of HIV-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-HIV-1 efficacy of 12-Oxocalanolide A, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), against clinical isolates of HIV-1. Its performance is evaluated alongside other established NNRTIs, including Efavirenz, Nevirapine (B1678648), and Delavirdine. This document summarizes key experimental data, outlines detailed methodologies for in vitro assays, and visualizes the underlying mechanism of action.
Overview of this compound
This compound is a structural analog of Calanolide (B8761490) A, a natural product isolated from the tree Calophyllum lanigerum.[1][2] Like other calanolides, it functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI), a class of antiretroviral drugs that bind to a non-essential site on the HIV-1 reverse transcriptase (RT) enzyme, thereby disrupting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.[3]
Comparative In Vitro Efficacy
The following tables summarize the in vitro anti-HIV-1 activity of this compound and other NNRTIs against various laboratory strains and clinical isolates of HIV-1. The 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) values are presented in micromolar (µM) or nanomolar (nM) units. Lower values indicate higher potency.
Table 1: Anti-HIV-1 Activity of this compound and Calanolide A
| Compound | Virus Strain/Isolate | Cell Line | EC₅₀ (µM) | IC₅₀ (µM) | Reference |
| This compound | HIV-1 | - | 12 | 2.8 | [4] |
| (+)-Calanolide A | Laboratory Strains | Various | 0.10 - 0.17 | - | [5] |
| (+)-Calanolide A | Promonocytotropic & Lymphocytotropic Isolates | - | Similar to lab strains | - | [5] |
| (+)-Calanolide A | HIV-1 IIIB | CEM-SS | 0.1 | - | [6] |
| (+)-Calanolide A | HIV-1 RF | CEM-SS | 0.1 | - | [6] |
Table 2: Comparative Anti-HIV-1 Activity of NNRTIs against Wild-Type and Drug-Resistant Strains
| Compound | Virus Strain | EC₅₀ / IC₅₀ | Reference |
| (+)-Calanolide A | Y181C Mutant | Enhanced activity | [1] |
| (+)-Calanolide A | K103N/Y181C Dual Mutant | Active | [1] |
| Efavirenz | Wild-Type HIV-1 | IC₅₀: 0.51 ng/mL (~1.6 nM) | [7] |
| Efavirenz | Laboratory & Clinical Isolates | IC₉₀: 0.7 - 7 nM | [8] |
| Nevirapine | HIV-1 | IC₅₀: 40 nM (cell culture) | [9] |
| Nevirapine | HIV-1 RT | IC₅₀: 84 nM (enzyme assay) | [9] |
| Delavirdine | Baseline Clinical Isolates | Median IC₅₀: 0.022 µM | [2] |
| Delavirdine | Week 8 Post-Therapy Isolates | Median IC₅₀: 5.365 µM | [2] |
Experimental Protocols
The following section details a standardized protocol for determining the in vitro anti-HIV-1 activity of a compound using a peripheral blood mononuclear cell (PBMC) based assay. This method is widely used to assess the efficacy of antiretroviral drugs against clinical isolates.
PBMC-Based HIV-1 Drug Susceptibility Assay
Objective: To determine the concentration of a drug that inhibits 50% of viral replication (EC₅₀) in primary human PBMCs infected with HIV-1.
Materials:
-
Ficoll-Paque PLUS for PBMC isolation
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin
-
HIV-1 viral stocks (laboratory-adapted strains or clinical isolates)
-
Test compounds (e.g., this compound) and control drugs
-
96-well cell culture plates
-
p24 antigen ELISA kit for measuring viral replication
Procedure:
-
Isolation and Stimulation of PBMCs:
-
Isolate PBMCs from the whole blood of healthy, HIV-negative donors using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs with phosphate-buffered saline (PBS).
-
Stimulate the PBMCs with PHA in RPMI-1640 medium for 2-3 days to induce cell proliferation.
-
After stimulation, wash the cells and resuspend them in fresh RPMI-1640 medium supplemented with IL-2.
-
-
Drug Preparation:
-
Prepare a stock solution of the test compound and control drugs in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the drugs in RPMI-1640 medium to achieve a range of desired concentrations.
-
-
Infection and Treatment:
-
Seed the PHA-stimulated PBMCs in a 96-well plate.
-
Add the serially diluted compounds to the respective wells.
-
Infect the cells with a pre-titered amount of HIV-1 virus stock.
-
Include control wells with cells and virus but no drug (virus control) and cells only (cell control).
-
-
Incubation and Monitoring:
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 7 days.
-
On day 7, collect the cell culture supernatant from each well.
-
-
Quantification of Viral Replication:
-
Measure the amount of HIV-1 p24 antigen in the collected supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each drug concentration compared to the virus control.
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
Mechanism of Action and Signaling Pathways
HIV-1 Reverse Transcription and NNRTI Inhibition
The process of reverse transcription is fundamental to HIV-1 replication. The viral reverse transcriptase enzyme synthesizes a double-stranded DNA copy of the viral RNA genome. This viral DNA is then integrated into the host cell's genome, leading to the production of new viral particles.
Non-nucleoside reverse transcriptase inhibitors (NNRTIs), including this compound, act as allosteric inhibitors of this process. They bind to a hydrophobic pocket on the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, distorting the active site and thereby inhibiting its DNA polymerase activity.[3]
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the in vitro efficacy of an anti-HIV-1 compound.
Conclusion
This compound demonstrates potent in vitro activity against HIV-1, including strains resistant to other NNRTIs. Its efficacy, combined with that of its parent compound Calanolide A, suggests that this class of molecules holds promise for further development as antiretroviral agents. The provided data and protocols offer a framework for researchers to conduct comparative studies and further investigate the therapeutic potential of this compound in the context of current HIV-1 treatment strategies. Further head-to-head studies against a standardized panel of contemporary clinical isolates are warranted to definitively establish its comparative efficacy against currently approved NNRTIs.
References
- 1. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delavirdine Susceptibilities and Associated Reverse Transcriptase Mutations in Human Immunodeficiency Virus Type 1 Isolates from Patients in a Phase I/II Trial of Delavirdine Monotherapy (ACTG 260) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies [mdpi.com]
- 4. Anti-HIV-1 activity of calanolides used in combination with other mechanistically diverse inhibitors of HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral activity and mechanism of action of calanolide A against the human immunodeficiency virus type-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efavirenz concentrations in CSF exceed IC50 for wild-type HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efavirenz is a potent nonnucleoside reverse transcriptase inhibitor of HIV type 1 replication in microglia in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nonnucleoside inhibitors of HIV-1 reverse transcriptase: nevirapine as a prototype drug - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 12-Oxocalanolide A with Approved Non-Nucleoside Reverse Transcriptase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of antiretroviral therapy has been significantly shaped by the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs). These allosteric inhibitors of HIV-1 reverse transcriptase (RT) have been a cornerstone of combination therapies for decades. However, the emergence of drug-resistant viral strains necessitates a continuous search for novel NNRTIs with improved potency and resistance profiles. This guide provides a head-to-head comparison of 12-Oxocalanolide A, a promising chromanone derivative, with currently approved NNRTIs: Efavirenz, Nevirapine, Rilpivirine, Doravirine, and Etravirine.
Mechanism of Action of NNRTIs
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that specifically target the HIV-1 reverse transcriptase (RT), an essential enzyme for the conversion of the viral RNA genome into DNA. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing DNA chain and cause termination, NNRTIs bind to a hydrophobic pocket, known as the NNRTI-binding pocket (NNIBP), located approximately 10 Å from the catalytic site of the p66 subunit of the RT heterodimer. This binding induces a conformational change in the enzyme, which allosterically inhibits its function and prevents the polymerization of viral DNA.
A Comparative-Analysis of 12-Oxocalanolide A: A Novel Non-Nucleoside Reverse Transcriptase Inhibitor for HIV-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 12-Oxocalanolide A, a derivative of the naturally occurring Calanolide (B8761490) A, against other Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1). The information presented herein is supported by experimental data to aid in research and development efforts.
Introduction to Calanolides and this compound
Calanolides are a class of naturally occurring dipyranocoumarins isolated from the tropical rainforest tree, Calophyllum lanigerum.[1] The parent compound, (+)-Calanolide A, was identified as a potent NNRTI, inhibiting HIV-1 replication by binding to the viral reverse transcriptase (RT) enzyme.[1][2] Synthetic exploration led to the creation of this compound, which has been evaluated for its in vitro antiviral properties.[1] Like other NNRTIs, these compounds are allosteric inhibitors that bind to a hydrophobic pocket on the p66 subunit of HIV-1 RT, inducing a conformational change that disrupts the enzyme's catalytic activity.[3]
Comparative In Vitro Efficacy
Table 1: Comparative In Vitro Activity of NNRTIs against Wild-Type HIV-1
| Compound | EC50 (µM) | Cell Line(s) | Reference |
| (+)-Calanolide A | 0.08 - 0.5 | CEM-SS, H9, MT2, AA5, U937 | |
| Nevirapine | ~0.04 | MT-4 | |
| Efavirenz | ~0.0017 - 0.0075 | Various | |
| Rilpivirine | ~0.0007 - 0.0011 | Various | |
| Doravirine | ~0.010 - 0.015 | Various |
Note: EC50 values can vary significantly based on the viral strain, cell line, and specific assay protocol used.
Activity Against Resistant Strains
A critical challenge in HIV-1 therapy is the emergence of drug-resistant mutations. The calanolide class has shown a unique and promising profile against NNRTI-resistant viral strains.
-
Calanolide A has demonstrated activity against strains resistant to other NNRTIs, including those with K103N and Y181C mutations.
-
It was also found to be active against the pyridinone-resistant A17 strain, which shows high resistance to many other NNRTIs.
-
Interestingly, calanolides exhibit enhanced activity against viruses with the Y181C mutation, a common NNRTI resistance mutation.
-
When challenged with viruses containing both Y181C and K103N mutations, which are highly resistant to approved NNRTIs, calanolide compounds remain active.
-
The primary resistance mutation selected by Calanolide A in cell culture is T139I, which does not confer broad cross-resistance to other NNRTIs.
-
This compound itself was found to be active against a variety of HIV-1 strains that were selected for resistance to other NNRTIs. A notable feature is that it is one of the first calanolide analogs reported to also inhibit Simian Immunodeficiency Virus (SIV).
Table 2: Key Resistance Mutations for Common NNRTIs
| NNRTI | Primary Associated Resistance Mutations |
| Calanolide A | T139I |
| Nevirapine | K101P, K103N/S, V106A/M, Y181C/I/V, Y188C/L, G190A/E/Q/S |
| Efavirenz | L100I, K101P, K103N, V106M, Y188C/L, G190A/E/Q/S |
| Etravirine | K101P, Y181I/V, G190E, F227C |
| Rilpivirine | L100I, K101P, Y181I/V, G190E, F227C |
Mechanism of Action of NNRTIs
NNRTIs inhibit the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle. They achieve this by binding to an allosteric site on the reverse transcriptase enzyme, distinct from the active site where nucleosides bind. This binding event locks the enzyme in an inactive conformation.
Caption: Allosteric inhibition of HIV-1 RT by this compound.
Experimental Protocols
The validation of novel NNRTIs like this compound involves standardized in vitro assays to determine efficacy, cytotoxicity, and mechanism of action.
5.1. Cell-Based Anti-HIV-1 Assay (p24 Antigen Assay)
This assay measures the ability of a compound to inhibit HIV-1 replication in a susceptible cell line. Viral replication is quantified by measuring the amount of p24 capsid protein in the culture supernatant using an ELISA.
Caption: Workflow for a cell-based p24 antigen anti-HIV-1 assay.
5.2. HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This is a biochemical assay to confirm direct inhibition of the RT enzyme. It measures the incorporation of labeled nucleotides into a new DNA strand from an RNA template.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing a poly(A) RNA template, an oligo(dT) DNA primer, recombinant HIV-1 RT enzyme, and a mixture of deoxynucleoside triphosphates (dNTPs) labeled with biotin (B1667282) and digoxigenin (B1670575) (DIG).
-
Compound Addition: Serial dilutions of the test inhibitor (e.g., this compound) are added to the reaction mixture.
-
Incubation: The mixture is incubated at 37°C to allow the reverse transcription reaction to proceed.
-
Capture & Detection: The reaction product, a biotin-labeled DNA strand, is captured on a streptavidin-coated microplate. An anti-DIG antibody conjugated to a reporter enzyme (like horseradish peroxidase) is added, followed by a substrate to produce a colorimetric or chemiluminescent signal.
-
Analysis: The signal intensity is inversely proportional to the RT inhibitory activity of the compound. The half-maximal inhibitory concentration (IC50) is then calculated.
Caption: Key steps in a non-radioactive HIV-1 RT inhibition ELISA.
Conclusion
This compound, as part of the broader calanolide family, represents a promising chemotype for NNRTI development. The class exhibits a unique resistance profile, retaining activity against key mutations that confer resistance to many clinically approved NNRTIs. Further investigation, including detailed head-to-head comparisons of antiviral potency, cytotoxicity, and pharmacokinetic profiling, is warranted to fully establish the therapeutic potential of this compound relative to existing antiretroviral agents. The ability of this analog to inhibit SIV also presents a valuable tool for preclinical animal model studies.
References
- 1. Naturally Occurring Calanolides: Occurrence, Biosynthesis, and Pharmacological Properties Including Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The calanolides, a novel HIV-inhibitory class of coumarin derivatives from the tropical rainforest tree, Calophyllum lanigerum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 12-Oxocalanolide A: A Procedural Guide
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 12-Oxocalanolide A, ensuring compliance with standard laboratory safety protocols.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure risks and ensures personal safety.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or glasses with side shields.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber.
-
Body Protection: A laboratory coat is mandatory.
All handling and preparation for the disposal of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any dust or aerosols.
II. Spill Management Protocol
In the event of a spill, immediate and correct action is necessary to contain the substance and mitigate any potential contamination.
Materials for Spill Cleanup:
-
Inert absorbent material (e.g., vermiculite, dry sand, or diatomaceous earth).[1]
-
Sealable, labeled containers for hazardous waste.
-
Appropriate PPE (as listed above).
Spill Cleanup Procedure:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading or entering drains.[2]
-
Absorption: Carefully cover the spill with an inert absorbent material.
-
Collection: Sweep or scoop the absorbed material into a suitable, sealable container. This process should be done without creating dust.[2]
-
Labeling: Clearly label the container as "Hazardous Waste: this compound" and include the date of the spill.
-
Decontamination: Clean the affected area thoroughly with an appropriate solvent and then with soap and water.
-
Disposal: Dispose of all contaminated materials, including gloves and absorbent, as hazardous waste according to institutional and local regulations.
III. Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Do not dispose of this compound down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a compatible, sealed container. The container must be labeled with "Hazardous Waste," the chemical name, and the solvent composition. Do not mix with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[3]
-
Sharps Waste: Any sharps contaminated with this compound (e.g., needles, broken glass) must be placed in a designated sharps container that is also labeled as hazardous waste.[3]
-
-
Container Management:
-
Storage:
-
Store the labeled hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing/reducing agents and strong acids/alkalis.[2]
-
The recommended storage temperature for this compound is -20°C for the long term and 2-8°C for the short term.[2]
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority to arrange for the collection and disposal of the hazardous waste.[3]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[4] Licensed chemical destruction plants or controlled incineration are common methods for final disposal.[1]
-
IV. Quantitative Data Summary
While a comprehensive Safety Data Sheet (SDS) with detailed quantitative data for this compound is not publicly available, the following information has been gathered from a supplier's Material Safety Data Sheet (MSDS).
| Property | Value | Source |
| CAS Number | 161753-49-7 | [2] |
| Purity | >97% | [2] |
| Chemical Stability | Stable under recommended storage conditions. | [2] |
| Incompatible Materials | Strong oxidising/reducing agents, strong acids/alkalis. | [2] |
| Storage Temperature | -20°C (long term), 2-8°C (short term) | [2] |
V. Experimental Workflow and Logical Relationships
The following diagrams illustrate the procedural flow for spill management and the overall disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 12-Oxocalanolide A
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling 12-Oxocalanolide A. The following procedures are designed to ensure a safe laboratory environment and proper management of this potent compound.
Hazard Identification and Personal Protective Equipment
This compound is a compound that requires careful handling due to its potential biological activity. Although a comprehensive toxicological profile may not be fully established, it is prudent to treat it as a potent and potentially hazardous substance. The primary routes of exposure to be concerned with are inhalation, skin contact, and ingestion.[1][2]
Quantitative Data Summary
| Parameter | Value | Source |
| Purity | >97% | [2] |
| Recommended Storage (Long-term) | -20°C | [2] |
| Recommended Storage (Short-term) | 2-8°C | [2] |
| Stability | Stable under recommended storage conditions | [2] |
| Incompatible Materials | Strong oxidizing/reducing agents, strong acids/alkalis | [2] |
Note: Specific occupational exposure limits (OELs) for this compound have not been established. In the absence of such data, all handling should be performed with the utmost caution, assuming high potency.
Recommended Personal Protective Equipment (PPE)
Appropriate PPE is the primary control measure to protect laboratory personnel from exposure.[3] The following PPE should be worn at all times when handling this compound:
| PPE Category | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-tested, powder-free nitrile gloves (ASTM D6978).[4] The outer glove should be worn over the cuff of the gown. | Prevents skin contact and absorption. Double-gloving provides an additional barrier. |
| Gown | Disposable, impervious gown that closes in the back. | Protects clothing and skin from spills and contamination.[4] |
| Eye/Face Protection | Safety goggles and a full-face shield. | Protects against splashes and aerosols.[1][3] |
| Respiratory Protection | A NIOSH-certified N95 respirator or higher.[4][5] | Minimizes the risk of inhaling aerosolized particles, especially when handling the solid compound. |
| Additional Protection | Hair and shoe covers. | Prevents contamination of personal clothing and lab spaces.[3] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
All manipulations involving solid this compound or concentrated solutions should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Before use, decontaminate the work surface with an appropriate cleaning agent.
-
Use a dedicated set of spatulas and weighing papers for handling the compound.
-
Weigh the smallest amount of the compound necessary for the experiment.
2. Dissolution:
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Ensure the container is securely capped before vortexing or sonicating.
3. Administration and In-Vitro/In-Vivo Studies:
-
When adding the compound to cell cultures or administering it to animals, use safety-engineered sharp devices to prevent needle-stick injuries.
-
All procedures should be performed over a disposable, absorbent bench liner to contain any potential spills.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Procedures
| Waste Type | Handling and Disposal Procedure |
| Solid Waste | All contaminated solid waste, including gloves, gowns, bench liners, and weighing papers, must be placed in a clearly labeled, sealed plastic bag or container for cytotoxic waste.[6] |
| Liquid Waste | Unused solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[2] |
| Sharps | Contaminated needles, syringes, and other sharps must be disposed of in a puncture-resistant sharps container designated for cytotoxic waste. |
| Decontamination | All non-disposable equipment and work surfaces should be decontaminated using a suitable cleaning agent. The cleaning materials should then be disposed of as cytotoxic waste.[6] |
All waste must be disposed of through the institution's hazardous waste management program in accordance with local, state, and federal regulations.
Emergency Procedures
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[6]
-
Don PPE: If not already wearing it, put on the full recommended PPE, including a respirator.
-
Contain the Spill: Use a cytotoxic spill kit to absorb the spill. For solid spills, gently cover with damp absorbent material to avoid generating dust.
-
Clean the Area: Once absorbed, carefully collect the contaminated material and place it in a designated cytotoxic waste container. Clean the spill area with an appropriate decontaminating agent.
-
Report the Incident: Report the spill to the laboratory supervisor and the institution's environmental health and safety office.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[2] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2] |
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
